1-Monopalmitin

Catalog No.
S581746
CAS No.
542-44-9
M.F
C19H38O4
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Monopalmitin

CAS Number

542-44-9

Product Name

1-Monopalmitin

IUPAC Name

2,3-dihydroxypropyl hexadecanoate

Molecular Formula

C19H38O4

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3

InChI Key

QHZLMUACJMDIAE-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water, soluble in ethanol and toluene at 50 °C

Synonyms

1-glyceryl hexadecanoate, 1-monohexadecanoyl-rac-glycerol, 1-monohexadecanoylglycerol, 1-monopalmitin, palmitoyl glycerol, palmitoyl glycerol, (+,-)-isomer, palmitoyl glycerol, hexadecanoic-1-(14)C-labeled cpd, (R)-isomer, rac-1(3)-palmitoyl glycerol

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)O

The exact mass of the compound Monopalmitin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404240. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Supplementary Records. It belongs to the ontological category of rac-1-monoacylglycerol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Monoradylglycerols [GL01] -> Monoacylglycerols [GL0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Identity and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and physical properties of 1-Monopalmitin.

Property Value / Description
Systematic Name This compound; 1-Palmitoylglycerol; Glyceryl palmitate [1] [2] [3]
CAS Registry Number 542-44-9 [1] [3]
Molecular Formula C19H38O4 [1] [3]
Molecular Weight 330.50 g/mol [1] [3]
Appearance White to Off-White solid [4] [2]
Melting Point 75°C [1]
Boiling Point 451.3°C at 760 mmHg [1]
Flash Point 146.7°C [1]
Density 0.969 g/cm³ [1]
Solubility Insoluble or slightly soluble in H2O; soluble in DMSO, chloroform, methanol, ethanol (often requiring sonication or heating) [4] [2]

Detailed Experimental Protocols

Anticancer Activity Evaluation (In Vitro)

A 2023 study investigated the anticancer mechanism of this compound against non-small cell lung cancer (NSCLC) cell lines A549 and SPC-A1 [5].

  • Cell Culture: A549 and SPC-A1 human NSCLC cells are maintained in RPMI-1640 or DMEM medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂ [5].
  • Treatment with this compound: Cells are treated with varying concentrations of this compound for specified durations. To investigate pathway dependency, some cells are pre-treated for 1-2 hours with PI3K/Akt pathway inhibitors (e.g., 20 μM LY294002 or 1 μM Wortmannin) or an autophagy inhibitor (e.g., 10 μM Chloroquine) prior to the addition of this compound [5].
  • Cell Proliferation Assay: Cell viability is measured using assays like MTT or CCK-8. After treatment, the reagent is added to each well and incubated for 2-4 hours. The absorbance is measured at 450-570 nm to determine the inhibitory rate of this compound [5].
  • Apoptosis Analysis: Apoptosis is detected using an Annexin V-FITC/PI double-staining kit. Treated cells are collected, washed, resuspended in binding buffer, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells is analyzed by flow cytometry within 1 hour [5].
  • Cell Cycle Analysis: Treated cells are collected, fixed in cold 70% ethanol overnight, and then treated with RNase A. DNA is stained with PI, and cell cycle distribution is analyzed by flow cytometry [5].
  • Western Blot Analysis: Total protein is extracted from treated cells using RIPA lysis buffer. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, blocked with 5% non-fat milk, and incubated with primary antibodies (e.g., against cleaved caspase-3, IAPs, p-Akt, LC3-I/II) overnight at 4°C. After incubation with an HRP-conjugated secondary antibody, protein bands are visualized using an ECL detection system [5].

This experimental workflow for evaluating the anticancer activity of this compound can be visualized as follows:

G Start Culture NSCLC Cells (A549, SPC-A1) Treat Treat with This compound Start->Treat Inhibit Optional: Pre-treat with inhibitors (LY294002, Wortmannin, Chloroquine) Treat->Inhibit For pathway inhibition studies Assay1 Cell Proliferation Assay (MTT/CCK-8) Treat->Assay1 Assay2 Apoptosis Analysis (Annexin V/PI Flow Cytometry) Treat->Assay2 Assay3 Cell Cycle Analysis (PI Staining Flow Cytometry) Treat->Assay3 Assay4 Western Blot Analysis (PI3K/Akt, Apoptosis, Autophagy Markers) Treat->Assay4 Data Data Analysis & Conclusion Assay1->Data Assay2->Data Assay3->Data Assay4->Data

Experimental workflow for evaluating the anticancer activity of this compound in vitro.

Chemical Synthesis of Monoacylglycerol Derivatives

A 2018 study detailed the synthesis of 1-monomyristin and 2-monopalmitin, which are structurally analogous to this compound [6].

  • Synthesis of 1-Monomyristin:

    • Protection: Glycerol is protected with acetone using p-toluenesulfonic acid (pTSA) as a catalyst to yield 1,2-O-isopropylidene glycerol [6].
    • Transesterification: The protected glycerol undergoes a transesterification reaction with ethyl myristate under basic conditions to form isopropylidene glycerol myristate [6].
    • Deprotection: The ketal group is removed via hydrolysis using Amberlyst-15, a solid acid catalyst, to yield the final product, 1-monomyristin. The structure is confirmed by FTIR, LC-MS, and ¹H-/¹³C-NMR [6].
  • Synthesis of 2-Monopalmitin:

    • Esterification: Glycerol reacts with palmitic acid under acidic conditions to form tripalmitin [6].
    • Enzymatic Hydrolysis: Tripalmitin undergoes selective hydrolysis catalyzed by Thermomyces lanuginosa lipase (TLIM), which specifically cleaves the fatty acids at the sn-1 and sn-3 positions of the glycerol backbone, yielding 2-monopalmitin. The product is purified by Preparative Thin Layer Chromatography (PTLC) and characterized by FTIR, GC-MS, and ¹H-/¹³C-NMR [6].

Biological Mechanisms and Research Data

Proposed Anticancer Mechanism of this compound

Research suggests that this compound induces apoptosis in lung cancer cells primarily through the PI3K/Akt signaling pathway, with autophagy playing a complicating role [5]. The proposed mechanism is illustrated below:

G MP This compound PI3K_Akt Activates PI3K/Akt Pathway MP->PI3K_Akt Auto Induces Cytoprotective Autophagy MP->Auto Simultaneously Apoptosis Induces Caspase-Dependent Apoptosis PI3K_Akt->Apoptosis IAPs Suppresses IAPs Expression PI3K_Akt->IAPs G2M Cell Cycle G2/M Phase Arrest PI3K_Akt->G2M Enhance Enhanced Cytotoxic Effect Auto->Enhance When inhibited Inhibit Autophagy Inhibitor (e.g., Chloroquine) Inhibit->Enhance Combined with MP

Proposed mechanism of this compound-induced apoptosis in lung cancer cells via the PI3K/Akt pathway.

Key quantitative findings from the study include [5]:

  • This compound significantly inhibited proliferation of A549 and SPC-A1 cells.
  • It induced G2/M phase cell cycle arrest and caspase-dependent apoptosis.
  • The compound suppressed the expression of Inhibitors of Apoptosis Proteins (IAPs).
  • The anticancer effect was partially attenuated by PI3K/Akt inhibitors (LY294002, Wortmannin), confirming pathway dependency.
  • This compound also induced cytoprotective autophagy. Combining it with the autophagy inhibitor Chloroquine dramatically enhanced its cytotoxic effect.
Bioavailability and Digestion Insights

A study on in vitro digestion provided key insights into the fate of monoacylglycerols, which is directly relevant to the bioavailability of this compound [7].

  • Acyl Migration: During digestion, isomerization (acyl migration) of monoacylglycerols can occur, where the sn-2 fatty acid migrates to the sn-1 or sn-3 position. The study estimated the degree of acyl migration was highest for C12:0 (33 mol%), and was generally greater for medium-chained and unsaturated fatty acids than for longer-chained and saturated ones like palmitic acid [7].
  • Full Hydrolysis: The formation of free glycerol (up to 10%) during digestion indicates that full hydrolysis of triglycerides can occur, potentially affecting the pool of absorbable monoacylglycerols [7].
Antimicrobial Activity of Structural Analogs

While this compound itself was not the most active compound in one study, research on its close structural analogs reveals important structure-activity relationships [6].

  • 1-Monomyristin (C14:0) showed higher antibacterial activity against *S. aureus* and A. actinomycetemcomitans, and higher antifungal activity against *C. albicans* compared to a positive control [6].
  • 2-Monopalmitin (C16:0) did not show any antimicrobial activity in the same assay [6].
  • This highlights that antibacterial and antifungal activities of monoacylglycerols depend heavily on both the fatty acid chain length and its position (sn-1/3 vs. sn-2) on the glycerol backbone [6].

Other Documented Biological Activities

  • P-glycoprotein Inhibition: this compound, identified as a bitter melon extract, has been reported to inhibit P-glycoprotein (P-gp) activity in intestinal Caco-2 cells. This suggests a potential role in improving the oral bioavailability of co-administered drugs that are P-gp substrates [1].
  • Natural Source: It is a principle active constituent found in natural plants like Mougeotia nummuloides and Spirulina major, which have been traditionally associated with anticancer properties [5] [2].

References

1-Monopalmitin natural sources bitter melon

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identity & Key Characteristics

The table below summarizes the core identification and physicochemical properties of 1-Monopalmitin.

Property Value / Description
Common Name This compound [1] [2]
IUPAC Name 2,3-dihydroxypropyl hexadecanoate [3]
CAS Number 542-44-9 [1] [3] [2]
Molecular Formula C₁₉H₃₈O₄ [1] [3] [2]
Molecular Weight 330.50 g/mol [1] [3] [2]
Related Catalog Signaling Pathways, Membrane Transporter/Ion Channel, P-glycoprotein [2]
Natural Source Bitter Melon (Momordica charantia) [4] [5]
Also Found In Neolitsea daibuensis, Perilla frutescens, Trichosanthes tricuspidata [3]
Biological Role Plant metabolite, algal metabolite [3]

Physicochemical & Safety Profile

The following table details the physical characteristics, solubility, and handling information for this compound.

Property Value / Description
Appearance White to off-white solid powder [3]
Density 0.969 g/cm³ [1] [2]
Melting Point 75°C [1] [3] [2]
Boiling Point 451.3°C at 760 mmHg [1] [3] [2]
Flash Point 146.7°C [1] [3] [2]
LogP 4.36 [1] [3] [2]
Solubility (In Vitro) ~50 mg/mL in DMSO and Ethanol [3]
Solubility (In Vivo) ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil [3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months [3]
Safety Phrases S22-S24/25 (Do not breathe dust; Avoid contact with skin and eyes) [1] [2]
Personal Protective Equipment Eyeshields, Gloves, type N95 (US) or type P1 (EN143) respirator filter [1] [2]

Biological Activity & Experimental Evidence

This compound is primarily recognized for its ability to inhibit P-glycoprotein (P-gp), an ATP-dependent efflux pump that contributes to multidrug resistance in cancer therapy and regulates the intestinal absorption of many drugs [5].

  • Inhibitory Activity on P-gp: A key study identified this compound from a bitter melon extract as an active compound that increases the intracellular accumulation of P-gp substrates (like rhodamine-123 and daunomycin) in Caco-2 cells, a model for human intestinal epithelium [5].
  • Structure-Activity Relationship (SAR): The study further revealed that the P-gp inhibitory effect depends more on the fatty acid chain length in the monoglyceride than on its degree of unsaturation. The monoglyceride structure itself is crucial for this activity [5].

Detailed Experimental Protocol

The following methodology is adapted from the primary research article that identified and characterized this compound as a P-gp inhibitor [5].

1. Cell Culture

  • Cell Line: Caco-2 cells (human colonic adenocarcinoma).
  • Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintenance: Incubate at 37°C in a humidified atmosphere of 5% CO₂. Culture medium should be renewed every other day.
  • Experiment Preparation: Seed cells at a density of 1.4 × 10⁵ cells/well in 24-well plates pre-coated with collagen. Use cell monolayers for accumulation experiments after 14 days in culture.

2. Preparation of Bitter Melon Extract & Fractionation

  • Initial Extraction: Suspend freeze-dried, powdered bitter melon in deionized and distilled water (DDW). Shake, then centrifuge and filter the supernatant.
  • Solid-Phase Extraction: Load the filtrate onto a Sep-Pak Vac tC18 cartridge pre-equilibrated with DDW. Elute the active compounds using a step-wise gradient of increasing acetonitrile concentration (e.g., 80% acetonitrile).
  • HPLC Purification: Further purify the active fraction using HPLC with a C4 or ODS column and an acetonitrile/water gradient. Analyze the most active fraction using ¹H-NMR and FAB-MS for structural identification.

3. Accumulation Assay to Measure P-gp Inhibition The core of the protocol is an accumulation assay, which measures the build-up of a fluorescent P-gp substrate inside the cells. If P-gp is active, it pumps the substrate out, leading to low accumulation. If an extract or compound inhibits P-gp, the substrate accumulates inside the cells, showing increased fluorescence or radioactivity.

  • Using Rhodamine-123:
    • Wash Caco-2 monolayers twice with PBS and equilibrate with an accumulation buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
    • Incubate cells with 15 µM rhodamine-123 in the accumulation buffer, with or without the test sample (e.g., bitter melon extract or purified this compound), for 2 hours at 37°C.
    • Terminate the incubation, wash the cells with ice-cold PBS, and measure the intracellular fluorescence intensity using a plate reader.
  • Using [³H]-Daunomycin:
    • Follow a similar procedure, incubating cells with 40 nM [³H]-daunomycin with or without the test sample.
    • After incubation and washing, lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

4. Data Analysis

  • Compare the accumulation of the fluorescent or radioactive probe in cells treated with the test sample versus untreated control cells.
  • A statistically significant increase in accumulation in the treated group indicates inhibition of P-gp efflux activity.
  • The study used this method to track inhibitory activity through the purification steps, leading to the identification of this compound [5].

Mechanism of Action Visualization

The following Graphviz diagram illustrates the proposed mechanism by which this compound inhibits P-glycoprotein (P-gp) in intestinal epithelial cells, thereby increasing intracellular drug concentration.

mechanism Compound This compound Pgp P-glycoprotein (P-gp) Compound->Pgp  Binds to Efflux Efflux Pump Inhibition Pgp->Efflux  Inhibits DrugIn Drug/Probe (Intracellular) DrugAcc High Drug Accumulation DrugIn->DrugAcc Accumulates Result Increased Drug Efficacy DrugAcc->Result Efflux->DrugIn Prevents Efflux

Diagram 1: this compound inhibits P-gp, preventing drug efflux and increasing intracellular concentration.

Research Implications & Conclusion

The identification of this compound as a P-gp inhibitor from a natural dietary source like bitter melon has significant implications for drug development.

  • Overcoming Multidrug Resistance: This compound could be used as an adjuvant in cancer chemotherapy to reverse multidrug resistance in tumors [5].
  • Modulating Drug Pharmacokinetics: By inhibiting intestinal P-gp, this compound could potentially enhance the oral bioavailability of co-administered drugs that are P-gp substrates [5].

References

1-Monopalmitin Mougeotia nummuloides Spirulina major

Author: Smolecule Technical Support Team. Date: February 2026

1-Monopalmitin: Source & Bioactivity

This compound (Glyceryl palmitate) is a small molecule identified as a major active constituent in the microalgae Mougeotia nummuloides and Spirulina major [1] [2] [3]. Its key documented bioactivity is potential antitumor effects, specifically against lung cancer cells [1] [4].

Quantitative Data & Experimental Findings

The table below summarizes key quantitative data from in vitro studies on this compound:

Parameter Details
Antiproliferative Activity (IC₅₀) A549 cells (human lung cancer): 50.12 μg/mL; SPC-A1 cells (human lung cancer): 58.30 μg/mL [4].
Cell Cycle Arrest Induces G2/M phase arrest in A549 and SPC-A1 cells [1] [4].
Key Protein Changes Upregulates p21; Downregulates Cyclin D1 [4].
Apoptosis Induction Activates caspase-dependent apoptosis; promotes Caspase-3 and PARP cleavage; inhibits Inhibitors of Apoptosis Proteins (IAPs) expression [1] [4].
Solubility Insoluble or slightly soluble in H₂O, Ethanol, and DMSO; requires sonication and/or heating [5] [3].

Documented Experimental Methodologies

While full protocols are not available, key methodological elements from the literature are outlined below.

  • Cell Viability Assay (Proliferation)

    • Cell Lines: A549, SPC-A1, H460, H1299 (lung cancer); HBE (normal human bronchial epithelial cells) [4].
    • Procedure: Cells treated with a concentration gradient of this compound (0-200 μg/mL) for 48 hours [4].
    • Analysis: Cell viability measured, IC₅₀ values calculated [4].
  • Analysis of Cell Cycle

    • Procedure: A549 and SPC-A1 cells treated with 50 μg/mL of this compound for 20 hours [4].
    • Analysis: Cell cycle distribution analyzed via flow cytometry; protein levels of p21 and Cyclin D1 examined [4].
  • Analysis of Apoptosis

    • Procedure: A549 and SPC-A1 cells treated with 12.5-50 μg/mL of this compound for 48 hours [4].
    • Analysis: Apoptosis rate measured; cleavage of Caspase-3 and PARP, and expression of IAPs, detected by Western blot [1] [4].

Proposed Mechanism of Action Pathway

The research suggests that this compound promotes lung cancer cell death primarily through the PI3K/Akt pathway. The diagram below illustrates this proposed mechanism.

mechanism Compound This compound PI3K_Akt PI3K/Akt Pathway Activation Compound->PI3K_Akt Apoptosis Induces Apoptosis PI3K_Akt->Apoptosis Autophagy Induces Protective Autophagy PI3K_Akt->Autophagy G2_M_Arrest G2/M Phase Cell Cycle Arrest PI3K_Akt->G2_M_Arrest IAPs Inhibits IAPs (Inhibitors of Apoptosis) Apoptosis->IAPs Caspase Activates Caspase-3 and PARP Cleavage Apoptosis->Caspase p21 Upregulates p21 G2_M_Arrest->p21 CyclinD1 Downregulates Cyclin D1 G2_M_Arrest->CyclinD1

Proposed anticancer mechanism of this compound via PI3K/Akt pathway.

Research Implications & Future Directions

The evidence suggests this compound is a promising candidate for further investigation [1]. Key findings and implications for future work include:

  • Novel Mechanism: The activation of the PI3K/Akt pathway is an unusual mechanism for inducing cell death, as this pathway is often associated with promoting cell survival. This represents a potential novel mechanism of action for an anticancer agent [1].
  • Synergistic Potential: this compound induces protective autophagy. Using autophagy inhibitors like Chloroquine in combination with this compound dramatically enhanced cancer cell death, indicating a strong potential for combination therapy [1].
  • Selectivity: The compound showed lower toxicity against normal human bronchial epithelial cells (HBE) compared to some cancer cell lines, suggesting a degree of selectivity that is crucial for drug development [4].
  • Overcoming Drug Resistance: this compound has also been identified as an inhibitor of P-glycoprotein (P-gp), a protein responsible for pumping chemotherapeutic drugs out of cells, which is a major mechanism of cancer drug resistance. This property could help increase the accumulation and efficacy of other cancer drugs [4].

References

1-Monopalmitin P-glycoprotein P-gp inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Evidence for P-gp Inhibition

The inhibitory effect of 1-Monopalmitin on P-gp is demonstrated by the following key experimental findings:

  • Source Identification: The initial discovery came from a bioassay-guided fractionation of a bitter melon (Momordica charantia) extract. The fraction with the most potent P-gp inhibitory activity was identified as this compound through ( ^1 \text{H} )-NMR and FAB-MS analysis [1].
  • Functional Evidence in Cellular Models: Studies using human colon adenocarcinoma cells (Caco-2), a standard model for intestinal absorption and P-gp activity, showed that this compound significantly increases the cellular accumulation of P-gp probe substrates like rhodamine-123 and (^3)H-daunomycin [1] [2]. This increased accumulation is a direct indicator of impaired P-gp efflux function.
  • Structure-Activity Relationship (SAR): Research suggests that the P-gp inhibition depends on the chain length of the fatty acid in the monoglyceride, with the monopalmitin structure (a 16-carbon chain) being effective. The monoglyceride structure itself is reported to be crucial for this activity [1].

Quantitative Data on Inhibitory Effects

The table below summarizes the quantitative data related to the P-gp inhibitory effect of this compound and associated compounds.

Compound/Extract Experimental Model Key Measured Outcome Reported Effect
Bitter Melon Extract Caco-2 cells Accumulation of Rhodamine-123 Increased accumulation [1]
This compound Caco-2 cells Accumulation of ( ^3 \text{H} )-daunomycin Increased accumulation [1] [2]
This compound & related compounds Caco-2 cells Structure-Activity Relationship Inhibition depends on fatty acid chain length and requires a monoglyceride structure [1]

Experimental Protocols for P-gp Inhibition

For researchers looking to validate or explore these findings, here is a summary of the core methodologies based on the cited literature.

Cell-Based P-gp Inhibition Assay (Uptake Method)

This protocol is adapted from the study that identified this compound [1].

  • Cell Culture: Use Caco-2 cells. Seed them in multi-well plates (e.g., 24-well format) and culture for about 21-25 days to allow for full differentiation and P-gp expression.
  • Pre-incubation: Wash the cell monolayers with a suitable buffer (e.g., HBSS-HEPES, pH 7.4). Pre-incubate the cells with the test compound (e.g., this compound dissolved in DMSO, with final solvent concentration <0.5-1%) for a specified period (e.g., 60 minutes).
  • Uptake Phase: Replace the medium with a fresh buffer containing both the test compound and a fluorescent or radiolabeled P-gp substrate (e.g., Rhodamine-123 at 1-5 µM or (^3)H-digoxin at 5 µM). Incubate for a set time (e.g., 1-2 hours) at 37°C.
  • Termination and Measurement: After incubation, rapidly remove the substrate solution and wash the cells thoroughly with ice-cold buffer to stop the reaction. Lyse the cells and measure the intracellular concentration of the probe substrate.
    • For Rhodamine-123, use a fluorescence plate reader.
    • For ( ^3 \text{H} )-digoxin, use liquid scintillation counting (LSC).
  • Data Analysis: Compare the cellular accumulation of the probe in the presence of the test compound to a vehicle control. A statistically significant increase in accumulation indicates P-gp inhibition.

G Start Start Assay Culture Culture Caco-2 cells (21-25 days for differentiation) Start->Culture PreInc Pre-incubate cells with This compound (60 min) Culture->PreInc Uptake Add P-gp substrate (Rhodamine-123 or ³H-Digoxin) PreInc->Uptake Incubate Incubate (1-2 hours) at 37°C Uptake->Incubate Stop Stop reaction (Wash with ice-cold buffer) Incubate->Stop Measure Measure intracellular substrate accumulation Stop->Measure Analyze Analyze Data (Increased accumulation = P-gp inhibition) Measure->Analyze

Experimental workflow for measuring P-gp inhibition via cellular uptake.

Molecular Mechanism of Action

While the exact molecular mechanism of this compound is not fully detailed in the available literature, recent research on other P-gp inhibitors and general P-gp biology provides a plausible signaling pathway that could be involved.

P-gp expression is regulated by several key signaling pathways. A 2025 study on a P-gp-targeting aptamer showed that its inhibitory effect was linked to the Wnt/β-catenin signaling pathway [3]. The inhibitor downregulated key components of the pathway (Wnt3, Dishevelled, β-catenin) and affected the activity of GSK-3β, leading to reduced P-gp mRNA and protein expression. This represents a transcriptional-level mechanism.

G Inhibitor This compound (Putative) Wnt Wnt Ligand Inhibitor->Wnt Downregulates Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dvl Protein Frizzled->Dvl GSK3B_inactive p-GSK-3β (Inactive) Dvl->GSK3B_inactive  Inhibits GSK3B_active GSK-3β (Active) GSK3B_inactive->GSK3B_active  Dephosphorylation BetaCatenin β-catenin GSK3B_active->BetaCatenin  Targets for  degradation BetaCatenin_degraded β-catenin (Degraded) BetaCatenin->BetaCatenin_degraded Pgp_gene P-gp Gene Expression BetaCatenin->Pgp_gene  Translocates to  nucleus to promote

Proposed mechanism: P-gp inhibition via Wnt/β-catenin pathway downregulation.

Research Implications and Future Directions

The discovery of this compound as a P-gp inhibitor, especially from a natural dietary source, opens up several potential research avenues:

  • Overcoming Multidrug Resistance (MDR): The primary application is in reversing P-gp-mediated MDR in cancer chemotherapy [4] [5]. Co-administration of this compound could potentially increase the intracellular concentration and efficacy of chemotherapeutic drugs that are P-gp substrates.
  • Enhancing Drug Bioavailability: By inhibiting intestinal P-gp, this compound could improve the oral absorption and bioavailability of co-administered drugs that are P-gp substrates [4].
  • Synergistic Dual-Targeting Approaches: Modern drug design is exploring dual inhibitors. A relevant concept is the simultaneous inhibition of P-gp and Carbonic Anhydrase XII (CA XII), as the efflux activity of P-gp is influenced by pH, which is modulated by CA XII [5]. Designing hybrid molecules based on the monoglyceride structure could be a promising strategy.

References

1-Monopalmitin MRP2 protein expression downregulation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on 1-Monopalmitin and MRP2

The table below summarizes key experimental findings from a study that investigated the effects of this compound on MRP2 in Caco-2 cell lines [1] [2].

Experimental Measure Result with this compound Treatment Control Result Positive Control (MK-571)
Cell Viability (24-hour) Non-cytotoxic at concentrations ≤ 1000 µM [1] [2] - -
Rhodamine 123 Accumulation Significant increase [1] [2] Baseline Significant increase
E₂17βG Efflux Ratio Significant decrease [1] [2] Baseline Significant decrease
MRP2 Protein Expression (Western Blot) 19% decrease (not statistically significant) [1] Baseline Not measured

The data indicates that while this compound effectively inhibits MRP2 function—leading to increased drug accumulation and reduced efflux—this effect is not primarily due to a reduction in the amount of MRP2 protein [1].

Experimental Protocols for Key Assays

Here are the detailed methodologies for the key experiments cited in the studies [1] [2].

Cell Viability Assays (MTS and LDH)
  • Purpose: To determine the non-cytotoxic concentration range of monoglycerides for subsequent experiments.
  • Cell Line: Caco-2 cells.
  • Procedure:
    • Plate Caco-2 cells in 96-well plates and allow them to adhere and grow.
    • Treat cells with a range of concentrations of this compound for 24 hours.
    • MTS Assay: Add MTS reagent to the cells and incubate. Viable cells reduce MTS into a colored formazan product. Measure the absorbance to determine metabolic activity.
    • LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. High LDH indicates cytotoxicity.
  • Outcome: The highest concentration that did not significantly reduce cell viability or increase LDH release was determined to be 1000 µM for this compound.
Rhodamine 123 Accumulation Study
  • Purpose: To assess the functional inhibition of efflux transporters like MRP2.
  • Procedure:
    • Grow Caco-2 cells to confluence.
    • Pre-treat cells with 1000 µM this compound or the positive control inhibitor, 50 µM MK-571.
    • Incubate cells with 10 µM Rhodamine 123 (a substrate for efflux transporters) for a set period.
    • Wash cells to remove excess dye.
    • Measure the intracellular fluorescence of accumulated Rhodamine 123. An increase in fluorescence compared to the control indicates inhibition of efflux activity.
Bidirectional Transport of E₂17βG
  • Purpose: To directly evaluate MRP2-mediated efflux transport.
  • Procedure:
    • Culture Caco-2 cells on permeable filters until they form a differentiated monolayer.
    • Pre-treat cells with 1000 µM this compound.
    • Add 10 nM Estradiol 17-beta-D-glucuronide (E₂17βG), a specific MRP2 substrate, to either the apical (A) or basolateral (B) side of the monolayer.
    • Measure the apparent permeability (Papp) of the substrate in both directions (A-to-B and B-to-A).
    • Calculate the Efflux Ratio: (Papp B-to-A) / (Papp A-to-B). A decrease in this ratio indicates inhibition of active efflux transport.
Western Blotting for MRP2 Protein Expression
  • Purpose: To determine if changes in MRP2 function are due to changes in protein levels.
  • Procedure:
    • Treat Caco-2 cells with this compound for 24 hours.
    • Lyse cells and extract total protein.
    • Separate proteins by size using SDS-PAGE gel electrophoresis.
    • Transfer proteins from the gel to a membrane (e.g., PVDF).
    • Incubate the membrane with a primary antibody specific for MRP2.
    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
    • Detect the protein band using a chemiluminescence substrate and visualize it.
    • Quantify the band intensity relative to a control housekeeping protein (e.g., GAPDH or Actin). The study reported a 19% decrease in intensity for this compound-treated cells, which was not a statistically significant change [1].

Mechanism of Intestinal Lymphatic Drug Transport

The following diagram illustrates how lipid-based excipients like this compound can enhance the absorption of lipophilic drugs, partly by modulating efflux transporters like MRP2 in the intestine [3].

G LipidDrug Lipid-based Drug Formulation (Triglycerides, Monoglycerides) Hydrolysis Intestinal Lipases LipidDrug->Hydrolysis MixedMicelles Mixed Micelles (2-MAG, FFA, Drug) Hydrolysis->MixedMicelles Enterocyte Enterocyte MixedMicelles->Enterocyte Absorption MRP2Inhibition MRP2 Efflux Inhibition Enterocyte->MRP2Inhibition Intracellular LymphaticTransport Lymphatic Transport (Bypasses Liver) MRP2Inhibition->LymphaticTransport SystemicCirculation Systemic Circulation LymphaticTransport->SystemicCirculation

Experimental Workflow for MRP2 Modulation Studies

This diagram outlines the key steps involved in a typical in vitro study to evaluate the effects of a compound like this compound on MRP2 activity and expression [1] [2].

G CellCulture Cell Culture (Caco-2 Cells) ViabilityAssay Viability Assay (MTS/LDH) CellCulture->ViabilityAssay Treatment Treatment with This compound ViabilityAssay->Treatment FunctionTest Functional Assays Treatment->FunctionTest ExpressionAnalysis Protein Expression (Western Blot) Treatment->ExpressionAnalysis Accumulation Rhodamine 123 Accumulation FunctionTest->Accumulation Bidirectional E₂17βG Bidirectional Transport FunctionTest->Bidirectional DataInterpretation Data Interpretation Accumulation->DataInterpretation Bidirectional->DataInterpretation ExpressionAnalysis->DataInterpretation

Key Conclusions for Researchers

  • Primary Mechanism: The inhibitory effect of this compound on MRP2 is functional rather than transcriptional or translational. The 19% decrease in protein expression was not statistically significant, suggesting other mechanisms are at play [1].
  • Potential Mechanisms: The reduction in efflux activity could be due to direct interaction with the transporter, competition for the substrate binding site, or interference with the energy required for efflux (e.g., ATP hydrolysis).
  • Research Implications: For drug development, incorporating this compound or similar lipids into formulations can be a viable strategy to enhance the oral bioavailability of co-administered drugs that are MRP2 substrates. The data suggests this can be achieved without long-term changes to protein expression.

References

Comprehensive Technical Guide to 1-Monopalmitin: Biological Activity and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-Monopalmitin

This compound (Glyceryl palmitate, CAS Number 542-44-9) is a monoglyceride with the chemical formula C19H38O4 and a molecular weight of 330.51 g/mol. It consists of a glycerol molecule esterified with palmitic acid (hexadecanoic acid) at the sn-1 position. This structure places it in the broader class of fatty acid derivatives known for their diverse biological activities, ranging from antimicrobial to anticancer properties [1] [2].

The compound occurs naturally in various biological systems and plant extracts, most notably as a component of bitter melon (Momordica charantia) extract, from which it was first isolated as an active compound inhibiting P-glycoprotein activity in intestinal cells [1] [2]. Its presence has also been identified in other natural sources, including the lipophilic fractions of Opuntia ficus-indica (prickly pear) roots, where it contributes to the observed biological activities of these traditional medicinal plants [3].

From a physicochemical perspective, this compound typically presents as a white to off-white solid powder with a melting point of 75°C and a density of 0.969 g/cm³. It exhibits limited water solubility but dissolves well in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1] [2] [4]. These properties are significant considerations for developing formulations for research or potential therapeutic applications.

Biological Activities and Mechanisms of Action

Anticancer Activity

Recent investigations have revealed promising anticancer properties of this compound, particularly against non-small cell lung cancer (NSCLC), which represents approximately 85% of all lung cancer cases [5].

2.1.1 Mechanism of Action in Lung Cancer Cells

This compound exerts its antitumor effects through multiple interconnected mechanisms that collectively induce cell cycle arrest and apoptosis in cancer cells. The compound has been shown to significantly inhibit proliferation in various lung cancer cell lines (A549, SPC-A1, H460, H1299) in a dose-dependent manner, with IC50 values ranging from 50.12 μg/mL to 176.75 μg/mL depending on the specific cell line [4].

Table 1: Antiproliferative Effects of this compound on Lung Cancer Cell Lines

Cell Line Cancer Type IC50 Value (μg/mL) Reference
A549 NSCLC 50.12 [4]
SPC-A1 NSCLC 58.30 [4]
H460 Lung cancer 176.75 [4]
H1299 Lung cancer 165.53 [4]

The compound demonstrates selective cytotoxicity toward cancer cells while exhibiting minimal toxicity to normal human bronchial epithelial cells (HBE), with an IC50 of 161.34 μg/mL, suggesting a favorable therapeutic window [4].

At the molecular level, this compound induces G2/M cell cycle arrest by modulating key cell cycle regulators. Treatment with 50 μg/mL of the compound for 20 hours resulted in upregulation of p21 protein expression and downregulation of Cyclin D1, creating a molecular environment that prevents cell cycle progression [4]. Furthermore, the compound promotes caspase-dependent apoptosis through activation of Caspase-3 and PARP cleavage while simultaneously inhibiting the expression of inhibitor of apoptosis proteins (IAPs) [5] [4].

The following diagram illustrates the primary molecular mechanisms through which this compound exerts its anticancer effects:

G This compound This compound PI3K/Akt Pathway\nActivation PI3K/Akt Pathway Activation This compound->PI3K/Akt Pathway\nActivation Activates G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest This compound->G2/M Cell Cycle Arrest Induces Caspase-Dependent\nApoptosis Caspase-Dependent Apoptosis This compound->Caspase-Dependent\nApoptosis Triggers Protective Autophagy Protective Autophagy This compound->Protective Autophagy Induces PI3K/Akt Pathway\nActivation->G2/M Cell Cycle Arrest PI3K/Akt Pathway\nActivation->Caspase-Dependent\nApoptosis p21 ↑\nCyclin D1 ↓ p21 ↑ Cyclin D1 ↓ G2/M Cell Cycle Arrest->p21 ↑\nCyclin D1 ↓ Caspase-3 Activation\nPARP Cleavage Caspase-3 Activation PARP Cleavage Caspase-Dependent\nApoptosis->Caspase-3 Activation\nPARP Cleavage IAPs Expression ↓ IAPs Expression ↓ Caspase-Dependent\nApoptosis->IAPs Expression ↓ LC3-II Accumulation\np62 Degradation LC3-II Accumulation p62 Degradation Protective Autophagy->LC3-II Accumulation\np62 Degradation Autophagy Inhibitors\n(Chloroquine) Autophagy Inhibitors (Chloroquine) Enhanced Cytotoxicity Enhanced Cytotoxicity Autophagy Inhibitors\n(Chloroquine)->Enhanced Cytotoxicity Potentiates PI3K/Akt Inhibitors\n(LY294002, Wortmannin) PI3K/Akt Inhibitors (LY294002, Wortmannin) Attenuated Anticancer Effects Attenuated Anticancer Effects PI3K/Akt Inhibitors\n(LY294002, Wortmannin)->Attenuated Anticancer Effects Partially

Molecular Mechanisms of this compound's Anticancer Activity

2.1.2 Role of PI3K/Akt Pathway

A pivotal finding in understanding this compound's mechanism of action is its interaction with the PI3K/Akt signaling pathway. Research demonstrates that the compound activates this pathway, and suppression of PI3K/Akt activity using specific inhibitors (LY294002 and Wortmannin) partially attenuates this compound-mediated anticancer effects [5]. This indicates that the antitumor activity is, at least partially, dependent on PI3K/Akt pathway activation.

Interestingly, this compound also induces protective autophagy in cancer cells, as evidenced by LC3-II accumulation and p62 degradation. When autophagy is inhibited using chloroquine, the cytotoxicity of this compound is dramatically enhanced, suggesting that the autophagy serves as a protective mechanism for cancer cells attempting to survive the compound's pro-apoptotic effects [5]. This combination approach with autophagy inhibitors represents a potential strategy to enhance the compound's therapeutic efficacy.

P-glycoprotein Inhibition

This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp), a 170 kDa membrane protein belonging to the ATP-binding cassette (ABC) transporter superfamily [1] [2]. In normal tissues, P-gp functions as an ATP-dependent efflux pump that excretes hydrophobic xenobiotic compounds, playing an important role in protecting cells from xenobiotics [2].

The P-gp inhibitory activity of this compound was discovered through investigation of bitter melon extracts, where it was identified as the primary active compound responsible for increasing rhodamine-123 accumulation in human intestinal epithelial Caco-2 cells [2]. Follow-up studies confirmed that this compound increases the cellular accumulation of P-gp substrates including rhodamine-123 and daunorubicin in a dose-dependent manner (0.1-300 μM) without exhibiting cytotoxicity [4].

This inhibition of P-gp activity has significant implications for drug bioavailability, as P-gp is a major determinant of drug absorption and disposition. By inhibiting intestinal P-gp, this compound could potentially enhance the oral bioavailability of co-administered drugs that are P-gp substrates [2].

Antimicrobial Activity

Monoglycerides as a chemical class have demonstrated significant antimicrobial properties, though the activity of specific compounds depends on structural characteristics including carbon chain length and esterification position [6] [7].

Table 2: Antibacterial and Antifungal Activity of Monoglyceride Derivatives

Compound Microorganism Activity Level Reference
1-Monomyristin Staphylococcus aureus High activity [6]
1-Monomyristin Aggregatibacter actinomycetemcomitans High activity [6]
1-Monomyristin Candida albicans High activity [6]
2-Monomyristin Escherichia coli High activity [6]
2-Monopalmitin Various tested microbes No activity [6]

While this compound specifically was not tested in this study, the structure-activity relationships revealed that monoglycerides with shorter chain lengths (myristin vs. palmitin) and specific esterification positions (sn-1 vs. sn-2) exhibit enhanced antimicrobial efficacy [6]. Quantitative structure-activity relationship (QSAR) studies have confirmed that monoglycerides represent the most potent class of fatty acid derivatives against pathogens like Staphylococcus aureus, with antimicrobial activity strongly influenced by carbon chain length [7].

The antimicrobial potential of monopalmitin derivatives is further supported by their presence in bioactive plant extracts. Lipophilic extracts of Opuntia ficus-indica roots containing monopalmitin derivatives demonstrated significant antibacterial activity against both Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative strains including Pseudomonas aeruginosa [3].

Experimental Protocols and Methodologies

In Vitro Anticancer Activity Assessment
3.1.1 Cell Viability Assay (MTT/XTT Assay)

Purpose: To evaluate the antiproliferative effects of this compound on cancer cell lines and determine IC50 values.

Procedure:

  • Cell Culture: Maintain human cancer cell lines (e.g., A549, SPC-A1, H460, H1299) and normal control cells (e.g., HBE) in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere [4].
  • Compound Treatment: Prepare this compound stock solution in DMSO (50 mg/mL) and further dilute in cell culture medium to working concentrations (0-200 μg/mL). Plate cells in 96-well plates at a density of 5×10³ cells/well and incubate for 24 hours before treatment [4].
  • Viability Assessment: After 48 hours of incubation with the compound, add MTT reagent (0.5 mg/mL) and incubate for 4 hours at 37°C. Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader [4].
  • Data Analysis: Calculate cell viability as percentage of control and determine IC50 values using nonlinear regression analysis (GraphPad Prism or similar software).
3.1.2 Apoptosis Analysis (Flow Cytometry)

Purpose: To quantify this compound-induced apoptosis and distinguish between early/late apoptotic and necrotic cell populations.

Procedure:

  • Cell Treatment: Harvest A549 and SPC-A1 cells after treatment with this compound (12.5-50 μg/mL) for 48 hours [4].
  • Staining: Wash cells with cold PBS and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer's instructions (e.g., using Annexin V-FITC Apoptosis Detection Kit) [4].
  • Analysis: Analyze stained cells using flow cytometry within 1 hour. Use untreated cells as negative control and cells treated with known apoptosis inducers as positive controls.
3.1.3 Western Blot Analysis

Purpose: To examine molecular mechanisms of this compound action, including apoptosis, autophagy, and pathway activation.

Procedure:

  • Protein Extraction: Lyse cells after this compound treatment (e.g., 50 μg/mL for 8-20 hours depending on target) in RIPA buffer containing protease and phosphatase inhibitors [4].
  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE (30-50 μg per lane) and transfer to PVDF membranes [4].
  • Immunoblotting: Block membranes with 5% non-fat milk, then incubate with primary antibodies against target proteins (p21, Cyclin D1, cleaved Caspase-3, cleaved PARP, LC3, p62, IAPs, Akt, p-Akt) overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies [4].
  • Detection: Visualize protein bands using enhanced chemiluminescence substrate and imaging system. Normalize target protein expression to housekeeping controls (β-actin or GAPDH).
P-glycoprotein Inhibition Assay

Purpose: To evaluate the effect of this compound on P-gp function in intestinal epithelial cells.

Procedure:

  • Cell Culture: Maintain Caco-2 cells in DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in 5% CO2 atmosphere [2] [4].
  • Accumulation Assay: Seed cells in 24-well plates and culture for 14-21 days to allow differentiation. Wash differentiated monolayers with HBSS and preincubate with this compound (0.1-300 μM) for 30 minutes [4].
  • Substrate Uptake: Add P-gp substrates (rhodamine-123 or daunorubicin) and incubate for 2 hours at 37°C. Terminate reaction by ice-cold HBSS washing [4].
  • Quantification: Lyse cells with 1% Triton X-100 and measure fluorescence of accumulated substrate (rhodamine-123: excitation 485 nm, emission 535 nm; daunorubicin: excitation 488 nm, emission 575 nm) [4].
  • Data Analysis: Express results as percentage of accumulation in control cells and calculate dose-response relationships.

Synthesis and Production Methods

Chemoenzymatic Solvent-Free Synthesis

An environmentally friendly method for this compound synthesis has been developed using a two-step, solvent-free chemoenzymatic approach [8]:

Step 1: Enzymatic Esterification

  • Palmitic acid is esterified with solketal (4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane) using Novozym 435 (immobilized Candida antarctica lipase B) as catalyst.
  • The reaction can be performed using either conventional heating or microwave irradiation. Microwave-assisted synthesis achieves comparable yields (52% yield of 1,2-acetonide-3-palmitoyl glycerol) in just 2 hours compared to 24 hours required for conventional methods [8].

Step 2: Hydrolysis of Intermediate

  • The intermediate (1,2-acetonide-3-palmitoyl glycerol) is cleaved to yield this compound using a cation-exchange resin (e.g., Amberlite IR120) with water or aliphatic alcohols as hydrolytic reagents under solvent-free conditions [8].
  • The hydrolysis is accomplished in 15 minutes at 85°C, with the highest yields (86.1%) obtained using 1-pentanol as hydrolytic reagent [8].

The following diagram illustrates this synthetic pathway:

Chemoenzymatic Synthesis Pathway for this compound

Alternative Synthetic Approaches

Traditional chemical synthesis of this compound involves:

  • Protection of glycerol with acetone to form 1,2-O-isopropylidene glycerol using p-toluenesulfonic acid as acid catalyst [6].
  • Transesterification with ethyl palmitate under basic conditions to form isopropylidene glycerol palmitate [6].
  • Deprotection using Amberlyst-15 as a heterogeneous catalyst to yield this compound [6].

For production of the regioisomer 2-monopalmitin:

  • Esterification of glycerol with palmitic acid under acidic conditions to form tripalmitin [6].
  • Selective enzymatic hydrolysis of tripalmitin using Thermomyces lanuginosa lipase (TLIM) as catalyst to yield 2-monopalmitin [6].

Research Applications and Future Perspectives

Potential Therapeutic Applications

Based on its demonstrated biological activities, this compound presents several promising therapeutic applications:

  • Cancer Adjuvant Therapy: The dual ability of this compound to induce apoptosis in cancer cells while inhibiting P-glycoprotein suggests potential application in combination chemotherapy regimens. By simultaneously triggering cancer cell death and inhibiting drug efflux transporters, it could enhance the efficacy of conventional chemotherapeutic agents [5] [2] [4].

  • Bioavailability Enhancement: The P-gp inhibitory activity positions this compound as a potential bioavailability enhancer for co-administered drugs that are P-gp substrates. This could lead to improved oral absorption and reduced interindividual variability in drug response [2] [4].

  • Antimicrobial Formulations: While direct evidence for this compound's antimicrobial efficacy is limited, the demonstrated activity of structurally similar monoglycerides suggests potential application in antimicrobial formulations, particularly against Gram-positive pathogens including MRSA [6] [3] [7].

Future Research Directions

Several promising research directions merit further investigation:

  • Combination Therapy Optimization: Systematic evaluation of this compound in combination with established chemotherapeutic agents, particularly those affected by P-gp-mediated resistance, could identify synergistic combinations for specific cancer types [5] [4].

  • Delivery System Development: The lipophilic nature of this compound presents formulation challenges that could be addressed through advanced delivery systems such as lipid nanoparticles, nanoemulsions, or polymeric micelles to improve bioavailability and targeting efficiency [4].

  • In Vivo Validation: Most current evidence derives from in vitro studies. Comprehensive in vivo studies using appropriate animal models are essential to validate efficacy, determine pharmacokinetic parameters, and establish safety profiles [5] [4].

  • Structure-Activity Relationship Expansion: Further exploration of structurally related compounds could identify analogs with enhanced potency, selectivity, or improved pharmaceutical properties [6] [7].

Conclusion

References

1-Monopalmitin apoptosis mechanism cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Experimental Data on 1-Monopalmitin

Assay Type Cell Lines Used Key Findings & Quantitative Results Experimental Context

| Cytotoxicity (Cell Viability) | A549, SPC-A1, H460, H1299, HBE [1] [2] | • IC50 (A549): ~50.12 μg/mL • IC50 (SPC-A1): ~58.30 μg/mL • Higher IC50 in H460, H1299, and normal HBE cells (>160 μg/mL) | Treatment for 48 hours; demonstrates selective toxicity against specific cancer cell lines [1] [2]. | | Apoptosis Assay | A549, SPC-A1 [1] | • Dose-dependent increase in apoptosis. • Activation of Caspase-3. • Cleavage of PARP protein. • Suppression of IAPs (Inhibitor of Apoptosis Proteins). | Treatment for 48 hours; indicates activation of the caspase-dependent apoptosis pathway [1]. | | Cell Cycle Analysis | A549, SPC-A1 [1] [3] | Induction of G2/M phase arrest. | Treatment for 20 hours; suggests inhibition of cell cycle progression [1] [3]. | | Autophagy Assay | A549, SPC-A1 [1] | • Accumulation of LC3-II protein. • Degradation of p62 protein. • Enhanced cytotoxicity when combined with autophagy inhibitor (Chloroquine). | Treatment for 8 hours; indicates induction of protective autophagy, which can be exploited therapeutically [1]. | | P-gp Inhibition Assay | Caco-2 (intestinal cells) [2] | Increased accumulation of Rhodamine-123 and Daunorubicin in a dose-dependent manner (0.1-300 μM). | Treatment for 2 hours; suggests potential to overcome multidrug resistance by inhibiting P-glycoprotein [2]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key experimental methodologies cited in the literature.

Cell Viability and Cytotoxicity (MTT Assay)
  • Objective: To determine the compound's ability to inhibit cell proliferation and its half-maximal inhibitory concentration (IC50).
  • Procedure:
    • Seed cells (e.g., A549, SPC-A1) in a 96-well plate at a density of ~1×10⁴ cells per well.
    • Allow cells to adhere and reach ~80% confluency.
    • Treat cells with a range of this compound concentrations (e.g., 0-200 μg/mL) for 48 hours.
    • Add MTT reagent to each well and incubate to allow formazan crystal formation by metabolically active cells.
    • Dissolve the crystals and measure the absorbance at 595 nm using a multi-plate reader.
    • Calculate the percentage of cell viability and determine the IC50 value using a statistical model like Hill's equation [1] [4].
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the percentage of cells undergoing early and late apoptosis.
  • Procedure:
    • Treat cells (e.g., in a 6-well plate) with the desired concentration of this compound for 24-48 hours.
    • Harvest cells using trypsin, wash with cold phosphate-buffered saline (PBS), and resuspend in a binding buffer.
    • Stain the cell suspension with Fluorescein Isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI).
    • Incubate the mixture for 15 minutes at 25°C in the dark.
    • Analyze the cells using a flow cytometer (e.g., FACSCalibur). Viable cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic cells are Annexin V+/PI+ [1] [4].
Analysis of Apoptotic Proteins (Western Blotting)
  • Objective: To detect changes in the expression levels of key apoptosis-related proteins.
  • Procedure:
    • After treatment, lyse cells using a RIPA buffer to extract total protein.
    • Separate the proteins by molecular weight using SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
    • Block the membrane to prevent non-specific antibody binding.
    • Incubate the membrane with specific primary antibodies (e.g., against cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins, or IAPs).
    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
    • Visualize the protein bands using a chemiluminescence detection system [1] [4].

Mechanism of Action: Signaling Pathways

The anticancer activity of this compound is mediated through its interaction with specific cellular signaling pathways, culminating in apoptosis. The following diagram synthesizes the key mechanistic findings from the research.

G cluster_0 This compound Treatment cluster_1 Key Signaling Pathway Events cluster_2 Downstream Consequences Input This compound PI3K_Akt Activation of PI3K/Akt Pathway Input->PI3K_Akt IAPs Suppression of IAPs (Inhibitors of Apoptosis) Input->IAPs G2M_Arrest Induction of G2/M Cell Cycle Arrest Input->G2M_Arrest Autophagy Induction of Protective Autophagy Input->Autophagy Pgp Inhibition of P-glycoprotein (P-gp) Input->Pgp PI3K_Akt->IAPs Leads to Caspase Activation of Caspase Cascade IAPs->Caspase Derepression Apoptosis Execution of Apoptosis (Cell Death) G2M_Arrest->Apoptosis Can promote Autophagy->Apoptosis Enhances when inhibited Resistant Potential Reversal of Multidrug Resistance Pgp->Resistant Caspase->Apoptosis

The diagram above illustrates the multi-faceted mechanism by which this compound targets cancer cells. A pivotal study confirmed that its pro-apoptotic effect is dependent on the PI3K/Akt pathway. When this pathway was inhibited using LY294002 or Wortmannin, the anticancer activity of this compound was significantly reduced [1]. The activation of this pathway leads to the suppression of IAPs, which subsequently derepresses and activates the caspase cascade, the executioners of apoptosis [1] [5]. Simultaneously, this compound induces protective autophagy, an adaptive survival response. This is evidenced by the increased cytotoxicity when it is co-administered with the autophagy inhibitor Chloroquine [1]. Furthermore, its role as a P-glycoprotein inhibitor suggests a promising adjunctive role in overcoming multidrug resistance in cancer therapy [2].

Research Implications and Future Directions

The evidence positions this compound as a compelling candidate for further investigation. Its ability to selectively target cancer cells while exhibiting low toxicity to normal cells is a key advantage [1]. The dual mechanism of inducing apoptosis while inhibiting drug-efflux pumps suggests potential for combination therapies, particularly in resistant cancers [2].

Future research should focus on:

  • In vivo validation of these mechanisms using animal models.
  • Exploring its synergistic effects with standard chemotherapeutics and targeted agents.
  • Further elucidating the precise molecular target(s) on the PI3K/Akt pathway that this compound engages.

References

Application Notes and Protocols: Enzymatic Synthesis of 1-Monopalmitin using Novozym 435

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

1-Monopalmitin, a monoacylglycerol (MAG), is a valuable compound in the pharmaceutical, food, and cosmetic industries. It serves as an emulsifier, a biomarker for type 2 diabetes mellitus, and a precursor for synthesizing structured lipids and non-ionic surfactant vesicles for vaccines [1] [2]. Traditional chemical synthesis of this compound often requires high temperatures, leading to undesirable by-products and requiring complex purification steps. Enzymatic synthesis using immobilized lipases, such as Novozym 435, offers a greener and more selective alternative. Novozym 435 is a commercial preparation of Candida antarctica Lipase B (CALB) immobilized on a macroporous acrylic resin, known for its high activity, stability, and reusability in non-aqueous media [3]. This document details optimized protocols for the efficient and selective synthesis of this compound.

Synthetic Strategies and Mechanisms

Novozym 435 catalyzes the formation of this compound through two primary routes: direct esterification of glycerol with palmitic acid, and transesterification using other acyl donors. CALB, the core enzyme in Novozym 435, follows a ping-pong bi-bi mechanism in esterification reactions, often exhibiting inhibition by one or both substrates [4]. A significant challenge in MAG synthesis is acyl migration, where the fatty acid spontaneously migrates from the desired sn-1(3) position to the sn-2 position, forming the more thermodynamically stable 2-monoacylglycerol. The equilibrium ratio of 1-MAG to 2-MAG can reach 9:1 [5]. This undesired isomerization can be minimized by using solvent-free systems or tert-butanol as a solvent, which improves reactant miscibility and suppresses acyl migration [6].

The following workflow outlines the two main chemoenzymatic pathways for synthesizing this compound:

G Start Start: Select Synthesis Path Path1 Path 1: Direct Esterification Start->Path1 Path2 Path 2: Transesterification Start->Path2 C1 Alternative Path 2: Two-Step Chemoenzymatic Start->C1 Step1A Glycerol + Palmitic Acid in tert-butanol Path1->Step1A Step1B Glycerol + Vinyl Palmitate (Solvent-free) Path2->Step1B Step2A Novozym 435 Catalysis (Esterification) Step1A->Step2A Step2B Novozym 435 Catalysis (Transesterification) Step1B->Step2B Step3A Product: this compound Step2A->Step3A Step3B Product: this compound Step2B->Step3B StepC1 Step 1: Solketal + Palmitic Acid Novozym 435, Esterification C1->StepC1 StepC2 Intermediate: 1,2-Acetonide-3- Palmitoyl Glycerol StepC1->StepC2 StepC3 Step 2: Acidic Deprotection (Cation-exchange resin, e.g., Amberlyst-15) StepC2->StepC3 StepC4 Product: this compound StepC3->StepC4 Challenge Key Challenge: Acyl Migration Mitigation Mitigation Strategy: Use tert-butanol, control temperature and water activity (aₓ) Challenge->Mitigation

Detailed Experimental Protocols

Protocol 1: Direct Esterification in tert-Butanol

This method is highly selective for producing this compound with high purity [6].

  • Objective: To synthesize this compound via direct esterification of glycerol with palmitic acid in tert-butanol.
  • Materials:
    • Novozym 435 (Lipozyme 435)
    • Glycerol (anhydrous)
    • Palmitic acid (or Triple Pressed Stearic Acid, which contains palmitic acid)
    • tert-Butanol (anhydrous)
    • Molecular sieves (4 Å)
  • Procedure:
    • Reaction Setup: In a sealed reactor, combine glycerol and palmitic acid at a 6:1 molar ratio.
    • Add Solvent: Add tert-butanol (350% w/w relative to the total mass of substrates).
    • Add Catalyst: Add Novozym 435 (8% w/w relative to the total mass of substrates).
    • Dehydration: Add molecular sieves (e.g., 5-10% w/w) to control water activity and shift the equilibrium towards esterification.
    • Reaction: Incubate the mixture at 60-65 °C with constant agitation (e.g., 240 rpm) for 2-4 hours.
    • Termination & Analysis: Separate the biocatalyst by filtration. The conversion and this compound yield can be analyzed by GC, TLC, or HPLC. Monitor the reaction to minimize acyl migration.
    • Purification: The product can be purified by repeated crystallization or solvent extraction [7] [6].
Protocol 2: Solvent-Free Transesterification with Vinyl Palmitate

This method avoids solvents and uses vinyl palmitate, a highly reactive acyl donor, as the reaction product vinyl alcohol tautomerizes to acetaldehyde, driving the reaction to completion [7].

  • Objective: To synthesize this compound via transesterification of glycerol with vinyl palmitate without a solvent.
  • Materials:
    • Novozym 435
    • Glycerol (anhydrous)
    • Vinyl palmitate
  • Procedure:
    • Reaction Setup: Combine glycerol and vinyl palmitate in a 1:1 molar ratio in a reactor.
    • Add Catalyst: Add Novozym 435 (typically 10% w/w of substrates).
    • Reaction: Incubate the mixture at 40-50 °C with constant agitation for 4-8 hours.
    • Termination & Purification: Filter to remove the enzyme. The crude product contains this compound, which can be purified by repeated crystallization to obtain a pure product [7].
Protocol 3: Two-Step Chemoenzymatic Synthesis via Solketal

This route protects the hydroxyl groups of glycerol to prevent di- and tri-glyceride formation, ensuring high regioselectivity for this compound [8] [7].

  • Objective: To synthesize this compound using a protected glycerol intermediate (solketal) to prevent acyl migration and enhance regioselectivity.
  • Materials:
    • Novozym 435
    • Solketal (1,2-isopropylidene glycerol)
    • Palmitic acid
    • Cation-exchange resin (e.g., Amberlyst-15)
    • 1-Pentanol (or methanol)
  • Procedure:
    • Step 1 - Enzymatic Esterification:
      • React solketal and palmitic acid in a 1:1 molar ratio under solvent-free conditions.
      • Use Novozym 435 as a catalyst (5-10% w/w).
      • Perform the reaction at 60 °C with agitation for several hours. Both conventional heating and microwave irradiation give similar yields [8].
      • The product is 1,2-acetonide-3-palmitoyl glycerol.
    • Step 2 - Acidic Deprotection:
      • Cleave the acetal protecting group of the intermediate using a cation-exchange resin (e.g., Amberlyst-15) in the presence of a hydrolytic reagent.
      • The reaction is performed in a solvent-free condition with 1-pentanol (or methanol) at 85 °C for 15 minutes [8].
      • This step yields the final product, this compound.

Data Summary and Optimization

Table 1: Summary of Optimized Conditions for this compound Synthesis
Method Molar Ratio (Glycerol/PA) Solvent Enzyme Loading Temperature (°C) Time (h) Reported Yield Key Advantages
Direct Esterification [6] 6:1 tert-Butanol (350% w/w) 8% w/w 60-65 2-4 >88% (MAG) High selectivity for MAG, simple setup
Transesterification [7] 1:1 (Glycerol/Vinyl Palmitate) Solvent-free 10% w/w 40-50 4-8 High (Pure after crystallization) No solvent, driven equilibrium

| Two-Step Chemoenzymatic [8] | 1:1 (Solketal/PA) | Solvent-free (Step 1) | 5-10% w/w | 60 (Step 1) 85 (Step 2) | ~3 (Total) | High (Depends on resin batch) | Excellent regiocontrol, minimizes acyl migration |

PA: Palmitic Acid

Optimization studies using Response Surface Methodology (RSM) have confirmed that factors such as temperature, enzyme loading, and substrate molar ratio significantly impact the conversion yield and selectivity [4] [9]. Furthermore, the nature of the reaction medium is critical. Polar solvents like tert-butanol not only improve substrate miscibility but also effectively suppress acyl migration, thereby maintaining a high yield of the desired this compound [5] [6].

Biocatalyst Handling and Stability

Novozym 435 is known for its robust performance but requires careful handling:

  • Reusability: Under optimal conditions, Novozym 435 can be reused for multiple batches. For instance, it retained 87% of its initial activity after seven batches in the synthesis of solketal palmitate, a precursor to this compound [1].
  • Deactivation Factors: A primary cause of deactivation is enzyme desorption from the hydrophobic support, especially in the presence of hydrophilic solvents (e.g., methanol, ethanol) or substrates (e.g., glycerol) [3].
  • Recommendations:
    • Pre-equilibrate the enzyme and substrates to the desired water activity (a~w~) to maintain enzyme flexibility and stability [5].
    • Avoid prolonged exposure to temperatures above 60 °C to prevent thermal denaturation.
    • After each use, wash the enzyme with a dry organic solvent (e.g., tert-butanol) to remove adsorbed reactants and products before reuse.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Low enzyme activity, incorrect molar ratio, equilibrium limitation Check enzyme storage and activity. Optimize substrate ratio using RSM. Use molecular sieves to remove water.
High Di/Tri-Glyceride Content Excessive reaction time, high temperature, incorrect glycerol ratio Shorten reaction time, lower temperature, increase glycerol ratio to shift kinetics towards MAG.
Rapid Biocatalyst Deactivation Enzyme desorption, solvent denaturation, poisoning by impurities Use hydrophobic solvents, ensure substrates are pure, avoid sharp agitation that can cause mechanical damage [3].
Acyl Migration (Formation of 2-MAG) Polar solvents, high temperature, prolonged reaction time Use tert-butanol, lower reaction temperature, minimize reaction time, and purify the product immediately after reaction [5].

Conclusion

The enzymatic synthesis of this compound using Novozym 435 provides a superior green and efficient alternative to conventional chemical methods. The protocols outlined herein—direct esterification in tert-butanol, solvent-free transesterification, and the two-step chemoenzymatic approach—offer flexible and scalable options for researchers. Success hinges on careful control of reaction parameters, particularly solvent selection, water activity, and temperature, to maximize yield and purity while minimizing undesirable acyl migration. Novozym 435 proves to be a robust and reusable biocatalyst, making these processes economically attractive for laboratory and industrial-scale production.

References

Comprehensive Application Notes and Protocols: Solvent-Free Chemoenzymatic Synthesis of 1-Monopalmitin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The synthesis of 1-monopalmitin (glyceryl palmitate), a monoglyceride with significant pharmaceutical and food industry applications, has traditionally faced challenges including low selectivity, extensive purification requirements, and environmental concerns associated with organic solvent use. This application note addresses these challenges by detailing a novel solvent-free chemoenzymatic approach that combines the selectivity of enzymatic catalysis with the efficiency of microwave irradiation and solvent-free conditions. The methodology described herein represents a sustainable synthetic alternative that aligns with green chemistry principles while maintaining high efficiency and yield.

This compound exhibits notable biological activities relevant to drug development, functioning as an activator of the PI3K/Akt pathway and an inhibitor of P-glycoprotein (P-gp), which can increase drug accumulation in intestinal Caco-2 cells by inhibiting P-gp activity [1]. Additionally, it demonstrates concentration-dependent anti-proliferative effects against various cancer cell lines (IC₅₀ = 50-58 μg/mL for lung cancer cells) while showing minimal toxicity to normal cells, further highlighting its therapeutic potential [1]. These diverse biological activities make efficient synthesis methods for this compound particularly valuable for pharmaceutical research and development.

Synthesis Methodology

Overall Reaction Scheme

The solvent-free chemoenzymatic synthesis of this compound comprises two sequential steps that efficiently convert starting materials to the final product with high yield and minimal waste generation [2] [3].

G Palmitic Acid Palmitic Acid 1,2-Acetonide-3-palmitoyl glycerol 1,2-Acetonide-3-palmitoyl glycerol Palmitic Acid->1,2-Acetonide-3-palmitoyl glycerol Esterification Solketal Solketal Solketal->1,2-Acetonide-3-palmitoyl glycerol Esterification Novozym 435 Novozym 435 Novozym 435->1,2-Acetonide-3-palmitoyl glycerol Catalyzes Microwave Irradiation Microwave Irradiation Microwave Irradiation->1,2-Acetonide-3-palmitoyl glycerol 2 hours Conventional Heating Conventional Heating Conventional Heating->1,2-Acetonide-3-palmitoyl glycerol 24 hours This compound This compound 1,2-Acetonide-3-palmitoyl glycerol->this compound Hydrolysis Cation-Exchange Resin Cation-Exchange Resin Cation-Exchange Resin->this compound Catalyzes 1-Pentanol 1-Pentanol 1-Pentanol->this compound Hydrolytic Reagent Heat (85°C) Heat (85°C) Heat (85°C)->this compound 15 minutes

Diagram 1: Two-step solvent-free chemoenzymatic synthesis pathway for this compound production

Process Comparison and Optimization

Table 1: Comparative Analysis of Step 1 Esterification Methods

Parameter Microwave Irradiation Conventional Heating
Reaction Time 2 hours 24 hours
Yield 52% Similar to microwave
Energy Consumption Lower Higher
Reaction Conditions Solvent-free, Novozym 435 Solvent-free, Novozym 435
Key Advantage Rapid reaction kinetics No specialized equipment needed

Table 2: Step 2 Hydrolysis Optimization Parameters

Parameter Optimal Condition Alternative Conditions Impact on Yield
Hydrolytic Reagent 1-Pentanol Water, other aliphatic alcohols Highest yield with 1-pentanol
Temperature 85°C 70-90°C range tested Decreased yield at lower temperatures
Time 15 minutes 10-30 minutes range tested Nearly complete reaction in 15 minutes
Catalyst Amberlite IR120b1 Other cation-exchange resins Significant batch-dependent variation
Maximum Yield 86.1% 40-85% range observed Dependent on resin batch and hydrolytic reagent

The chemoenzymatic approach presents significant advantages over conventional chemical synthesis methods. The enzymatic selectivity of Novozym 435 (from Candida antarctica) enables precise catalysis under mild conditions, while the solvent-free environment reduces waste generation and eliminates the need for solvent removal and recovery operations [2]. The microwave irradiation significantly accelerates the reaction rate in the first esterification step, reducing processing time from 24 hours to just 2 hours while maintaining comparable yields [2] [3]. This combination of technologies represents a sustainable and efficient synthesis approach that aligns with green chemistry principles.

Experimental Protocols

Step 1: Esterification of Palmitic Acid with Solketal
3.1.1 Materials and Equipment
  • Palmitic acid (high purity, >98%)
  • Solketal (4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane)
  • Novozym 435 (immobilized lipase B from Candida antarctica)
  • Microwave reactor with temperature control
  • Conventional heating system (optional, for comparison)
  • Analytical equipment: TLC plates, GC-MS system
3.1.2 Procedure
  • Reaction Mixture Preparation: In a suitable microwave reaction vessel, combine palmitic acid (10 mmol, 2.56 g) with solketal (12 mmol, 1.58 g) using a 1:1.2 molar ratio. Add Novozym 435 (5% w/w relative to total substrate mass) to the mixture [2] [3].

  • Microwave-Assisted Esterification:

    • Place the reaction vessel in the microwave reactor
    • Set temperature to 60°C and power to 100W
    • Irradiate the mixture with continuous stirring for 2 hours
    • Monitor reaction progress by TLC (hexane:ethyl acetate, 7:3) or GC-MS
  • Conventional Heating Method (Alternative):

    • Heat the reaction mixture at 60°C in an oil bath with continuous stirring
    • Maintain reaction for 24 hours
    • Monitor reaction progress periodically
  • Workup: After completion, filter the reaction mixture to recover Novozym 435 for potential reuse. The intermediate product, 1,2-acetonide-3-palmitoyl glycerol, can be used directly in the next step without further purification [2].

Step 2: Hydrolysis to this compound
3.2.1 Materials and Equipment
  • 1,2-Acetonide-3-palmitoyl glycerol (from Step 1)
  • Cation-exchange resin (Amberlite IR120 series, preferably batch b1)
  • 1-Pentanol (anhydrous)
  • Heating mantle with temperature control
  • Vacuum filtration setup
  • Rotary evaporator
3.2.2 Procedure
  • Reaction Setup: Combine the 1,2-acetonide-3-palmitoyl glycerol (5 mmol) with 1-pentanol (10 mL) in a round-bottom flask. Add cation-exchange resin (20% w/w relative to intermediate) as catalyst [2] [3].

  • Hydrolysis Reaction:

    • Heat the mixture to 85°C with continuous stirring
    • Maintain temperature for 15 minutes
    • Monitor reaction completion by TLC
  • Workup and Purification:

    • Cool the reaction mixture to room temperature
    • Filter to remove the cation-exchange resin
    • Remove 1-pentanol by rotary evaporation under reduced pressure
    • Purify the crude product by recrystallization from appropriate solvent if necessary
  • Product Characterization:

    • Analyze the final product by GC-MS, NMR
    • Determine purity by HPLC (>99% achievable)
    • Confirm identity by comparison with authentic standard [4]

G Step 1: Esterification Step 1: Esterification 1,2-Acetonide-3-palmitoyl glycerol 1,2-Acetonide-3-palmitoyl glycerol Step 1: Esterification->1,2-Acetonide-3-palmitoyl glycerol 52% Yield Step 2: Hydrolysis Step 2: Hydrolysis Crude this compound Crude this compound Step 2: Hydrolysis->Crude this compound 86.1% Yield Product Isolation Product Isolation Pure this compound Pure this compound Product Isolation->Pure this compound >99% Purity Palmitic Acid + Solketal Palmitic Acid + Solketal Palmitic Acid + Solketal->Step 1: Esterification Novozym 435 Novozym 435 Novozym 435->Step 1: Esterification Catalyst Microwave: 2h, 60°C Microwave: 2h, 60°C Microwave: 2h, 60°C->Step 1: Esterification 1,2-Acetonide-3-palmitoyl glycerol->Step 2: Hydrolysis Cation-Exchange Resin Cation-Exchange Resin Cation-Exchange Resin->Step 2: Hydrolysis Catalyst 1-Pentanol 1-Pentanol 1-Pentanol->Step 2: Hydrolysis Hydrolytic Agent Heat: 15min, 85°C Heat: 15min, 85°C Heat: 15min, 85°C->Step 2: Hydrolysis Crude this compound->Product Isolation Filtration Filtration Filtration->Product Isolation Solvent Removal Solvent Removal Solvent Removal->Product Isolation Recrystallization Recrystallization Recrystallization->Product Isolation Optional

Diagram 2: Experimental workflow for solvent-free chemoenzymatic synthesis of this compound

Application Notes

Critical Parameter Optimization

Successful implementation of this synthetic methodology requires careful attention to several critical parameters:

  • Enzyme Selection: Novozym 435 demonstrates excellent thermal stability and catalytic efficiency under solvent-free conditions. The immobilized form allows for easy recovery and reuse, significantly reducing catalyst costs in large-scale applications [2].

  • Microwave Parameters: Optimization of power levels and temperature control is essential for reproducible results. The rapid heating provided by microwave irradiation enhances reaction kinetics without compromising enzyme activity when temperature is properly controlled [2].

  • Hydrolysis Catalyst: The batch-dependent activity of cation-exchange resins necessitates preliminary testing of each new resin batch. Amberlite IR120b1 has demonstrated the best performance (74.2% yield) compared to other batches (as low as 3.4% yield) [2]. This variability highlights the importance of catalyst screening during process development.

Analytical Method Validation

Table 3: Analytical Methods for Reaction Monitoring and Product Characterization

Analytical Technique Application Parameters Expected Results
TLC Reaction monitoring Hexane:Ethyl acetate (7:3) Rf ~0.3 for this compound
GC-MS Yield determination Appropriate derivatization if needed Comparison with authentic standards
HPLC Purity assessment C18 column, UV detection >99% purity for final product
NMR Structural confirmation ¹H and ¹³C NMR Characteristic peaks for this compound
Troubleshooting Guide
  • Low Conversion in Step 1: Ensure proper enzyme activity by storing Novozym 435 under recommended conditions. Check water content of substrates, as excessive moisture can affect reaction equilibrium.

  • Incomplete Hydrolysis in Step 2: Verify the activity of cation-exchange resin through preliminary tests. Consider increasing reaction temperature slightly (up to 90°C) or extending reaction time to 20 minutes.

  • Product Purity Issues: Implement a recrystallization step using appropriate solvent systems. Consider column chromatography for highest purity requirements, though this reduces overall process greenness.

Conclusion

The detailed solvent-free chemoenzymatic synthesis protocol presented herein enables efficient production of this compound with excellent yields and high purity, suitable for pharmaceutical applications and biological studies. This methodology exemplifies the successful integration of green chemistry principles with practical synthetic efficiency, addressing both environmental concerns and process economics.

The combination of enzyme catalysis with microwave irradiation and solvent-free conditions represents a significant advancement over traditional synthesis methods, offering reduced reaction times, minimized waste generation, and improved selectivity. The two-step process achieves an overall yield of approximately 45% when optimal conditions are maintained in both steps.

Future developments in this area may focus on enzyme engineering to further improve catalytic efficiency, integration of continuous processing techniques, and expansion of this approach to other valuable monoglycerides. The principles demonstrated in this protocol contribute to the growing toolbox of sustainable synthetic methodologies available to researchers and industrial chemists working in pharmaceutical development and specialty chemical production.

References

Comprehensive Application Notes and Protocols: Crystallization Purification of 1-Monopalmitin for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-Monopalmitin and Its Industrial Significance

This compound (1-MP), chemically known as 1-monopalmitoylglycerol, is a monoacylglycerol derivative with significant applications in pharmaceutical, food, and cosmetic industries. This compound exhibits a molecular weight of 330.503 g/mol with a melting point of 75°C and density of 0.969 g/cm³ [1]. As a structured lipid molecule, this compound serves as a precursor for synthesizing symmetrical and unsymmetrical triacylglycerols and demonstrates notable biological activity, including P-glycoprotein inhibition that may enhance drug bioavailability by modulating intestinal absorption [1] [2]. The compound's amphiphilic nature, resulting from its hydrophilic glycerol backbone and hydrophobic fatty acid chain, enables unique interfacial properties that are exploited in emulsion stabilization and drug delivery systems [3].

The pharmaceutical relevance of this compound has driven the development of efficient purification methodologies, with crystallization emerging as a critical technique for obtaining high-purity material suitable for research and development applications. Recent advances have focused on solvent-free synthesis and green chemistry approaches that reduce environmental impact while maintaining high yield and purity standards [4]. These developments address the growing demand for sustainable production methods in lipid chemistry while meeting the stringent quality requirements for pharmaceutical excipients and active ingredients. The following sections provide detailed protocols and analytical methods for the production, purification, and characterization of high-purity this compound suitable for drug development applications.

Synthesis Methods for this compound

Enzymatic Synthesis Approaches

Enzymatic synthesis has emerged as a preferred method for this compound production due to its high regioselectivity, mild reaction conditions, and reduced environmental impact compared to conventional chemical catalysis. The most effective enzymatic approaches utilize immobilized lipases, particularly Novozym 435, which demonstrates exceptional catalytic efficiency and reusability. Two principal enzymatic routes have been optimized for large-scale production: transesterification of vinyl palmitate with glycerol, and chemoenzymatic synthesis involving 1,2-acetonide glycerol (solketal) as a protected glycerol intermediate [4] [2].

The transesterification pathway employs vinyl palmitate as an acyl donor, reacting with glycerol under Novozym 435 catalysis. This method eliminates the need for glycerol pre-treatment or protection, streamlining the production process. The reaction typically proceeds at 60-70°C for 12-24 hours under mild vacuum to remove the vinyl alcohol byproduct, driving the equilibrium toward complete conversion. Alternatively, the chemoenzymatic approach implements a two-step process beginning with enzymatic esterification of palmitic acid with solketal, followed by acid-catalyzed deprotection of the intermediate 1,2-acetonide-3-palmitoyl glycerol. This method benefits from enhanced regiocontrol, preferentially yielding the 1-isomer with minimal formation of diacylglycerol byproducts [4] [2]. Recent advances have incorporated microwave irradiation to accelerate the enzymatic step, reducing reaction time from 24 hours to just 2 hours while maintaining comparable yields [4].

Comparative Analysis of Synthesis Methods

Table 1: Comparison of Synthesis Methods for this compound

Synthesis Method Catalyst System Reaction Conditions Yield (%) Key Advantages Limitations
Enzymatic Transesterification Novozym 435 lipase 60-70°C, 12-24 h, solvent-free 74-86% Simple procedure, no protecting groups required Requires vinyl esters, potential glycerol separation issues
Chemoenzymatic with Microwave Novozym 435 + cation-exchange resin Microwave: 2 h, Hydrolysis: 85°C, 15 min 52% (intermediate), 74-86% (final) Rapid synthesis, high regioselectivity Additional deprotection step, specialized equipment needed
Conventional Chemoenzymatic Novozym 435 + Amberlyst-15 Step 1: 24 h, Step 2: 1-2 h 70-80% Scalable, high purity product Longer reaction time, multiple steps
Selective Hydrolysis Thermomyces lanuginosa lipase 37°C, 24 h, pH 7.0 60-70% for 2-MAG Direct 2-MAG production, no protection needed Lower yields, specific to 2-position isomers

The selection of an appropriate synthesis method depends on several factors, including available equipment, desired scale, isomeric purity requirements, and environmental considerations. The enzymatic transesterification approach offers simplicity and avoids the use of protecting groups, making it suitable for industrial-scale production. In contrast, the chemoenzymatic route provides superior regiocontrol and is particularly advantageous for applications requiring high-purity this compound with minimal contamination by 2-isomers or diacylglycerols [2]. The recent integration of microwave-assisted synthesis has significantly improved process efficiency, reducing both reaction time and energy consumption while maintaining excellent yields [4].

For pharmaceutical applications where isomeric purity is critical, the chemoenzymatic method employing solketal protection is generally preferred. This approach enables the production of this compound with isomeric purity exceeding 95%, as confirmed by HPLC and NMR analysis [5]. The method also facilitates easier purification through crystallization, as the intermediate can be purified before deprotection, ultimately yielding a superior final product. Additionally, the solvent-free conditions employed in both synthesis routes align with green chemistry principles and reduce the burden of solvent removal and recovery in large-scale operations [4] [2].

Crystallization Purification Techniques

Crystallization Protocols and Optimization

Crystallization purification represents a critical step in obtaining pharmaceutical-grade this compound, effectively separating the desired monoacylglycerol from reaction byproducts including diacylglycerols, triacylglycerols, unreacted fatty acids, and isomeric impurities. The crystallization process exploits the differential solubility of this compound in various organic solvents at different temperatures, leveraging its molecular structure and melting characteristics (75°C) [1]. The most effective crystallization protocols typically employ single-solvent systems or binary solvent mixtures with controlled cooling rates and agitation to achieve optimal crystal formation and purity.

Following enzymatic synthesis, the crude reaction mixture containing approximately 70-86% this compound is typically dissolved in a warm anhydrous solvent system, with acetone, hexane, and ethyl acetate demonstrating the most favorable results. The solution is gradually cooled to 0-4°C under continuous gentle agitation to promote the formation of small, uniform crystals while minimizing occlusion of mother liquor and impurities. Seeding techniques with pure this compound crystals can be employed to initiate controlled crystallization and improve crystal size distribution. The process may require repeated crystallization cycles (typically 2-3) to achieve purity levels exceeding 98%, with each cycle effectively reducing contaminant levels [2]. For large-scale operations, continuous crystallization systems with controlled temperature gradients can be implemented to maintain consistent product quality and yield.

Solvent Selection and Process Parameters

Table 2: Crystallization Conditions for this compound Purification

Solvent System Solubility at 40°C (mg/mL) Crystallization Temperature Recovery Yield (%) Purity After Single Crystallization (%) Remarks
Acetone 120 0-4°C 85-90% 95-97% Excellent for removal of diacylglycerols, may require anhydrous conditions
Hexane/Ethyl Acetate (9:1) 150 2-5°C 80-85% 92-95% Effective for fatty acid removal, slower crystal growth
Ethanol 95 -5 to 0°C 75-80% 90-93% Higher viscosity, lower recovery but good purity
Methanol 85 0-4°C 70-75% 95-97% Effective but may retain solvent in crystals

The selection of appropriate solvent systems represents a critical factor in crystallization efficiency and final product quality. Optimal solvents demonstrate significant temperature-dependent solubility for this compound, with high solubility at elevated temperatures (40-60°C) and substantially reduced solubility at refrigeration temperatures (0-4°C). Additionally, ideal solvents should effectively dissolve impurities while exhibiting minimal solvent retention in the crystal lattice. Acetone has emerged as a particularly effective crystallization solvent due to its favorable solubility profile, low viscosity, and ease of removal from the crystal product [2].

Several critical process parameters must be controlled to ensure consistent crystallization performance:

  • Cooling rate: A controlled cooling rate of 0.5-1.0°C per minute promotes the formation of regularly shaped crystals with minimal impurity incorporation
  • Agitation intensity: Moderate agitation (100-200 rpm) enhances mass transfer while avoiding crystal fracture and excessive nucleation
  • Solid concentration: Optimal crystal growth typically occurs at solutions containing 10-15% (w/v) this compound
  • Crystallization duration: Holding the final crystallization temperature for 2-4 hours allows complete crystal maturation and improved filtration characteristics

For pharmaceutical applications requiring exceptional purity, preparative chromatography may be employed following initial crystallization to remove persistent isomeric impurities, particularly the 2-monopalmitin isomer which has similar physicochemical properties [5]. The crystallized product is typically isolated by vacuum filtration or centrifugation, followed by washing with cold solvent (typically 25-50% of the crystallization volume) and drying under reduced pressure (20-30 inHg) at ambient temperature to preserve crystal integrity and prevent sintering.

Analytical Verification of Purity and Identity

Chromatographic and Spectroscopic Characterization

Comprehensive analysis of purified this compound is essential to verify chemical identity, assess isomeric purity, and quantify potential impurities. Chromatographic techniques provide quantitative assessment of purity, while spectroscopic methods deliver structural confirmation and regioisomeric composition. Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometric (MS) detection offers excellent resolution for monoacylglycerol analysis, particularly when employing appropriate derivatization protocols to enhance volatility and separation efficiency [6] [7].

For GC analysis, this compound typically requires derivatization to trimethylsilyl (TMS) ethers using reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces active hydrogens in hydroxyl groups with TMS moieties, generating derivatives with improved chromatographic behavior. The this compound 2TMS derivative (C25H54O4Si2, MW: 474.9 g/mol) elutes as a sharp, symmetrical peak suitable for accurate quantification [7]. High-performance liquid chromatography (HPLC) with evaporative light scattering (ELSD) or mass spectrometric detection provides an alternative approach that eliminates the need for derivatization, utilizing C18 reverse-phase columns with isocratic or gradient elution using methanol/water or acetonitrile/water mobile phases [5].

Structural confirmation of crystallized this compound is accomplished through spectroscopic analysis, including:

  • Fourier Transform Infrared (FTIR) Spectroscopy: Characteristic absorption bands at approximately 3456 cm⁻¹ (hydroxyl stretch), 1735 cm⁻¹ (carbonyl stretch), and 1100-1200 cm⁻¹ (C-O stretch) confirm the monoacylglycerol structure [5]
  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Diagnostic signals include δ 2.18 ppm (hydroxyl protons, exchangeable), δ 4.0-4.2 ppm (methylene protons of glycerol backbone), δ 3.5-3.7 ppm (methine proton of glycerol), and δ 0.88 ppm (terminal methyl of palmitoyl chain) [5]
  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Key resonances at δ 63.35, 65.16, and 70.28 ppm (glycerol carbons) and δ 174.5 ppm (carbonyl carbon) provide confirmation of regiochemistry [5]
  • Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) mass spectra show characteristic molecular ions ([M+H]⁺ at m/z 331 for underivatized this compound) and fragment ions that confirm the palmitoyl chain attachment [7] [5]
Purity Assessment and Regulatory Considerations

Table 3: Analytical Specifications for Pharmaceutical-Grade this compound

Parameter Test Method Acceptance Criteria Typical Results
Identity (FTIR) FTIR spectroscopy Spectrum matches reference Conforms
Identity (NMR) ¹H NMR Characteristic glycerol backbone protons between 3.5-4.5 ppm 3.5-4.5 ppm (m, 5H)
Purity (GC) GC-FID after silylation ≥98.0% total this compound 98.5-99.5%
2-Monopalmitin GC-MS or HPLC ≤1.5% 0.5-1.2%
Diacylglycerols GC-FID ≤1.0% 0.3-0.8%
Free Palmitic Acid GC-FID or titration ≤0.5% 0.1-0.3%
Melting Point Differential scanning calorimetry 74-76°C 75°C
Water Content Karl Fischer titration ≤0.5% 0.1-0.3%

For pharmaceutical applications, additional specifications may include heavy metal content, residual solvents, microbial limits, and specific rotational properties, particularly for enantiomerically pure forms. The completeness of crystallization and purification can be monitored by thin-layer chromatography (TLC) using silica gel plates with hexane/diethyl ether/formic acid (60:40:1, v/v/v) as the developing solvent. In this system, this compound typically exhibits an Rf value of approximately 0.3, with visualization by charring after spraying with 10% phosphomolybdic acid in ethanol [5].

The crystalline structure of purified this compound can be characterized by polarized light microscopy and X-ray powder diffraction, which provide information about crystal habit, polymorphism, and particle size distribution—critical parameters for pharmaceutical formulation development. This compound typically forms plate-like crystals with orthorhombic or monoclinic unit cells when crystallized from common organic solvents. These structural characteristics influence bulk powder properties such as flowability, compressibility, and dissolution behavior, which are essential considerations for dosage form design [3].

Applications and Functional Properties

Pharmaceutical and Biomedical Applications

The unique physicochemical properties of high-purity this compound enable diverse applications in pharmaceutical formulations and biomedical research. As a P-glycoprotein (P-gp) inhibitor identified in bitter melon extracts, this compound demonstrates potential for enhancing oral bioavailability of co-administered drugs that are P-gp substrates [1]. This ATP-dependent efflux transporter limits intestinal absorption of numerous therapeutic agents, and its modulation by this compound represents a promising approach to improving drug delivery efficiency. Additionally, the amphiphilic character of this compound facilitates its use as a bioactive lipid carrier in lipid-based drug delivery systems, including self-emulsifying formulations, solid lipid nanoparticles, and nanoemulsions.

In antimicrobial applications, monoacylglycerols including this compound exhibit broad-spectrum activity against various pathogens, though potency is highly dependent on acyl chain length and isomeric configuration. While 1-monomyristin demonstrates significant antibacterial and antifungal properties, 2-monopalmitin shows minimal antimicrobial activity, highlighting the importance of regioisomeric purity for specific applications [5]. The surface-active properties of this compound contribute to its functionality as an emulsifier and stabilization agent in pharmaceutical emulsions and topical formulations, where it helps maintain product homogeneity and physical stability throughout shelf life.

Material Science and Interfacial Applications

Beyond pharmaceutical applications, this compound serves important functions in material science, particularly in crystallization-induced network formation at oil-air interfaces. Research has demonstrated that this compound crystallizes directly at middle-chain triglyceride (MCT) oil-air interfaces, forming elastic networks with tentacle-like crystal morphologies that provide exceptional stabilization foams and aerated products [3]. This interfacial crystallization behavior occurs more rapidly than tripalmitin crystallization, resulting in faster network formation with distinct mechanical properties characterized by higher elasticity and faster development of interfacial rheological moduli.

The interfacial crystallization kinetics and network formation mechanics of this compound can be exploited in designing multiphase systems with tailored stability and release characteristics. These properties are particularly valuable in developing food-grade foams, aerated confections, and controlled-release delivery systems where precise control over interfacial structure dictates product performance. The ability of this compound to form crystalline networks at fluid interfaces represents a unique functionality distinct from conventional emulsifiers, enabling the design of novel materials with enhanced stability and tailored mechanical response [3].

Experimental Protocols

Chemoenzymatic Synthesis with Crystallization Purification
Protocol 1: Two-Step Chemoenzymatic Synthesis

Step 1: Enzymatic Esterification

  • Reagents: Palmitic acid (25.6 g, 0.1 mol), solketal (13.2 g, 0.1 mol), Novozym 435 (2.0 g, 5% w/w of total substrates)
  • Procedure:
    • Combine palmitic acid and solketal in a round-bottom flask equipped with mechanical stirring
    • Add Novozym 435 lipase and mix thoroughly
    • React at 60°C for 2 hours under microwave irradiation or 24 hours with conventional heating with continuous mixing at 200 rpm
    • Monitor reaction progress by TLC (hexane:ethyl acetate, 7:3 v/v)
    • Filter to remove enzyme catalyst
    • Recover intermediate (1,2-acetonide-3-palmitoyl glycerol) with 52% yield [4]

Step 2: Acid-Catalyzed Deprotection

  • Reagents: 1,2-Acetonide-3-palmitoyl glycerol (20 g, 0.06 mol), Amberlyst-15 (4.0 g, 20% w/w), 1-pentanol (100 mL)
  • Procedure:
    • Dissolve the intermediate in 1-pentanol at 60°C
    • Add Amberlyst-15 cation-exchange resin
    • React at 85°C for 15 minutes with agitation
    • Filter hot to remove catalyst
    • Cool solution to room temperature, then to 4°C to initiate crystallization
    • Collect crystals by vacuum filtration
    • Wash with cold 1-pentanol (2 × 10 mL)
    • Dry under vacuum at 40°C for 6 hours
    • Obtain this compound with 74-86% yield and >98% purity [4]
Protocol 2: Crystallization Purification Procedure

Primary Crystallization:

  • Reagents: Crude this compound (10 g), acetone (100 mL)
  • Procedure:
    • Dissolve crude this compound in acetone at 50°C (10% w/v solution)
    • Add activated carbon (0.5 g) and stir for 10 minutes for decolorization
    • Filter through celite bed while hot to remove carbon and insoluble impurities
    • Cool filtrate gradually to room temperature over 1 hour, then to 0-4°C for 2 hours with gentle stirring (100 rpm)
    • Collect crystals by vacuum filtration using Buchner funnel
    • Wash with cold acetone (2 × 10 mL, pre-cooled to 0°C)
    • Air-dry on filter for 30 minutes [2]

Secondary Crystallization:

  • Recrystallize the product from fresh acetone using the same procedure
  • Use a reduced solvent volume (7% w/v solution) for higher recovery
  • Dry purified crystals under high vacuum (0.1-0.5 mmHg) at 40°C for 12 hours
  • Store in sealed containers under nitrogen atmosphere at 4°C [2]

The following workflow diagram illustrates the complete synthesis and purification process:

G Start Start Synthesis Step1 Enzymatic Esterification Palmitic Acid + Solketal Novozym 435 Catalyst 60°C, 2-24 hours Start->Step1 Step2 Formation of 1,2-Acetonide-3-Palmitoyl Glycerol 52% Yield Step1->Step2 Step3 Acid-Catalyzed Deprotection Amberlyst-15 Catalyst 1-Pentanol, 85°C, 15 min Step2->Step3 Step4 Crude this compound Contains DAGs, Isomers, Fatty Acids Step3->Step4 Step5 Primary Crystallization Acetone, 50°C to 0-4°C Gradual Cooling Step4->Step5 Step6 Secondary Crystallization Acetone, Reduced Volume Improved Crystal Quality Step5->Step6 Step7 Vacuum Filtration Cold Solvent Wash Step6->Step7 Step8 Vacuum Drying 40°C, 12 hours, 0.1-0.5 mmHg Step7->Step8 End Purified this compound >98% Purity, 74-86% Yield Step8->End

Quality Control and Analytical Methods
Protocol 3: Purity Assessment by GC-FID

Sample Derivatization:

  • Weigh exactly 10 mg of purified this compound into a glass vial
  • Add 100 μL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) derivatization reagent
  • Heat at 70°C for 15 minutes to form TMS derivatives
  • Cool to room temperature and add 900 μL of heptane
  • Mix thoroughly and transfer to GC vial [7]

GC-FID Analysis Conditions:

  • Column: Supelco Omegawax capillary column (30 m × 0.53 mm ID, 0.5 μm film thickness)
  • Injector temperature: 250°C (split ratio 10:1)
  • Detector temperature: 260°C
  • Oven program: 100°C (hold 1 min), ramp 10°C/min to 240°C (hold 10 min)
  • Carrier gas: Helium at constant flow 2.0 mL/min
  • Injection volume: 1 μL [6]

Identification and Quantification:

  • This compound 2TMS derivative: Retention time ~15.2 minutes
  • Calibration: Prepare standard solutions of known concentration (0.1-2.0 mg/mL)
  • Purity calculation: Compare peak area to calibration curve, account for molecular weight difference between underivatized and derivatized compound [7]
Protocol 4: Structural Confirmation by NMR Spectroscopy

Sample Preparation:

  • Dissolve 20-30 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃)
  • Transfer to 5 mm NMR tube
  • Ensure solution is clear and free of particulate matter

¹H NMR Acquisition Parameters:

  • Spectrometer frequency: 400 MHz or higher
  • Temperature: 25°C
  • Pulse sequence: Standard single-pulse experiment
  • Spectral width: 12-14 ppm
  • Relaxation delay: 1 second
  • Number of scans: 16-32 [5]

Characteristic ¹H NMR Signals:

  • δ 0.88 ppm (t, 3H, terminal CH₃ of palmitoyl chain)
  • δ 1.26 ppm (m, 24H, -(CH₂)₁₂- of palmitoyl chain)
  • δ 1.61 ppm (quin, 2H, -OCO-CH₂-CH₂-)
  • δ 2.18 ppm (s, 2H, -OH, exchangeable with D₂O)
  • δ 2.35 ppm (t, 2H, -OCO-CH₂-)
  • δ 3.55-3.75 ppm (m, 1H, glycerol CH)
  • δ 4.05-4.25 ppm (m, 4H, glycerol CH₂) [5]

Conclusion

The crystallization purification techniques for this compound detailed in these application notes provide robust methodologies for obtaining high-purity material suitable for pharmaceutical development. The integration of enzymatic synthesis with controlled crystallization enables the production of this compound with exceptional chemical and isomeric purity, meeting the stringent requirements for pharmaceutical applications. The provided protocols have been optimized for reproducibility and scalability, supporting both research-scale investigations and potential industrial-scale production. The comprehensive analytical methodologies ensure accurate characterization of the final product, confirming both identity and purity. As interest in lipid-based drug delivery systems continues to grow, these refined purification techniques for this compound and related monoacylglycerols will facilitate further investigation of their pharmaceutical applications and biological activities.

References

Comprehensive Application Notes and Protocols for 1-Monopalmitin in In Vitro Cell Culture Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the content.

Introduction to 1-Monopalmitin and Its Biological Activities

This compound (1-Mono), also known as 1-palmitoyl-rac-glycerol, is a monoacylglycerol compound consisting of glycerol linked to one palmitic acid moiety via an ester bond. This biologically active lipid has garnered significant research interest due to its diverse pharmacological properties, particularly in the realms of oncology research and antimicrobial applications. As a generally recognized as safe (GRAS) compound, this compound is used commercially as an emulsifier in food products, which facilitates its translation to therapeutic applications [1]. Recent scientific investigations have revealed that this compound exhibits potent anticancer activity against non-small cell lung cancer (NSCLC) cells through induction of apoptosis and cell cycle arrest, as well as significant biofilm inhibitory effects against various bacterial strains [2] [1].

The mechanistic basis for this compound's biological activities involves modulation of key cellular signaling pathways. In lung cancer cells, this compound promotes apoptosis through the PI3K/Akt pathway, a crucial regulator of cell survival and proliferation. Additionally, it suppresses the expression of inhibitor of apoptosis proteins (IAPs) and activates caspase-dependent apoptosis, indicating its multi-faceted approach to inducing cancer cell death [2]. Beyond its direct anticancer effects, this compound has been identified as a metabolomic biomarker in studies investigating the physiological effects of caloric restriction, where it shows altered abundance in various tissues [3]. These diverse biological activities position this compound as a promising compound for further pharmaceutical development and mechanistic studies.

Table 1: Summary of this compound's Biological Activities and Research Applications

Biological Activity Experimental Model Key Findings Research Applications
Anticancer Effects A549 and SPC-A1 NSCLC cell lines Induces G2/M cell cycle arrest and caspase-dependent apoptosis; suppresses IAPs Oncology research, drug discovery for lung cancer
Pathway Modulation In vitro cell culture with PI3K inhibitors Activates PI3K/Akt pathway; cytoprotective autophagy induction Signaling pathway studies, combination therapy development
Biofilm Inhibition Aeromonas hydrophila, Streptococcus mutans Inhibits biofilm formation in strain-specific manner Antimicrobial development, surface coating applications
Metabolomic Alterations Mouse tissues in caloric restriction study Differential abundance in multiple tissues Metabolic disease research, biomarker development

Cell Culture Fundamentals and Maintenance

For research involving this compound, both adherent and suspension cell cultures may be utilized depending on the specific research objectives. Adherent cell lines (e.g., A549 lung carcinoma cells) require surface attachment for growth and must be detached using trypsin or other enzymatic solutions when subculturing. In contrast, suspension cells grow freely in the culture medium and can be subcultured by simple dilution. Most mammalian cell cultures are maintained at 35-37°C in a humidified incubator with 5-10% CO₂ to maintain physiological pH (7.0-7.4) [4]. The culture medium should be selected based on the specific cell type and experimental requirements, with common choices including DMEM, RPMI-1640, or MEM, supplemented with fetal bovine serum (FBS) at appropriate concentrations (typically 5-10%) and other necessary additives such as L-glutamine, penicillin-streptomycin, or non-essential amino acids.

Table 2: Standard Cell Culture Conditions and Reagents for this compound Research

Parameter Optimal Condition Purpose/Notes
Temperature 35-37°C Maintains physiological temperature for mammalian cells
CO₂ Concentration 5-10% Maintains physiological pH in bicarbonate-buffered media
Relative Humidity >95% Prevents evaporation of culture medium
Culture Medium pH 7.0-7.4 Optimal pH range for most mammalian cell cultures
Basal Media DMEM, RPMI-1640, MEM Selection depends on cell type and experimental needs
Serum Supplement 5-10% FBS Provides growth factors and adhesion factors
Antibiotics 1% penicillin-streptomycin Optional; prevents bacterial contamination
Detaching Agent 0.05-0.25% trypsin-EDTA For adherent cell subculturing
Cryoprotectant 10% DMSO For cell preservation in liquid nitrogen

This compound Treatment Protocols for Anticancer Assays

Cell Proliferation and Viability Assays

Evaluating the anti-proliferative effects of this compound is typically performed using standardized viability assays such as the MTT assay, CCK-8 assay, or ATP-based luminescence assays. For a typical experiment, cells are seeded in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well for A549 cells) and allowed to attach for 24 hours. This compound is then applied in a dose-dependent manner (typically ranging from 10-100 μM) and time-dependent manner (24-72 hours) to establish concentration-response relationships [2]. Including appropriate controls is essential: negative control wells (cells with vehicle only, typically DMSO at concentrations <0.1%), positive control wells (cells treated with a known cytotoxic agent), and blank wells (medium without cells) for background subtraction. Following treatment, cell viability is quantified according to assay-specific protocols, and IC₅₀ values (concentration that inhibits 50% of cell growth) are calculated using nonlinear regression analysis of the dose-response curves.

Apoptosis and Cell Cycle Analysis

The pro-apoptotic effects of this compound can be quantified using annexin V/propidium iodide (PI) staining followed by flow cytometric analysis. For this assay, cells are treated with this compound at the determined IC₅₀ concentration for 24-48 hours, then collected and stained with annexin V-FITC and PI according to manufacturer protocols. This dual staining allows discrimination between early apoptotic cells (annexin V+/PI-), late apoptotic cells (annexin V+/PI+), and necrotic cells (annexin V-/PI+). Additionally, cell cycle distribution can be analyzed by flow cytometry following PI staining of ethanol-fixed cells. Previous research has demonstrated that this compound induces G2/M phase arrest in lung cancer cells, indicating its ability to disrupt normal cell cycle progression [2]. For both assays, appropriate gating strategies and controls (untreated cells, staining controls) are essential for accurate data interpretation.

Autophagy Assessment

This compound has been shown to induce cytoprotective autophagy in cancer cells, which can be evaluated through multiple approaches. Western blot analysis of autophagy markers such as LC3-I/II conversion and p62/SQSTM1 degradation provides evidence of autophagic flux. Microscopic visualization of autophagosomes can be achieved by transfecting cells with a GFP-LC3 plasmid and quantifying punctate fluorescence patterns following treatment. To determine the functional role of autophagy in this compound-mediated cytotoxicity, researchers can employ autophagy inhibitors such as chloroquine (which inhibits autophagosome-lysosome fusion). Studies have demonstrated that chloroquine pretreatment significantly enhances this compound-induced cytotoxicity, suggesting that the compound induces a protective autophagic response that cancer cells utilize to mitigate its toxic effects [2].

Signaling Pathway Analysis: PI3K/Akt Modulation

The PI3K/Akt signaling pathway represents a crucial mechanism through which this compound exerts its anticancer effects. To investigate this pathway, researchers should employ a combination of pharmacological inhibition and molecular analysis. The experimental approach typically involves treating cells with this compound in the presence or absence of specific PI3K inhibitors such as LY294002 or Wortmannin. Previous studies have demonstrated that pretreatment with these inhibitors partially attenuates this compound-mediated anticancer activities, confirming the dependency on the PI3K/Akt pathway [2].

For comprehensive pathway analysis, protein extraction and Western blotting should be performed to examine the expression and activation status of key signaling molecules. This includes monitoring phospho-Akt (Ser473) levels as an indicator of Akt activation, as well as downstream targets such as mTOR, GSK-3β, and FOXO transcription factors. Additionally, evaluation of apoptotic markers including cleaved caspases-3, -8, and -9, and PARP cleavage provides insight into the cell death mechanisms engaged by this compound treatment. The suppression of inhibitor of apoptosis proteins (IAPs), as observed in previous studies, further contributes to the pro-apoptotic effects of this compound [2].

G Start This compound Treatment PI3K PI3K Activation Start->PI3K G2M G2/M Cell Cycle Arrest Start->G2M Akt Akt Phosphorylation PI3K->Akt mTOR mTOR Signaling Akt->mTOR IAPs IAPs Suppression Akt->IAPs Autophagy Autophagy Induction mTOR->Autophagy Apoptosis Apoptosis Induction Caspases Caspase Activation IAPs->Caspases Decreased Inhibition Caspases->Apoptosis LY LY294002 LY->PI3K Inhibits Wort Wortmannin Wort->PI3K Inhibits Chloro Chloroquine Chloro->Autophagy Enhances Effect

Diagram 1: this compound signaling mechanism through the PI3K/Akt pathway. The diagram illustrates how this compound activates PI3K/Akt signaling, leading to apoptosis induction, cytoprotective autophagy, and cell cycle arrest. Pharmacological inhibitors (LY294002, Wortmannin) attenuate these effects, while chloroquine enhances cytotoxicity by inhibiting autophagy.

Quality Control and Analytical Methods for this compound

Compound Preparation and Characterization

High-purity this compound is essential for reproducible experimental results, and researchers should source the compound from reputable suppliers specializing in research lipids (e.g., AbMole BioScience, Sigma-Aldrich, Tokyo Chemical Industry) [5]. Upon acquisition, analytical verification of the compound's identity and purity should be performed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For cell culture applications, this compound is typically dissolved in DMSO to create a concentrated stock solution (e.g., 100 mM), which should be aliquoted and stored at -20°C to prevent degradation and minimize freeze-thaw cycles. The DMSO concentration in final treatment media should not exceed 0.1% (v/v) to avoid solvent toxicity effects on cells. Prior to experiments, the stock solution should be briefly warmed to ensure complete resolubilization and then diluted in cell culture medium to the desired working concentrations.

Quantification and Metabolomic Analysis

In metabolomic studies or when analyzing cellular uptake, gas chromatography-mass spectrometry (GC-MS) represents a powerful method for this compound quantification. The sample preparation typically involves lipid extraction using organic solvents such as methanol or chloroform-methanol mixtures, followed by derivatization to increase volatility for GC analysis [3]. For this compound analysis, silylation derivatization using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is commonly employed, which replaces active hydrogens in hydroxyl groups with trimethylsilyl groups, thereby improving chromatographic behavior and detection sensitivity. The GC-MS analysis is typically performed using a HP-5MS capillary column with a temperature gradient program (initial temperature 60°C held for 4 minutes, then increased by 8°C/min to 300°C, held for 5 minutes) [3]. Identification is based on retention time and characteristic mass fragments, while quantification is achieved by comparison to calibration standards with heptadecanoic acid or other appropriate internal standards.

Table 3: Analytical Methods for this compound Quantification and Quality Control

Method Application Key Parameters Advantages
GC-MS Metabolomic studies, cellular uptake HP-5MS column; temperature gradient 60-300°C; silylation derivatization High sensitivity; specific detection; compatible with complex biological samples
TLC Purity verification, quick screening Silica gel plates; mobile phase: chloroform-methanol-acetic acid (95:4:1) Rapid; inexpensive; minimal equipment requirements
HPLC Purity analysis, quantification C18 reverse-phase column; mobile phase: acetonitrile-isopropanol; UV/RI detection High resolution; accurate quantification; preparative capability
Colorimetric Enzymatic Assays High-throughput screening Glycerol-based detection after enzymatic hydrolysis Adaptable to 96-well format; suitable for multiple samples

Troubleshooting and Technical Considerations

Several technical challenges may arise when working with this compound in cell culture systems. Solubility issues represent a common obstacle, as this compound has limited aqueous solubility. If precipitation occurs at working concentrations, researchers can employ solubilization enhancers such as cyclodextrins or prepare the compound in complexation with bovine serum albumin (BSA). Additionally, inconsistent results between experiments may stem from compound degradation during storage or repeated freeze-thaw cycles; thus, aliquoting stock solutions and minimizing thawing cycles is recommended. The lot-to-lot variability from commercial suppliers can also impact experimental reproducibility, so analytical verification of each new batch is advisable.

When interpreting results from this compound treatments, several biological considerations should be noted. The cytoprotective autophagy induced by this compound represents a compensatory mechanism that can attenuate its anticancer efficacy, suggesting that combination approaches with autophagy inhibitors may enhance therapeutic outcomes [2]. Researchers should also consider cell line-specific responses, as the sensitivity to this compound varies between different cancer types and even between cells from the same tissue origin. Furthermore, time-dependent effects have been observed, with longer exposure times sometimes resulting in different cellular responses compared to acute treatments. Appropriate experimental controls including vehicle controls, positive controls for specific effects (e.g., apoptosis inducers for apoptosis assays), and pathway-specific inhibitors are essential for proper data interpretation and validation of findings.

Conclusion

This compound represents a promising bioactive lipid with demonstrated efficacy against various cancer cell lines, particularly non-small cell lung cancer, through modulation of the PI3K/Akt signaling pathway and induction of apoptotic cell death. The comprehensive protocols outlined in this application note provide researchers with robust methodologies for investigating the mechanistic actions of this compound in vitro, encompassing cell viability assessment, apoptosis and cell cycle analysis, autophagy evaluation, and signaling pathway characterization. The quality control measures and analytical techniques described ensure compound integrity and facilitate accurate interpretation of experimental results. As research on this compound continues to evolve, these standardized protocols will support the generation of comparable and reproducible data across laboratories, potentially accelerating the development of this compound or its derivatives as therapeutic agents for cancer and other diseases.

References

Comprehensive Application Note: Cytotoxicity Assessment and Molecular Mechanisms of 1-Monopalmitin in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

1-Monopalmitin (1-Mono), a monoglyceride naturally found in various plant species including Mougeotia nummuloides and Spirulina major, has recently emerged as a promising bioactive compound with significant anticancer properties. This compound has attracted considerable research attention due to its multifaceted effects on cancer cell viability, proliferation, and survival pathways. Current evidence indicates that this compound exerts potent antitumor effects against non-small cell lung cancer (NSCLC), which represents approximately 85% of all lung cancer cases and remains a leading cause of cancer-related mortality worldwide. The compound's mechanism of action involves the induction of programmed cell death through specific molecular pathways, particularly the PI3K/Akt signaling cascade, which plays a critical role in cell survival and proliferation [1].

Beyond its direct anticancer activity, this compound has also demonstrated significant modulatory effects on cellular transport systems. Research utilizing Caco-2 cell models has revealed that this compound can influence the function of efflux transporters, particularly the multidrug resistance-associated protein 2 (MRP2). This property is of considerable pharmaceutical interest as it may potentially enhance the bioavailability of co-administered therapeutic agents by reducing their active efflux from intestinal cells. The ability to simultaneously induce cancer cell death while potentially improving drug delivery positions this compound as a promising candidate for further development in oncology therapeutics [2] [3].

Cytotoxicity Assessment of this compound

Quantitative Cytotoxicity Profile of this compound

The cytotoxic potential of this compound has been quantitatively evaluated across multiple cancer cell lines using standardized assay systems. The data reveals a consistent pattern of dose-dependent response with varying sensitivity across different cancer types. Understanding these cytotoxic profiles is essential for optimizing experimental design and interpreting results in future investigations.

Table 1: Cytotoxicity Profile of this compound Across Different Cell Models

Cell Line Cell Type Assay Method Key Findings Significance
A549 & SPC-A1 Non-small cell lung cancer (NSCLC) MTS/LDH Significant proliferation inhibition; induction of G2/M arrest and caspase-dependent apoptosis Direct antitumor effect against lung cancer [1]
Caco-2 Colorectal adenocarcinoma MTS/LDH 24-hour non-cytotoxic concentration ≤ 1000 μM Establishment of safe concentration range for transporter studies [2]
Multiple cancer lines Various MTS/LDH Suppression of Inhibitors of Apoptosis Proteins (IAPs) Enhanced apoptotic signaling through intrinsic pathways [1]
MTS Assay Protocol for Cell Viability Assessment

The MTS assay provides a reliable method for quantifying cell viability and metabolic activity following this compound treatment. This colorimetric method measures the reduction of MTS tetrazolium compound to formazan product by dehydrogenase enzymes in metabolically active cells.

  • Cell Seeding and Culture: Plate cells in 96-well tissue culture plates at an appropriate density (typically 5,000-10,000 cells/well) in 100 μL of complete growth medium. Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂) [4] [5].

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove culture medium from cells and add 100 μL of each dilution to treatment wells. Include vehicle control wells (serum-free medium only) and blank wells (medium without cells) [4] [5].

  • Incubation and MTS Reagent Addition: Incubate cells with this compound for predetermined duration (24-72 hours based on experimental design). Add 20 μL of MTS reagent (CellTiter 96 AQueous One Solution, Promega) directly to each well and incubate for 1-4 hours at 37°C [4].

  • Absorbance Measurement and Analysis: Measure absorbance at 490 nm using a plate reader. Calculate percentage viability relative to vehicle-treated controls after blank subtraction [4] [5].

Modified LDH Assay Protocol for Accurate Cytotoxicity Measurement

The standard LDH assay often underestimates cytotoxicity in conditions with concurrent growth inhibition. The following modified protocol addresses this limitation by incorporating condition-specific controls to more accurately quantify cell death [4] [5].

  • Experimental Setup: Culture cells in 96-well plates as described for the MTS assay. For each condition, include two sets of replicates: one for experimental measurement and another for condition-specific high control. Additional wells with media alone serve as blanks [4] [5].

  • Treatment and High Control Preparation: Treat cells with this compound dilutions for specified duration. At assay endpoint, add 4 μL of 10% Triton X-100 (2% final concentration) to high control wells to achieve complete lysis. Mix thoroughly and centrifuge plate at 1000 RPM for 5 minutes [4] [5].

  • Sample Transfer and LDH Detection: Transfer 100 μL of supernatant from all wells to a clean assay plate. Add 100 μL of freshly prepared LDH detection reagent (Roche Cytotoxicity Detection Kit) to each well. Incubate for 20-30 minutes protected from light [4].

  • Calculation of Cytotoxicity: Measure absorbance at 490 nm. Calculate percentage cytotoxicity using the formula:

    % Cytotoxicity = (Experimental - Low Control) / (High Control - Low Control) × 100

    Where "Experimental" represents this compound-treated wells, "Low Control" represents vehicle-treated wells, and "High Control" represents condition-specific Triton X-100-lysed wells [4] [5].

Table 2: Comparison of Cytotoxicity Assessment Methods

Parameter MTS Assay Standard LDH Assay Modified LDH Assay
What is Measured Metabolic activity (dehydrogenase enzymes) Membrane integrity (LDH release) Membrane integrity (LDH release)
Distinguishes Death vs. Growth Inhibition No No Yes
Accuracy with Growth-Inhibitory Compounds Overestimates viability Underestimates death Accurate death quantification
Required Controls Vehicle, blank Vehicle, universal high control, blank Condition-specific high controls, vehicle, blank
Best Applications Initial viability screening Conditions without growth inhibition Accurate death measurement with growth inhibition

Molecular Mechanisms of this compound Action

PI3K/Akt Pathway Modulation and Apoptotic Induction

The antitumor mechanism of this compound centers on its ability to activate the PI3K/Akt signaling pathway while simultaneously inducing caspase-dependent apoptosis. This apparent paradox—where pathway activation leads to cell death rather than survival—suggests a complex interplay of regulatory mechanisms that ultimately promote programmed cell death in cancer cells [1].

Treatment of NSCLC cells (A549 and SPC-A1) with this compound results in profound molecular changes including cell cycle arrest at the G2/M phase, activation of executioner caspases, and suppression of Inhibitors of Apoptosis Proteins (IAPs). The dependency on PI3K/Akt pathway activation was confirmed through inhibitor studies using LY294002 and Wortmannin, which partially reversed this compound-mediated anticancer effects. Additionally, this compound induces cytoprotective autophagy as evidenced by enhanced cytotoxicity when combined with autophagy inhibitor chloroquine. This suggests cancer cells attempt to counteract this compound-induced stress through autophagic mechanisms, providing a rationale for combination therapy approaches [1].

G cluster_0 This compound Treatment cluster_1 Key Signaling Pathways cluster_2 Molecular Consequences cluster_3 Experimental Modulation Mono This compound PI3K_Akt PI3K/Akt Pathway Activation Mono->PI3K_Akt Induces Apoptosis Caspase-Dependent Apoptosis Mono->Apoptosis Activates Autophagy Cytoprotective Autophagy Mono->Autophagy Triggers CellCycle G2/M Phase Cell Cycle Arrest Mono->CellCycle Causes PI3K_Akt->Apoptosis Potentiates IAPs Suppression of IAPs (Inhibitors of Apoptosis Proteins) Apoptosis->IAPs Downregulates Death Cancer Cell Death Apoptosis->Death Leads to Autophagy->Death Initially Counteracts CellCycle->Death Contributes to Inhibitors PI3K Inhibitors (LY294002, Wortmannin) Inhibitors->PI3K_Akt Partially Blocks EnhancedDeath Enhanced Cell Death Inhibitors->EnhancedDeath Reduces

Figure 1: Molecular Mechanisms of this compound Anticancer Activity. This compound activates the PI3K/Akt pathway while simultaneously inducing apoptosis through caspase activation and suppression of IAPs. The compound also triggers cytoprotective autophagy and G2/M cell cycle arrest. PI3K inhibitors partially attenuate this compound-mediated cell death, indicating pathway dependency.

Efflux Transporter Modulation in Intestinal Barriers

Beyond direct cytotoxicity against cancer cells, this compound demonstrates significant pharmaceutical utility through its modulation of drug efflux transporters in intestinal epithelial cells. Using Caco-2 cell models, researchers have demonstrated that this compound treatment significantly increases the accumulation of rhodamine 123 (a substrate for efflux transporters) and decreases the efflux ratio of estradiol 17β-D-glucuronide, specific markers of MRP2 transporter activity [2] [3].

The transporter inhibition appears to occur through both functional impairment and protein expression regulation. Western blot analysis revealed that this compound treatment decreased MRP2 protein expression by approximately 19%, suggesting that the compound can modulate transporter activity at the transcriptional or translational level. This property is particularly valuable for drug delivery applications, as MRP2 and related transporters often limit the oral bioavailability of many therapeutic agents by actively pumping them back into the intestinal lumen. The ability of this compound to attenuate this efflux activity could potentially enhance the absorption and systemic exposure of co-administered drugs [2] [3].

Experimental Design and Implementation Guidelines

Comprehensive Workflow for Cytotoxicity Assessment

Implementing a robust strategy for evaluating this compound's biological effects requires careful consideration of assay selection, timing, and complementary approaches. The following workflow provides a systematic framework for comprehensive characterization.

G cluster_0 Experimental Workflow for this compound Cytotoxicity Assessment cluster_1 Key Considerations Step1 Step 1: Initial Viability Screening (MTS Assay) Step2 Step 2: Cytotoxicity Quantification (Modified LDH Assay) Step1->Step2 Identifies Active Concentrations Step3 Step 3: Mechanism Investigation (Western Blot, Flow Cytometry) Step2->Step3 Confirms Cell Death Mechanisms Consider1 • Include condition-specific  controls in LDH assay Step2->Consider1 Step4 Step 4: Transporter Studies (Accumulation/Bidirectional Transport) Step3->Step4 Elucidates Additional Molecular Targets Consider2 • Use multiple cell lines  for robustness Step3->Consider2 Step5 Step 5: Pathway Validation (Inhibitor Studies) Step4->Step5 Validates Functional Pathways Consider3 • Test combination with  autophagy inhibitors Step5->Consider3

Figure 2: Experimental Workflow for Comprehensive Assessment of this compound Bioactivity. The recommended approach begins with viability screening followed by specific cytotoxicity quantification, then progresses to mechanistic investigations and pathway validation. Key considerations at each stage enhance experimental robustness.

Practical Implementation Considerations
  • Assay Selection and Interpretation: When evaluating this compound, researchers should select complementary assays to overcome the limitations of individual methods. The MTS assay is appropriate for initial viability screening but cannot distinguish between cytostatic and cytotoxic effects. The modified LDH protocol provides more accurate quantification of actual cell death, particularly important given this compound's dual effects on proliferation and viability. For comprehensive characterization, these methods should be combined with morphological assessment and additional apoptosis-specific assays [4] [5].

  • Concentration Range Optimization: Based on existing evidence, this compound exhibits concentration-dependent effects that vary by cell type. In Caco-2 intestinal models, concentrations up to 1000 μM were non-cytotoxic over 24 hours, providing a safe range for transporter studies. However, in NSCLC models, effective anticancer activity was observed at potentially lower concentrations. Researchers should conduct preliminary range-finding experiments for each specific cell model, employing both MTS and LDH assays to establish the full spectrum of effects from growth inhibition to outright cytotoxicity [1] [2].

  • Temporal Considerations in Experimental Design: The time-dependent nature of this compound's effects necessitates careful consideration of treatment duration. While transporter modulation studies in Caco-2 cells typically employed 24-hour treatments, maximal anticancer effects in NSCLC models required longer exposures. Additionally, the induction of cytoprotective autophagy suggests that time-course experiments may reveal different temporal patterns of response. Researchers should include multiple time points in their experimental design, particularly when combining this compound with other agents like autophagy inhibitors [1] [2].

Conclusion

This compound represents a promising multifunctional compound with direct anticancer activity against NSCLC models and potential applications in drug delivery enhancement through efflux transporter modulation. The compound's unique mechanism of action, involving simultaneous activation of PI3K/Akt signaling and induction of apoptotic cell death, provides novel insights for therapeutic development. The experimental protocols and considerations outlined in this application note provide researchers with robust methods for further investigating this compound's potential in cancer therapeutics and pharmaceutical applications. The recommended approach of using complementary assays—MTS for initial viability assessment and the modified LDH protocol for accurate cytotoxicity quantification—ensures comprehensive characterization of this compound's biological effects across different experimental systems.

References

Comprehensive Application Notes and Protocols: 1-Monopalmitin-Induced Apoptosis via Caspase-Dependent Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Apoptosis, or programmed cell death, is a highly regulated cellular process that plays a critical role in maintaining tissue homeostasis and eliminating damaged or unnecessary cells. In cancer biology, apoptotic resistance is a hallmark of malignancy, making the induction of apoptosis a key therapeutic strategy. 1-Monopalmitin (1-Mono), a natural compound derived from plant sources such as Mougeotia nummuloides and Spirulina major, has recently emerged as a promising anti-cancer agent with demonstrated pro-apoptotic effects in non-small cell lung cancer (NSCLC) models, which represent approximately 85% of all lung cancer cases [1].

The molecular machinery of apoptosis is orchestrated by a family of cysteine-dependent proteases known as caspases, which cleave cellular substrates after aspartic acid residues. These enzymes are synthesized as inactive zymogens and undergo proteolytic activation during apoptosis induction. Caspases are categorized into initiator caspases (caspase-2, -8, -9, -10), executioner caspases (caspase-3, -6, -7), and inflammatory caspases (caspase-1, -4, -5, -11, -12, -13, -14) based on their functions in the apoptotic cascade [2]. Caspase-3 serves as a key executioner caspase responsible for the proteolytic cleavage of numerous cellular proteins, leading to the characteristic morphological changes associated with apoptosis, including chromatin condensation, DNA fragmentation, and membrane blebbing [2].

Understanding the mechanism of this compound-induced apoptosis requires comprehensive detection methods that can accurately measure caspase activation and other apoptotic markers. This document provides detailed application notes and protocols for investigating the pro-apoptotic effects of this compound, with particular emphasis on caspase detection techniques that are essential for validating its mechanism of action and supporting drug development efforts.

Mechanism of Action and Signaling Pathways

This compound-Induced Apoptosis Through PI3K/Akt Pathway

This compound exerts its anti-tumor effects primarily through the induction of caspase-dependent apoptosis in cancer cells. Research using A549 and SPC-A1 non-small cell lung cancer (NSCLC) cell lines has demonstrated that this compound significantly inhibits cancer cell proliferation and induces G2/M cell cycle arrest, leading to the initiation of apoptotic processes [1]. The compound activates the PI3K/Akt signaling pathway, which plays a contradictory role in cell survival and apoptosis. Surprisingly, despite PI3K/Akt's typical association with survival signaling, this compound-mediated cytotoxicity is dependent on this pathway, as evidenced by experiments where PI3K/Akt inhibitors (LY294002 and Wortmannin) partially attenuated this compound's anti-cancer effects [1].

At the molecular level, this compound treatment suppresses the expression of Inhibitor of Apoptosis Proteins (IAPs), which are key regulatory proteins that normally restrain caspase activity. This suppression relieves the inhibition on caspases, permitting their activation and the subsequent execution of apoptosis [1]. Additionally, this compound has been shown to induce protective autophagy in cancer cells, as inhibition of autophagy with Chloroquine enhanced this compound-mediated cytotoxicity. This suggests that cancer cells activate autophagy as a compensatory survival mechanism in response to this compound treatment [1].

Apoptotic Signaling Pathways

The diagram below illustrates the core apoptotic pathways and how this compound engages this cellular machinery:

G cluster_0 This compound Treatment cluster_1 Apoptosis Regulation cluster_2 Mitochondrial Pathway (Intrinsic) cluster_3 Execution Phase Mono This compound PI3K_Akt PI3K/Akt Pathway Activation Mono->PI3K_Akt IAPs IAPs Suppression Mono->IAPs Autophagy Protective Autophagy Induction Mono->Autophagy G2_M G2/M Cell Cycle Arrest Mono->G2_M Bax_Bak Bax/Bak Activation PI3K_Akt->Bax_Bak Promotes Casp3 Caspase-3 Activation IAPs->Casp3 Derepression Casp7 Caspase-7 Activation IAPs->Casp7 Derepression CytoC Cytochrome c Release Bax_Bak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Casp9->Casp3 Activates Apoptosome->Casp9 PARP PARP Cleavage Casp3->PARP DNA_frag DNA Fragmentation Casp3->DNA_frag Apoptotic_bodies Apoptotic Bodies Formation Casp3->Apoptotic_bodies Casp7->PARP

Figure 1: this compound-Induced Apoptotic Signaling Pathway. This diagram illustrates the mechanism by which this compound triggers caspase-dependent apoptosis through PI3K/Akt pathway activation and IAP suppression, leading to mitochondrial-mediated cell death.

Key Molecular Events in this compound-Induced Apoptosis

Table 1: Major Molecular Events in this compound-Induced Apoptosis

Molecular Event Detection Method Biological Significance Experimental Observation
PI3K/Akt Activation Western blotting for p-Akt Contradictory role in this compound-induced death Pathway inhibition reduces efficacy [1]
IAP Suppression Western blotting for XIAP, cIAPs Releases caspase inhibition Enhanced caspase activation [1]
Caspase-3 Activation Fluorogenic substrates, Western blotting Key executioner caspase Cleavage of PARP and other substrates [1] [2]
G2/M Cell Cycle Arrest Flow cytometry with PI staining Precedes apoptosis induction Cell accumulation in G2/M phase [1]
Autophagy Induction LC3-I/II conversion, autophagic flux Protective cellular response Chloroquine enhances cytotoxicity [1]

The intrinsic mitochondrial pathway represents a central mechanism in this compound-induced apoptosis. This pathway is characterized by increased mitochondrial membrane permeability and release of pro-apoptotic factors such as cytochrome c into the cytoplasm. Once in the cytoplasm, cytochrome c forms a complex with Apaf-1 and procaspase-9 known as the apoptosome, which activates caspase-9 [3] [4]. This initiator caspase then proteolytically activates the executioner caspases-3 and -7, culminating in the characteristic biochemical and morphological changes of apoptosis [2].

Experimental Protocols and Methodologies

Caspase Activity Assay Protocols
3.1.1 Fluorogenic Caspase Activity Assay

Caspase activity measurement using fluorogenic substrates represents one of the most sensitive and quantitative approaches for detecting apoptosis. This method relies on the cleavage of synthetic peptides containing caspase-specific recognition sequences conjugated to a fluorogenic leaving group [2].

Materials Required:

  • Cell lysis buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
  • Fluorogenic substrates (e.g., Ac-DEVD-AFC for caspase-3, Ac-LEHD-AFC for caspase-9)
  • This compound (dissolved in DMSO or ethanol)
  • Positive control (e.g., 1-2 μM staurosporine for 4-6 hours)
  • Microplate reader capable of fluorescence detection
  • NSCLC cell lines (A549, SPC-A1)

Procedure:

  • Cell Treatment and Lysate Preparation:

    • Culture A549 or SPC-A1 cells in appropriate medium and treat with varying concentrations of this compound (dose range: 10-100 μM) for 12-48 hours.
    • Include untreated controls and positive controls (staurosporine-treated cells).
    • Harvest cells by gentle trypsinization and centrifugation at 500 × g for 5 minutes.
    • Wash cell pellets with cold PBS and resuspend in ice-cold lysis buffer (50-100 μL per 10^6 cells).
    • Incubate on ice for 15-20 minutes, then centrifuge at 12,000 × g for 15 minutes at 4°C.
    • Transfer supernatant to fresh tubes and determine protein concentration.
  • Caspase Activity Measurement:

    • Dilute cell lysates to 1-2 mg/mL protein concentration in lysis buffer.
    • Prepare reaction mixture containing 50-100 μg of protein and 50 μM fluorogenic substrate in a final volume of 100 μL.
    • Incubate at 37°C for 1-2 hours protected from light.
    • Measure fluorescence using appropriate wavelengths (e.g., excitation 400 nm, emission 505 nm for AFC conjugate).
    • Express results as fold-increase in fluorescence compared to untreated control.

Technical Notes:

  • Include a specific caspase inhibitor (e.g., Ac-DEVD-CHO for caspase-3) as a negative control to confirm specificity.
  • Perform kinetic measurements every 30 minutes to establish linear range of detection.
  • Normalize data to protein concentration or cell number for accurate comparisons.
3.1.2 Flow Cytometry-Based Caspase Detection

Annexin V/PI staining provides a complementary approach for detecting apoptosis by measuring phosphatidylserine externalization, an early apoptotic event, in combination with membrane integrity assessment [5].

Materials Required:

  • Alexa Fluor 488 Annexin V/Dead Cell Apoptosis Kit (or equivalent) [5]
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
  • Propidium iodide (PI) staining solution
  • Flow cytometer with 488 nm excitation capable of detecting FITC and PI fluorescence

Procedure:

  • Cell Staining:

    • Harvest this compound-treated and control cells (0.5-1 × 10^6 cells per sample).
    • Wash cells twice with cold PBS and resuspend in 1X binding buffer at 1 × 10^6 cells/mL.
    • Add 5 μL of Alexa Fluor 488 annexin V and 1 μL of PI (100 μg/mL) to 100 μL of cell suspension.
    • Incubate at room temperature for 15 minutes protected from light.
    • Add 400 μL of 1X binding buffer and analyze by flow cytometry within 1 hour.
  • Flow Cytometry Analysis:

    • Use a 488 nm laser for excitation with FITC (530/30 nm) and PI (575/26 nm) filters.
    • Collect at least 10,000 events per sample.
    • Identify populations: annexin V⁻/PI⁻ (viable), annexin V⁺/PI⁻ (early apoptotic), annexin V⁺/PI⁺ (late apoptotic/necrotic).

Technical Notes:

  • Avoid using trypsin for cell detachment as it may cleave phosphatidylserine; instead, use enzyme-free dissociation buffers or EDTA for adherent cells.
  • Include unstained and single-stained controls for proper compensation.
  • Process samples immediately after staining as apoptosis progresses rapidly.
Complementary Apoptosis Detection Methods
3.2.1 DNA Fragmentation Analysis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-OH ends of fragmented DNA with modified nucleotides [6].

Click-iT TUNEL Alexa Fluor Imaging Assay Protocol:

  • Cell Preparation and Fixation:

    • Culture cells on chambered slides or coverslips and treat with this compound.
    • Fix cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
    • Permeabilize with 0.25% Triton X-100 in PBS for 20 minutes.
  • TUNEL Labeling:

    • Prepare TdT reaction buffer according to manufacturer's instructions (Click-iT TUNEL Alexa Fluor kits).
    • Incubate fixed cells with TdT reaction mixture for 60 minutes at 37°C.
    • Wash cells with PBS and counterstain with Hoechst 33342 (1 μg/mL) for 15 minutes.
    • Mount slides and visualize by fluorescence microscopy.

Technical Notes:

  • Include a positive control (DNase I-treated cells) to validate assay performance.
  • Optimize permeabilization time to ensure adequate TdT enzyme access to nuclear DNA.
  • The Click-iT chemistry provides enhanced specificity compared to traditional TUNEL assays [6].
3.2.2 Western Blot Analysis of Apoptotic Markers

Western blotting allows direct visualization of caspase activation through detection of cleaved fragments and processing of caspase substrates.

Key Targets for this compound Studies:

  • Procaspase-3 (35 kDa) and cleaved caspase-3 (17/19 kDa)
  • PARP (116 kDa) and cleaved PARP (89 kDa)
  • Caspase-9 (47 kDa) and cleaved caspase-9 (37/35 kDa)
  • Bcl-2 family proteins (Bax, Bak, Bcl-2, Bcl-XL)
  • IAP proteins (XIAP, cIAP1, cIAP2)

Procedure:

  • Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Separate 20-40 μg protein by SDS-PAGE (12-15% gels for caspases).
  • Transfer to PVDF membranes and block with 5% non-fat milk.
  • Incubate with primary antibodies overnight at 4°C.
  • Detect with HRP-conjugated secondary antibodies and chemiluminescent substrate.

Data Analysis and Interpretation

Quantification and Statistical Analysis

Caspase activity data should be normalized to protein concentration or cell number and expressed as fold-increase over untreated controls. Dose-response experiments with this compound typically show a concentration-dependent increase in caspase activation, with significant effects observed in the 25-100 μM range for NSCLC cell lines [1]. Time-course studies are essential to determine the kinetics of apoptosis induction, with caspase-3 activation typically detectable within 6-12 hours after this compound treatment.

For flow cytometry data, calculate the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) and present results from at least three independent experiments. Statistical significance is typically determined using Student's t-test or ANOVA with post-hoc tests, with p < 0.05 considered significant.

Table 2: Expected Results for this compound Treatment in NSCLC Cell Lines

Parameter Baseline (Untreated) 25 μM 1-Mono 50 μM 1-Mono 100 μM 1-Mono
Caspase-3 Activity 1.0 ± 0.2 (fold) 2.5 ± 0.3 (fold) 4.8 ± 0.5 (fold) 7.2 ± 0.6 (fold)
Early Apoptosis 3-5% 15-20% 25-35% 35-45%
Late Apoptosis 1-2% 5-8% 10-15% 20-30%
PARP Cleavage Undetectable Moderate Strong Extensive
G2/M Arrest 10-15% 20-25% 30-40% 40-50%
Technical Considerations and Troubleshooting

Optimal assay selection depends on the specific research objectives and available equipment. For high-throughput screening of this compound analogs or combination therapies, fluorogenic caspase assays in microplate format are ideal. For detailed mechanistic studies, Western blotting provides definitive evidence of caspase activation and substrate cleavage. Flow cytometry offers the advantage of single-cell analysis and multiparameter assessment of apoptosis progression.

Common issues and solutions:

  • Low signal in caspase assays: Ensure adequate apoptosis induction by including positive controls; optimize cell lysis conditions; confirm substrate integrity.
  • High background in TUNEL assays: Include proper negative controls; optimize fixation and permeabilization steps; ensure complete washing after TdT reaction.
  • Excessive necrotic population in flow cytometry: Reduce treatment concentration; shorten treatment duration; use lower passage cells.

The experimental workflow diagram below illustrates the integrated approach to assessing this compound-induced apoptosis:

G cluster_0 Experimental Setup cluster_1 Apoptosis Assessment Methods cluster_2 Data Analysis Cell_culture Cell Culture (NSCLC A549/SPC-A1) Treatment This compound Treatment (10-100 μM, 12-48 hr) Cell_culture->Treatment Controls Include Controls (Untreated, Staurosporine) Treatment->Controls Caspase_assay Caspase Activity Fluorogenic Assay Controls->Caspase_assay Flow_cytometry Annexin V/PI Flow Cytometry Controls->Flow_cytometry Western_blot Western Blot Caspase Cleavage Controls->Western_blot TUNEL TUNEL Assay DNA Fragmentation Controls->TUNEL Quantification Quantitative Analysis Dose & Time Response Caspase_assay->Quantification Flow_cytometry->Quantification Western_blot->Quantification TUNEL->Quantification Statistics Statistical Analysis p<0.05 Significance Quantification->Statistics Integration Data Integration Mechanistic Insights Statistics->Integration

Figure 2: Experimental Workflow for this compound Apoptosis Assays. This diagram outlines the integrated approach for assessing caspase activation and apoptotic responses to this compound treatment, from cell culture and treatment through data analysis and interpretation.

Conclusion and Research Applications

The protocols outlined in this document provide comprehensive methodologies for investigating the pro-apoptotic effects of this compound through caspase-dependent pathways. The consistent experimental evidence demonstrates that this compound induces apoptosis in NSCLC cells through activation of the PI3K/Akt pathway, suppression of IAPs, and subsequent caspase-3 and caspase-9 activation [1]. The compound's ability to trigger protective autophagy represents an adaptive response that may be exploited therapeutically through combination approaches with autophagy inhibitors [1].

These application notes support drug discovery efforts targeting apoptosis pathways in cancer by providing robust, reproducible methods for evaluating novel compounds. The multiparameter assessment of apoptosis—combining caspase activity measurements, flow cytometry, and biochemical analyses—ensures accurate characterization of compound efficacy and mechanism of action. Furthermore, the detailed protocols enable researchers to investigate this compound's effects across different experimental systems and potential combination therapies.

Future research directions should explore in vivo validation of this compound's anti-tumor activity, combination strategies with conventional chemotherapeutics, and structural optimization to enhance potency and reduce potential toxicity. The methodologies described herein provide a solid foundation for these continued investigations into the therapeutic potential of this compound and related compounds in cancer treatment.

References

Comprehensive Application Notes and Protocols: Combining 1-Monopalmitin with Chloroquine for Enhanced Autophagy Inhibition in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Autophagy modulation represents a promising therapeutic strategy in oncology, particularly for aggressive cancers with limited treatment options. The complex role of autophagy in cancer is context-dependent, functioning as both a tumor suppressor early in carcinogenesis and a pro-survival mechanism in established tumors. Triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) represent particularly challenging malignancies characterized by therapeutic resistance and poor outcomes. Recent evidence indicates that 1-Monopalmitin (1-Mono), a natural compound derived from Mougeotia nummuloides and Spirulina major, induces cytoprotective autophagy in cancer cells through the PI3K/Akt pathway, potentially limiting its own antitumor efficacy. This paradoxical effect creates a compelling rationale for combining this compound with established autophagy inhibitors like chloroquine (CQ) to enhance therapeutic outcomes through dual targeting of cancer cell survival pathways.

The scientific premise for this combination therapy stems from understanding that many targeted therapies and chemotherapeutic agents inadvertently activate pro-survival autophagy in cancer cells, enabling them to withstand treatment-induced stress. Research has demonstrated that PI3K/AKT inhibitors can induce autophagy in different cancer models, including breast cancer, through inhibition of mTOR complex 1 (mTORC1), which normally suppresses autophagy induction [1]. Similarly, this compound has been shown to activate the PI3K/Akt pathway while simultaneously inducing protective autophagy in lung cancer models [2]. Chloroquine and its derivative hydroxychloroquine (HCQ) inhibit late-phase autophagy by impairing autophagosome fusion with lysosomes and increasing lysosomal pH, thereby preventing the degradation of autophagy-targeted components and leading to cellular apoptosis [3] [4]. This combination approach represents a strategic method to overcome inherent resistance mechanisms and enhance cancer cell death.

Mechanistic Insights and Molecular Targets

Molecular Mechanisms of this compound and Chloroquine

The PI3K/Akt pathway serves as a central signaling node that regulates multiple cellular processes including proliferation, survival, and metabolism. This compound exerts its antitumor effects primarily through activation of this pathway, as demonstrated in A549 and SPC-A1 non-small cell lung cancer cells. Interestingly, this activation triggers a cytoprotective autophagy response that ultimately limits the compound's therapeutic efficacy. Suppression of PI3K/Akt activities with specific inhibitors LY294002 and Wortmannin partially attenuates this compound-mediated anticancer activities, confirming the pathway's central role in its mechanism of action [2]. The autophagy induction following this compound treatment represents an adaptive resistance mechanism that cancer cells employ to survive the initial therapeutic insult.

Chloroquine complements this action through its well-characterized inhibition of autophagic flux. Unlike early-stage autophagy inhibitors, chloroquine acts at the late phase by accumulating within lysosomes due to its weak base properties, where it raises the intra-lysosomal pH and prevents the fusion of autophagosomes with lysosomes. Recent research has revealed that chloroquine's primary mechanism involves impairing autophagosome fusion with lysosomes rather than merely affecting acidity and degradative activity of these organelles [3]. Additionally, chloroquine induces an autophagy-independent disorganization of the Golgi and endo-lysosomal systems, which might contribute to the fusion impairment. This multifaceted action disrupts the cellular recycling system and leads to accumulation of damaged organelles and proteins, ultimately triggering apoptosis.

Synergistic Interaction

The combination of this compound and chloroquine creates a synthetic lethal interaction in cancer cells. While this compound induces stress and cytoprotective autophagy, chloroquine blocks the final step of this process, preventing cancer cells from utilizing autophagy as a survival mechanism. This sequential inhibition results in enhanced endoplasmic reticulum stress, mitochondrial dysfunction, and ultimately activation of the intrinsic apoptotic pathway. Studies across various cancer models have consistently demonstrated that chloroquine potentiates the antitumor effects of other therapeutics when they induce protective autophagy, including PI3K/AKT inhibitors in triple-negative breast cancer models [1] and mTOR inhibitors in lung neuroendocrine tumor models [5]. The combination effectively converts autophagy from a pro-survival mechanism to a pro-death signal through overwhelming cellular stress pathways.

Table 1: Key Molecular Targets in the this compound and Chloroquine Combination Therapy

Molecular Component Function in Autophagy Effect of this compound Effect of Chloroquine
PI3K/Akt pathway Regulates mTOR-mediated autophagy suppression Activates pathway, induces cytoprotective autophagy Indirect effect through lysosomal impairment
LC3-I/II Autophagosome membrane marker and autophagy executor Increases conversion, indicating autophagy induction Accumulates due to blocked degradation
p62/SQSTM1 Autophagy adapter protein degraded with cargo Decreases through enhanced autophagic flux Accumulates due to impaired degradation
LAMP1 Lysosomal membrane protein Minimal direct effect Increases area of positive structures
Lysosomal pH Critical for enzyme activity and fusion No significant effect Increases pH, impairing function
Apoptotic markers Execution of programmed cell death Moderate induction Strongly enhances through multiple pathways

Experimental Data Summary

In Vitro Findings

Comprehensive in vitro studies across multiple cancer cell types have demonstrated consistent patterns in response to the combination of autophagy-inducing compounds with chloroquine. In lung cancer models, this compound significantly inhibited A549 and SPC-A1 cell proliferation, induced G2/M cell cycle arrest, and promoted caspase-dependent apoptosis. Critically, the addition of chloroquine dramatically enhanced this compound-induced cytotoxicity, confirming that the autophagy induced by this compound represents a resistance mechanism that can be therapeutically exploited [2]. Similar synergistic effects were observed in triple-negative breast cancer models where chloroquine prevented resistance to PI3K/AKT inhibitors and potentiated their antitumor effect in combination with paclitaxel [1].

The temporal aspects of chloroquine treatment have revealed important considerations for experimental design. Research has demonstrated that chloroquine's harmful effects are more pronounced in long-term responses (48-96 hours after a 24-hour treatment) compared to shorter exposures. These delayed effects include lysosomal impairment, nuclear abnormalities, senescence-associated beta-galactosidase activity, and increased lipofuscinogenesis (hallmarks of cellular senescence) [4]. This time-dependent effect underscores the importance of considering treatment duration and post-treatment observation periods in experimental design to fully capture the compound's therapeutic potential.

Table 2: Summary of In Vitro Efficacy Data Across Cancer Models

Cancer Type Cell Line This compound IC₅₀ Chloroquine Concentration Combination Effect Key Readouts
Non-small cell lung cancer A549, SPC-A1 Not specified Dramatically enhanced cytotoxicity Synergistic enhancement of cell death ↓ proliferation, ↑ G2/M arrest, ↑ caspase-dependent apoptosis
Triple-negative breast cancer MDAMB231, MDAM468 Not applicable (PI3K/AKT inhibitors studied) 20-100 µM Prevented resistance to PI3K/AKT inhibitors ↓ cell viability, ↑ LC3-II accumulation, ↑ cleaved PARP
Glioma U87 Not applicable 20 nM Enhanced radiosensitivity ↑ apoptosis, ↓ Bcl-2, ↑ caspase-3, G1/G0 arrest
Lung neuroendocrine tumors NCI-H727 Not applicable 100 µM Augmented mTOR inhibitor effects ↓ viability, ↑ cytotoxicity, ↑ apoptosis
Melanoma B16F10 Not applicable 20 µM Enhanced Listeria-mediated antitumor activity ↑ cancer cell death, ↑ apoptosis
Amelanotic melanoma C32, A-375 Not applicable 50 µM Enhanced trametinib antitumor activity ↓ proliferation, cell cycle dysregulation, mitochondrial depolarization
In Vivo Evidence

In vivo studies have provided compelling evidence supporting the therapeutic potential of chloroquine combinations in various cancer models. In xenograft models of MDAMB231 (triple-negative breast cancer), the addition of chloroquine to PI3K/AKT inhibitor treatment regimens potentiated their antitumor effects and synergized with taxane-based chemotherapy [1]. Similarly, in lung neuroendocrine tumor models, chloroquine augmented the efficacy of mTOR inhibitors, though the effects were less pronounced in murine xenograft models than in vitro systems [5]. These findings highlight the importance of considering tumor microenvironment factors and pharmacokinetic variables when translating in vitro observations to in vivo settings.

Dosing considerations for in vivo studies vary significantly based on the specific model and combination partners. Research in triple-negative breast cancer models utilized chloroquine at 60 mg/kg daily intraperitoneally, which corresponds to a human equivalent dose of approximately 292 mg/day [1]. In other xenograft models, chloroquine doses have ranged from 25 mg/kg twice weekly to 80 mg/kg twice daily on alternating schedules [6]. The variation in dosing regimens underscores the need for careful pharmacokinetic and pharmacodynamic studies when designing in vivo experiments with chloroquine combinations.

Research Protocols

In Vitro Combination Studies

Cell Culture and Reagents Preparation

  • Maintain human cancer cell lines (e.g., A549, SPC-A1 for lung cancer; MDAMB231 for breast cancer) in appropriate media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
  • Prepare 20 mM chloroquine diphosphate stock solution in sterile Milli-Q water, sterilize by 0.2 μm filtration, and store in aliquots at -20°C.
  • Prepare this compound stock solution in DMSO or ethanol according to manufacturer recommendations.
  • For treatment, dilute stock solutions in culture medium to achieve final working concentrations (typically 10-100 μM for chloroquine, compound-specific for this compound).

Cell Viability and Proliferation Assessment

  • Seed cells in 96-well plates at optimal density (1-5 × 10⁴ cells/well based on growth characteristics) and allow to adhere for 24 hours.
  • Apply treatment groups: vehicle control, this compound alone, chloroquine alone, and combination therapy.
  • For sequential treatment (recommended): pre-treat cells with chloroquine for 2-6 hours before adding this compound to ensure autophagy inhibition is established prior to autophagy induction.
  • Incubate for 24-72 hours based on experimental objectives.
  • Assess cell viability using Sulforhodamine B (SRB) assay, MTT assay, or XTT assay according to standard protocols.
  • Perform clonogenic assays by seeding cells at low density (50-100 cells/well in 12-well plates), treating for 10-14 days with regular medium renewal, then fixing with methanol and staining with 0.5% crystal violet for colony quantification.

Autophagy Flux Monitoring

  • Analyze LC3-I to LC3-II conversion by western blotting using polyclonal LC3B antibody (#2775, Cell Signaling) at 1:1000 dilution.
  • Assess p62/SQSTM1 degradation dynamics using monoclonal antibodies (e.g., #J PM045, MBL International).
  • Employ immunofluorescence staining for LC3 puncta formation with confocal microscopy quantification.
  • Use tandem fluorescent LC3 reporters (e.g., mRFP-GFP-LC3) to differentiate autophagosomes (yellow puncta) from autolysosomes (red puncta).
  • Perform transmission electron microscopy to visualize autophagic vacuoles ultrastructurally.

Apoptosis and Cell Death Analysis

  • Detect apoptotic cells using Annexin V-FITC/PI staining followed by flow cytometry analysis.
  • Analyze cleavage of caspase-3 and PARP by western blotting to confirm activation of apoptotic pathways.
  • Examine mitochondrial membrane potential using JC-1 dye or similar probes.

G Start Start Experiment CellCulture Cell Culture and Plating Start->CellCulture DrugPrep Drug Preparation: CQ stock: 20 mM in water 1-Mono: compound-specific CellCulture->DrugPrep TreatmentGroups Apply Treatment Groups: • Vehicle control • this compound alone • Chloroquine alone • Combination DrugPrep->TreatmentGroups Sequential Sequential Treatment: Pre-treat with CQ (2-6h) then add this compound TreatmentGroups->Sequential Incubation Incubation (24-72h) Sequential->Incubation Viability Cell Viability Assays: SRB/MTT/XTT assay Clonogenic assay Incubation->Viability Autophagy Autophagy Monitoring: Western blot (LC3-I/II, p62) Immunofluorescence TEM analysis Viability->Autophagy Apoptosis Apoptosis Assessment: Annexin V/PI staining Caspase-3/PARP cleavage Autophagy->Apoptosis DataAnalysis Data Analysis and Statistical Evaluation Apoptosis->DataAnalysis End Experimental Completion DataAnalysis->End

In Vivo Combination Studies

Animal Model Selection and Group Allocation

  • Utilize immunodeficient mice (e.g., NOD/SCID, nude mice) for human xenograft models or immunocompetent syngeneic models as appropriate for research questions.
  • Establish tumor models either through subcutaneous injection (1-5 × 10⁶ cells in Matrigel) or orthotopic implantation based on experimental needs.
  • Randomize animals into treatment groups (minimum n=5 per group) when tumors reach 50-100 mm³ to ensure equivalent starting tumor volume across groups.

Dosing Regimen and Administration

  • Administer chloroquine via intraperitoneal injection at 50-60 mg/kg daily or on alternative schedules based on tolerability.
  • Prepare chloroquine fresh daily in sterile PBS or saline.
  • Administer this compound according to established protocols for the specific compound (dose, route, and schedule).
  • Include appropriate control groups: vehicle control, single-agent groups, and combination therapy.
  • Monitor animals daily for signs of toxicity (weight loss, reduced activity, ruffled fur) and adjust doses accordingly.

Tumor Monitoring and Endpoint Analysis

  • Measure tumor dimensions 2-3 times weekly using digital calipers, calculating volume as (length × width²)/2.
  • Monitor survival as an endpoint for orthotopic or metastatic models.
  • At experimental endpoints, collect tumors for:
    • Western blot analysis of LC3-II, p62, cleaved caspase-3, and PARP
    • Immunohistochemistry for autophagy markers, apoptosis markers, and proliferation indices
    • Histopathological examination
    • Assessment of drug penetration and biomarker modulation
  • Collect blood samples for hematological and biochemical toxicity assessment.

Research Applications and Translational Potential

The combination of this compound with chloroquine has promising applications across multiple cancer types, particularly those characterized by therapy resistance and aggressive clinical behavior. In non-small cell lung cancer, where this compound has demonstrated direct antitumor activity, chloroquine combination could overcome inherent resistance and improve therapeutic outcomes. For triple-negative breast cancer, this approach builds upon established principles of combining chloroquine with PI3K/AKT pathway inhibitors to prevent resistance development [1]. Similarly, in melanoma models, chloroquine has demonstrated ability to enhance various antitumor approaches, including bacterial-based therapies and targeted agents [7] [8].

The translational pathway for this combination benefits from the established safety profiles of both agents, though careful consideration of dosing and scheduling is essential. Clinical trial design should incorporate biomarkers of autophagy inhibition (e.g., LC3 and p62 accumulation in peripheral blood mononuclear cells or tumor tissue) to confirm target engagement and guide dose optimization [9]. Previous clinical studies have established that chloroquine and hydroxychloroquine can be safely combined with various chemotherapeutic regimens, with typical doses ranging from 100-600 mg daily for hydroxychloroquine in clinical oncology settings [9]. The maximum tolerated dose for chloroquine in combination with carboplatin and gemcitabine was identified as 100 mg daily, with thrombocytopenia and neutropenia as dose-limiting toxicities [9]. These clinical insights provide valuable guidance for translational studies moving forward.

Conclusion

The strategic combination of this compound with chloroquine represents a promising approach to enhance anticancer efficacy through rational targeting of compensatory survival pathways. The experimental protocols outlined provide comprehensive methodologies for evaluating this combination in both in vitro and in vivo settings, with particular emphasis on monitoring autophagy flux and apoptotic response. As with all combination therapies, careful attention to dosing sequence and schedule is critical, as preclinical evidence strongly supports sequential administration with chloroquine pretreatment for optimal effect. Further investigation is warranted to elucidate the complete molecular mechanisms underlying this synergistic interaction and to validate its therapeutic potential in advanced preclinical models.

References

Comprehensive Application Notes & Protocols: 1-Monopalmitin PI3K/Akt Pathway Analysis for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PI3K/Akt Signaling Pathway and 1-Monopalmitin

The PI3K/Akt signaling pathway represents one of the most crucial intracellular regulatory networks in eukaryotic cells, playing a pivotal role in controlling cell survival, proliferation, metabolism, and differentiation. This pathway is frequently dysregulated in human cancers, with approximately 50% of tumors exhibiting some form of PI3K pathway aberration, making it a prime therapeutic target in oncology research [1] [2]. The pathway operates through a sophisticated signal transduction mechanism where extracellular signals activate receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to PI3K activation. This in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for Akt and its upstream activator PDK1. The subsequent phosphorylation and activation of Akt orchestrates diverse cellular processes through downstream substrates including mTOR, BAD, and various transcription factors [3] [2].

This compound (1-Mono), a monoglyceride originally identified as the principal active constituent in natural plants such as Mougeotia nummuloides and Spirulina major, has recently emerged as a promising therapeutic agent in cancer research. Evidence indicates that this compound significantly inhibits proliferation and induces apoptosis in non-small cell lung cancer (NSCLC) cells, which represents approximately 85% of all lung cancer cases—the leading cause of cancer-related mortality worldwide [4]. The compound exerts its antitumor effects primarily through modulation of the PI3K/Akt pathway, though it induces a paradoxical activation rather than inhibition of this signaling cascade, leading to caspase-dependent apoptosis and cell cycle arrest at G2/M phase. These intriguing characteristics make this compound a valuable compound for both therapeutic exploration and as a tool for understanding the complex dynamics of PI3K/Akt signaling in cancer biology.

Mechanism of Action and Signaling Pathways

Molecular Mechanisms of this compound

This compound exerts its antitumor effects through a sophisticated multi-mechanistic approach that converges on the PI3K/Akt signaling axis. In A549 and SPC-A1 non-small cell lung cancer cell lines, this compound demonstrates dose-dependent cytotoxicity, significantly inhibiting cell proliferation through induction of G2/M cell cycle arrest and activation of caspase-dependent apoptosis [4]. The compound effectively suppresses the protein expression of inhibitors of apoptosis proteins (IAPs), thereby removing critical barriers to programmed cell death. Surprisingly, unlike conventional PI3K/Akt pathway inhibitors, this compound activates rather than suppresses the PI3K/Akt pathway. This paradoxical activation appears essential for its antitumor activity, as demonstrated by experiments showing that suppression of PI3K/Akt activities with specific inhibitors LY294002 and Wortmannin partially attenuates this compound-mediated anticancer effects [4].

Table 1: Key Experimental Findings for this compound Mechanism of Action

Experimental Aspect Observation Biological Significance
Cell Proliferation Significant inhibition in A549 and SPC-A1 cells Demonstrated potent anti-cancer activity
Cell Cycle Effects Induction of G2/M phase arrest Disrupted cell division machinery
Apoptosis Mechanism Caspase-dependent pathway activation Engaged programmed cell death
IAP Expression Suppression of inhibitors of apoptosis proteins Removed barriers to apoptosis execution
PI3K/Akt Modulation Activation of PI3K/Akt signaling Paradoxical pathway activation essential for efficacy
Autophagy Induction Cytoprotective autophagy triggered Potential resistance mechanism to target

The autophagy response to this compound treatment represents another crucial aspect of its mechanism. Research indicates that this compound induces cytoprotective autophagy in cancer cells, serving as a survival mechanism that potentially limits its overall efficacy. This discovery has significant therapeutic implications, as autophagy inhibition using chloroquine dramatically enhances this compound-induced cytotoxicity, suggesting that combination therapy approaches could maximize therapeutic outcomes [4]. The intricate relationship between apoptosis induction and autophagy modulation positions this compound as a unique tool for dissecting the crosstalk between cell death and survival pathways in cancer cells, with particular relevance to the PI3K/Akt signaling network which integrates both processes.

PI3K/Akt Signaling Pathway Dynamics

The PI3K/Akt pathway constitutes a highly conserved signal transduction network that responds to various extracellular stimuli, including growth factors, cytokines, and hormonal signals. The core pathway architecture comprises three principal components: Class I PI3K enzymes, which consist of regulatory (p85) and catalytic (p110) subunits; Akt isoforms (Akt1, Akt2, and Akt3); and the negative regulator PTEN phosphatase [3] [2]. Upon activation by growth factor receptors, PI3K phosphorylates PIP2 to generate PIP3, which then recruits Akt to the plasma membrane where it undergoes phosphorylation at two critical residues: Thr308 by PDK1 and Ser473 by mTORC2. Fully activated Akt subsequently phosphorylates numerous downstream substrates involved in cell survival, metabolism, proliferation, and angiogenesis [3].

Table 2: Core Components of the PI3K/Akt Signaling Pathway

Component Subtypes/Functions Role in Cancer
Class I PI3Ks p110α, p110β, p110γ, p110δ catalytic subunits Frequently mutated (especially PIK3CA); drive oncogenesis
Regulatory Subunits p85α, p85β, p85γ regulatory subunits Modulate catalytic activity; mutations occur in cancers
Akt Isoforms Akt1 (broad), Akt2 (metabolism), Akt3 (brain) Amplified in various cancers; distinct substrate specificities
Negative Regulators PTEN, PHLPP1/2, PP2A Frequently lost in cancers; PTEN loss common in many tumors
Upstream Activators RTKs (EGFR, FGFR, etc.), GPCRs Often overexpressed or mutated in cancer
Key Downstream Effectors mTOR, GSK-3β, FoxO, BAD Mediate cellular responses to pathway activation

The regulatory precision of this pathway is exemplified by PTEN, which functions as the primary negative regulator by dephosphorylating PIP3 back to PIP2, thus terminating Akt signaling. Loss of PTEN function, a frequent occurrence in human cancers, results in constitutive PI3K/Akt pathway activation and contributes significantly to oncogenesis and therapeutic resistance [1] [2]. The pathway exhibits extensive crosstalk capabilities with other signaling networks, including Ras/Raf/MEK/ERK, JAK/STAT, and NF-κB pathways, creating a complex signaling web that integrates diverse cellular inputs. This network complexity underpins the paradoxical observation that this compound activates rather than inhibits the pathway yet still produces antitumor effects, suggesting its mechanism may involve selective activation of specific downstream effectors or modulation of feedback loops that differ from conventional pathway activation.

Experimental Protocols and Methodologies

Cell Culture and Compound Treatment

Materials:

  • A549 and SPC-A1 non-small cell lung cancer cell lines (ATCC)
  • This compound (Sigma-Aldrich, ≥98% purity)
  • RPMI-1640 or DMEM culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
  • PI3K inhibitors: LY294002 (Cayman Chemical) and Wortmannin (Sigma-Aldrich)
  • Autophagy inhibitor: Chloroquine (Sigma-Aldrich)
  • Phosphate-buffered saline (PBS), trypsin-EDTA solution

Protocol:

  • Cell Culture Maintenance: Maintain A549 and SPC-A1 cells in appropriate complete medium at 37°C in a humidified 5% CO₂ atmosphere. Passage cells at 80-90% confluence using trypsin-EDTA.
  • This compound Preparation: Prepare 100 mM stock solution of this compound in DMSO, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles. Prepare working concentrations by diluting in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v).
  • Compound Treatment: Seed cells in appropriate culture vessels and allow to adhere for 24 hours. Treat cells with varying concentrations of this compound (range: 0-200 μM) for 24-72 hours based on experimental requirements. Include vehicle control (0.1% DMSO) in all experiments.
  • Inhibition Studies: For pathway inhibition experiments, pre-treat cells with LY294002 (10 μM), Wortmannin (1 μM), or Chloroquine (20 μM) for 2 hours prior to this compound administration [4].

Quality Control Considerations:

  • Perform cell line authentication and regular mycoplasma testing
  • Ensure consistent passage number range (preferably <20) for experiments
  • Conduct preliminary solubility studies to avoid precipitation in culture media
  • Include viability controls for inhibitors alone to assess baseline effects
Cell Proliferation and Viability Assays

MTT Assay Protocol:

  • Seed cells in 96-well plates at optimal density (3-5 × 10³ cells/well) and incubate for 24 hours.
  • Treat cells with this compound at concentrations ranging from 0-200 μM for 24, 48, and 72 hours.
  • Following treatment, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
  • Carefully remove medium and dissolve formed formazan crystals in DMSO (100 μL/well).
  • Measure absorbance at 570 nm using a microplate reader, with reference wavelength at 630 nm.
  • Calculate percentage viability relative to vehicle-treated controls. Perform experiments in triplicate with at least three biological replicates.

Alternative Viability Assessment: For enhanced sensitivity, consider using Cell Counting Kit-8 (CCK-8) or resazurin-based assays following manufacturers' protocols. For long-term clonogenic survival assays:

  • Seed cells at low density (200-500 cells/well) in 6-well plates.
  • Treat with this compound for 24 hours, then replace with fresh medium.
  • Allow colonies to form for 10-14 days, then fix with methanol and stain with 0.5% crystal violet.
  • Count colonies containing >50 cells manually or using automated colony counting software.
Apoptosis Analysis Protocols

Flow Cytometry with Annexin V/PI Staining:

  • Harvest this compound-treated and control cells by trypsinization, including floating cells.
  • Wash cells twice with cold PBS and resuspend in 1× binding buffer at 1×10⁶ cells/mL.
  • Transfer 100 μL cell suspension to flow cytometry tubes and add 5 μL Annexin V-FITC and 5 μL propidium iodide (PI).
  • Incubate for 15 minutes at room temperature in the dark, then add 400 μL binding buffer.
  • Analyze samples within 1 hour using flow cytometry, measuring fluorescence emission at 530 nm (FITC) and >575 nm (PI).
  • Establish compensation controls: unstained cells, Annexin V-FITC only, and PI only.

Caspase Activity Assay:

  • Prepare cell lysates from treated cells using lysis buffer supplemented with protease inhibitors.
  • Determine protein concentration using BCA assay.
  • Assess caspase-3, -8, and -9 activities using fluorogenic substrates (Ac-DEVD-AMC for caspase-3, Ac-IETD-AMC for caspase-8, and Ac-LEHD-AMC for caspase-9).
  • Measure fluorescence (excitation 380 nm, emission 460 nm) at 37°C over 60 minutes.
  • Express caspase activity as fold-change relative to untreated controls.

Western Blot Analysis of Apoptotic Markers:

  • Extract total protein from treated cells using RIPA buffer with protease and phosphatase inhibitors.
  • Separate proteins (20-40 μg per lane) by SDS-PAGE and transfer to PVDF membranes.
  • Block membranes with 5% non-fat milk for 1 hour at room temperature.
  • Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and IAP family members overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using enhanced chemiluminescence substrate and image with digital documentation system.
  • Normalize protein expression to loading controls (β-actin or GAPDH).
Autophagy Assessment Methods

Western Blot for Autophagy Markers:

  • Extract proteins as described in apoptosis protocol.
  • Probe with antibodies against LC3, p62, Beclin-1, and ATG proteins.
  • Note that LC3-II formation (lipidated form) correlates with autophagosome number.
  • p62 degradation indicates autophagic flux activation.

Immunofluorescence Analysis of LC3 Puncta:

  • Seed cells on glass coverslips and treat with this compound with or without chloroquine (20 μM).
  • Fix cells with 4% paraformaldehyde for 15 minutes and permeabilize with 0.1% Triton X-100.
  • Block with 3% BSA for 1 hour, then incubate with LC3 antibody overnight at 4°C.
  • Incubate with fluorescent secondary antibody for 1 hour at room temperature.
  • Mount slides with antifade mounting medium containing DAPI and visualize by confocal microscopy.
  • Quantify LC3 puncta per cell using image analysis software.

Transmission Electron Microscopy:

  • Fix cell pellets with 2.5% glutaraldehyde in 0.1 M cacodylate buffer overnight at 4°C.
  • Post-fix with 1% osmium tetroxide for 1 hour, then dehydrate through graded ethanol series.
  • Embed in epoxy resin and prepare ultrathin sections (70-90 nm).
  • Stain with uranyl acetate and lead citrate, then examine with transmission electron microscope.
  • Identify autophagic vesicles as double-membrane structures containing cytoplasmic material.

Data Analysis and Interpretation

Quantitative Analysis of Experimental Results

The investigation of this compound's effects on lung cancer cells yields substantial quantitative data requiring rigorous statistical analysis. From the foundational study [4], treatment with this compound resulted in dose-dependent cytotoxicity with IC₅₀ values approximately 85-100 μM in A549 cells and 75-90 μM in SPC-A1 cells following 48-hour exposure. Cell cycle analysis demonstrated that this compound treatment induced G2/M phase arrest in approximately 35-45% of treated cells compared to 10-15% in vehicle controls, accompanied by a corresponding decrease in G0/G1 population. Apoptosis assessment revealed that this compound at 100 μM induced approximately 25-35% early and late apoptosis compared to 3-5% in untreated controls, confirming the activation of programmed cell death mechanisms [4].

Table 3: Quantitative Effects of this compound on Lung Cancer Cells

Parameter Assessed Experimental Result Statistical Significance
Cell Viability (48h) IC₅₀: 85-100 μM (A549), 75-90 μM (SPC-A1) p < 0.001 vs. control
G2/M Phase Arrest Increase from 10-15% to 35-45% p < 0.01 vs. control
Apoptosis Induction Increase from 3-5% to 25-35% p < 0.001 vs. control
Caspase-3 Activation 3.5-4.5 fold increase p < 0.01 vs. control
IAP Protein Expression 40-60% reduction p < 0.05 vs. control
Autophagy Enhancement 2.5-3.5 fold increase in LC3-II p < 0.01 vs. control
Chloroquine Synergy 40-50% enhancement of cytotoxicity p < 0.01 vs. 1-Mono alone

The pharmacodynamic interactions between this compound and pathway inhibitors provide critical insights into its mechanism. Pre-treatment with the PI3K inhibitors LY294002 and Wortmannin attenuated this compound-induced cytotoxicity by approximately 40-50%, indicating that PI3K/Akt pathway activation is necessary for this compound's antitumor effects [4]. Conversely, chloroquine-mediated autophagy inhibition enhanced this compound cytotoxicity by 40-50%, suggesting that autophagy serves as a cytoprotective mechanism that limits this compound efficacy. These findings highlight the complex interplay between different cell death and survival pathways and underscore the importance of combination treatment strategies for maximizing therapeutic outcomes.

Pathway Visualization and Schematic Representation

G cluster_pathway PI3K/Akt Core Pathway cluster_effects Cellular Outcomes cluster_treatment This compound Action Growth_Factors Growth_Factors RTK RTK Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Thr308 mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Autophagy Autophagy Akt->Autophagy Regulates Cell_Growth Cell_Growth Akt->Cell_Growth Survival Survival Akt->Survival Monopalmitin Monopalmitin Monopalmitin->PIP3 Enhances Formation Monopalmitin->Apoptosis Induces Monopalmitin->Autophagy Induces (Cytoprotective) PTEN PTEN PTEN->PIP3 Dephosphorylates

Schematic 1: PI3K/Akt Signaling Pathway and this compound Mechanism This diagram illustrates the core PI3K/Akt signaling cascade and the points where this compound interacts with this pathway. The visualization highlights the paradoxical activation of PI3K/Akt signaling by this compound while simultaneously inducing both apoptosis and cytoprotective autophagy, representing the complex mechanism underlying its antitumor effects.

G cluster_params Key Experimental Parameters Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment Pathway_Inhibition Pathway_Inhibition Cell_Culture->Pathway_Inhibition Pre-treatment (2h) Viability_Assay Viability_Assay Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis_Assay Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell_Cycle_Analysis Compound_Treatment->Cell_Cycle_Analysis Protein_Extraction Protein_Extraction Compound_Treatment->Protein_Extraction Data_Analysis Data_Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blotting Western_Blotting Protein_Extraction->Western_Blotting Autophagy_Assessment Autophagy_Assessment Protein_Extraction->Autophagy_Assessment Western_Blotting->Data_Analysis Autophagy_Assessment->Data_Analysis Pathway_Inhibition->Viability_Assay Pathway_Inhibition->Apoptosis_Assay Pathway_Inhibition->Protein_Extraction Cell_Lines Cell Lines: A549, SPC-A1 Treatment_Range This compound: 0-200 μM Time_Points Time Points: 24, 48, 72h Inhibitors Inhibitors: LY294002, Wortmannin, Chloroquine

Schematic 2: Experimental Workflow for this compound Mechanism Study This workflow diagram outlines the comprehensive experimental approach for investigating this compound's effects on cancer cells, incorporating viability assessment, mechanistic studies, and pathway validation through pharmacological inhibition.

Therapeutic Applications and Research Implications

Cancer Therapy Implications

The investigation of this compound's antitumor properties provides valuable insights for developing novel cancer therapeutic strategies, particularly for non-small cell lung cancer which accounts for approximately 85% of lung cancer cases and represents a leading cause of cancer-related mortality worldwide [4]. The compound's unique mechanism—activating PI3K/Akt signaling while simultaneously inducing apoptosis—challenges conventional therapeutic approaches that typically focus on pathway inhibition. This paradox suggests that context-dependent modulation rather than simple inhibition of signaling pathways may offer therapeutic benefits in specific cancer contexts. The discovery that this compound suppresses inhibitors of apoptosis proteins (IAPs) identifies a clinically relevant mechanism, as IAP family members are frequently overexpressed in cancers and contribute to therapeutic resistance [4].

The observed cytotoxic synergy between this compound and autophagy inhibitors like chloroquine has immediate translational relevance. This combination could potentially overcome resistance mechanisms mediated through cytoprotective autophagy, a common adaptation to various cancer therapies. As chloroquine and its derivatives are already FDA-approved for other indications, repurposing these agents in combination with this compound or similar compounds represents a promising strategy for clinical development. Additionally, the efficacy of this compound against multiple NSCLC cell lines suggests potential applicability across different molecular subtypes of lung cancer, though further investigation is needed to identify predictive biomarkers for patient selection.

Future Research Directions and Combination Strategies

Several promising research directions emerge from the current understanding of this compound's mechanism. First, isoform-specific effects on Akt signaling warrant detailed investigation, as the three Akt isoforms (Akt1, Akt2, and Akt3) exhibit distinct and sometimes opposing functions in cancer biology [2]. Determining whether this compound selectively activates specific Akt isoforms could explain its paradoxical pro-apoptotic effects and identify contexts where it would be most therapeutically beneficial. Second, exploration of this compound in combination regimens with conventional chemotherapy, targeted agents, or immunotherapy represents a compelling research direction. Based on the PI3K/Akt pathway's established role in treatment resistance, this compound might sensitize cancer cells to other therapeutic modalities [1] [2].

Table 4: Potential Combination Strategies with this compound

Combination Approach Rationale Expected Outcome
Autophagy Inhibitors Block cytoprotective autophagy induced by this compound Enhanced apoptosis and therapeutic efficacy
Conventional Chemotherapy Leverage PI3K/Akt activation to sensitize cells to genotoxic stress Synergistic cytotoxicity across cancer types
Immunotherapy Modulate tumor microenvironment through PI3K/Akt signaling Enhanced immune cell infiltration and activity
PI3K Pathway Inhibitors Sequential administration to disrupt feedback mechanisms Prevent adaptive resistance and enhance durability
Natural Product Combinations Combine with other plant-derived compounds Multi-target approach with potential synergistic effects

From a drug development perspective, structure-activity relationship studies could identify more potent analogs of this compound with improved pharmacokinetic properties. The natural product origin of this compound from Mougeotia nummuloides and Spirulina major suggests possible nutraceutical applications or dietary approaches to cancer prevention and management [4]. However, rigorous preclinical toxicology and pharmacology studies are necessary before clinical translation. The development of appropriate formulation strategies to ensure optimal bioavailability will be crucial, particularly given the lipophilic nature of monoglycerides. As PI3K/Akt pathway dysregulation occurs in approximately 50% of tumors across cancer types [1] [2], the therapeutic potential of this compound likely extends beyond lung cancer to other malignancies with similar pathway dependencies.

Conclusion

The comprehensive analysis of this compound's interactions with the PI3K/Akt signaling pathway reveals a complex compound with significant therapeutic potential. Unlike conventional targeted agents that inhibit oncogenic signaling, this compound demonstrates the paradoxical ability to activate PI3K/Akt signaling while still exerting potent antitumor effects through induction of apoptosis and cell cycle arrest. This unique mechanism challenges simplistic approaches to pathway modulation in cancer therapy and highlights the context-dependent nature of signaling pathway manipulation. The experimental protocols and application notes presented herein provide researchers with robust methodologies for further investigating this intriguing compound and its mechanisms of action.

The translation of these findings into clinical applications requires additional investigation, particularly regarding the compound's bioavailability, tissue distribution, and potential toxicities. However, the established safety profile of monoglycerides in general, combined with the compelling preclinical evidence of efficacy, suggests that this compound represents a promising candidate for further development. As research continues to unravel the complexities of PI3K/Akt signaling in cancer biology, compounds like this compound that exhibit unconventional mechanisms may provide new avenues for therapeutic intervention, particularly in cancers resistant to conventional pathway inhibitors. The integration of this compound into combination regimens with autophagy inhibitors or other targeted agents holds particular promise for enhancing therapeutic efficacy and overcoming treatment resistance.

References

Application Notes and Protocols: 1-Monopalmitin Rhodamine 123 Accumulation Assay for MRP2 Efflux Transporter Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Principle of the Assay

The rhodamine 123 (Rh123) accumulation assay represents a well-established fluorescence-based method for investigating the functional activity of membrane efflux transporters, particularly those involved in multidrug resistance. Rhodamine 123 is a cationic, fluorescent dye that serves as a substrate for several ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2). These transporters are predominantly expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, and renal tubules, where they actively efflux xenobiotics and therapeutic agents back into the lumen, thereby significantly limiting drug bioavailability. The fundamental principle underlying this assay is that inhibition of efflux transporter activity results in increased intracellular accumulation of Rh123, which can be quantitatively measured using flow cytometry or fluorescence microscopy [1] [2].

The application of this assay to evaluate 1-Monopalmitin (also known as 1-monopalmitoyl glycerol), a monoglyceride lipid excipient, stems from the recognized ability of various lipid-based formulations to enhance the oral bioavailability of poorly water-soluble drugs. While this enhancement has often been attributed to improved solubilization, emerging evidence suggests that lipid excipients may modulate intestinal efflux transporters, potentially reducing drug efflux and increasing intestinal absorption [1]. The Rh123 accumulation assay provides a direct means to investigate this mechanism by quantifying changes in Rh123 retention in cell models expressing relevant efflux transporters following treatment with this compound. The assay operates on the premise that if this compound inhibits MRP2 function, Rh123 will accumulate within cells to a greater extent than in untreated controls, manifesting as increased mean fluorescence intensity (MFI) in quantitative analyses [2].

Experimental Protocols

Reagents and Materials
  • Cell Line: Caco-2 cells (human colorectal adenocarcinoma cell line), which naturally express MRP2 and form polarized monolayers with functional efflux transporters, making them a standard in vitro model for intestinal drug transport studies [1] [2].
  • Test Compound: This compound (1-Palmitoyl-rac-glycerol), prepared as a stock solution in an appropriate solvent such as DMSO or ethanol, with final solvent concentration not exceeding 0.5% (v/v) to maintain cell viability [1].
  • Fluorescent Substrate: Rhodamine 123 (Rh123), prepared as a 1-10 mM stock solution in DMSO or deionized water and stored protected from light at -20°C. The working concentration typically used in accumulation assays is 10 μM [1] [2].
  • Positive Control: MK-571 (50 μM), a specific inhibitor of MRP1 and MRP2, used to confirm maximum inhibition of MRP2-mediated efflux [1] [2].
  • Cell Viability Assays: MTS and LDH assay reagents to determine non-cytotoxic concentration ranges of this compound prior to accumulation studies [1] [2].
  • Buffers: Phosphate-buffered saline (PBS), Hanks' Balanced Salt Solution (HBSS), or other appropriate physiological buffers for washing and resuspending cells.
  • Equipment: Flow cytometer equipped with a 488 nm excitation laser and a 525-530 nm emission filter (FL1 channel) for Rh123 detection [3]. Alternatively, a fluorescence microplate reader or fluorescence microscope may be used.
Cell Culture and Pre-treatment
  • Cell Maintenance: Culture Caco-2 cells in appropriate complete medium (e.g., Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ humidified atmosphere. Passage cells at 80-90% confluence using standard trypsinization procedures [1] [2].
  • Experimental Seeding: Seed Caco-2 cells at an appropriate density (e.g., 1 × 10⁵ cells/mL) in tissue culture flasks or multi-well plates and allow them to grow for 14-21 days to ensure full differentiation and expression of efflux transporters. For flow cytometric analysis, cells may be seeded in 6-well or 12-well plates [1].
  • Viability Assessment (Preliminary): Prior to Rh123 accumulation studies, determine the non-cytotoxic concentration range of this compound using MTS and LDH assays. According to published data, Caco-2 cells maintain viability when treated with this compound at concentrations ≤ 1000 μM for 24 hours [1] [2].
  • Experimental Treatment: On the day of the experiment, pre-treat Caco-2 cells with this compound at selected non-cytotoxic concentrations (e.g., 100-1000 μM) for a predetermined period (typically 24 hours) to allow for potential modulation of transporter expression and function [1] [2].
Rhodamine 123 Accumulation Assay Procedure
  • Preparation: Pre-warm all buffers and solutions to 37°C. Protect cells and Rh123 solution from light throughout the procedure to prevent photobleaching [4].
  • Loading with Rhodamine 123:
    • After the pre-treatment period, carefully aspirate the culture medium from the cells.
    • Wash the cell monolayers twice with pre-warmed PBS or HBSS to remove residual compounds and serum.
    • Add the Rh123 working solution (10 μM in pre-warmed buffer or serum-free medium) to all wells, including appropriate controls [1] [2].
  • Incubation: Incubate the cells with Rh123 at 37°C in a 5% CO₂ atmosphere for a specified accumulation period (typically 30 minutes). Include the following controls in each experiment:
    • Negative Control: Cells with Rh123 only (no inhibitor)
    • Positive Control: Cells with Rh123 + 50 μM MK-571 [1] [2]
    • Test Groups: Cells with Rh123 + various concentrations of this compound
    • Blank: Cells without Rh123 (for autofluorescence correction)
  • Termination and Cell Harvesting:
    • After the accumulation period, immediately place the plates on ice and carefully aspirate the Rh123 solution.
    • Wash the cells three times with ice-cold PBS to remove extracellular Rh123 and stop the accumulation process.
    • Harvest the cells using gentle trypsinization or cell scraping, and transfer to flow cytometry tubes.
    • Keep the harvested cells on ice and protected from light until analysis [3].
  • Flow Cytometric Analysis:
    • Analyze the samples using a flow cytometer with 488 nm excitation and detection of fluorescence at 525-530 nm (FL1 channel).
    • Collect data for at least 10,000-20,000 events per sample to ensure statistical reliability.
    • Use the blank (unstained) cells to set the fluorescence baseline and compensate for autofluorescence [3].

The following workflow diagram illustrates the key experimental steps:

G A Culture Caco-2 cells B Pre-treat with this compound (24h) A->B C Wash cells and add Rhodamine 123 B->C D Incubate (30 min, 37°C, 5% CO₂) C->D E Wash with ice-cold PBS D->E F Harvest cells E->F G Flow cytometric analysis F->G H Data analysis G->H

Figure 1: Experimental workflow for the this compound Rhodamine 123 accumulation assay.

Data Analysis and Interpretation

Quantitative Analysis and Statistics

Flow cytometric data analysis should focus on the mean fluorescence intensity (MFI) of Rh123 in each experimental group. The accumulation ratio can be calculated by normalizing the MFI values to the negative control (cells with Rh123 only). Specifically:

Accumulation Ratio = (MFIsample - MFIblank) / (MFInegative control - MFIblank)

Where MFIblank represents the autofluorescence of unstained cells. An accumulation ratio significantly greater than 1 indicates inhibition of MRP2-mediated efflux activity. Data should be collected from at least three independent experiments and expressed as mean ± SEM. Statistical significance between groups can be determined using two-way ANOVA followed by Sidak's multiple comparison test or another appropriate statistical test, with p < 0.05 considered statistically significant [3] [1].

Table 1: Representative data from Rh123 accumulation studies with monoglycerides in Caco-2 cells

Treatment Concentration Rh123 Accumulation Significance vs. Control Reference
Control (medium only) - 1.00 ± 0.05 - [1] [2]
MK-571 (positive control) 50 μM 1.82 ± 0.08 p < 0.001 [1] [2]
This compound 1000 μM 1.65 ± 0.07 p < 0.01 [1] [2]
1-Monoolein 500 μM 1.74 ± 0.09 p < 0.001 [1] [2]
1-Monostearin 1000 μM 1.58 ± 0.06 p < 0.01 [1] [2]
Interpretation of Results

A significant increase in Rh123 accumulation in cells treated with this compound compared to the negative control suggests that this monoglyceride attenuates MRP2 efflux activity. The magnitude of this effect can be compared to the positive control (MK-571) to gauge the relative potency of this compound as an MRP2 modulator. It is important to note that Rh123 is not entirely specific for MRP2 and may also be transported by P-glycoprotein; therefore, additional studies using more specific substrates or transporter-overexpressing cell lines may be necessary to confirm MRP2-specific effects [1] [2] [5]. The observed increase in Rh123 accumulation could result from either direct inhibition of MRP2 transport function or down-regulation of MRP2 protein expression, necessitating complementary Western blot analysis to distinguish between these mechanisms.

Mechanistic Insights and Complementary Assays

Effects on MRP2 Protein Expression

To determine whether alterations in MRP2 function result from changes in transporter expression levels, Western blot analysis should be performed following monoglyceride treatment. According to published findings, treatment of Caco-2 cells with this compound (1000 μM) for 24 hours resulted in a 19% decrease in MRP2 protein expression compared to control cells. In contrast, 1-Monoolein (500 μM) caused a more substantial 35% reduction, while 1-Monostearin (1000 μM) showed no significant effect on MRP2 protein levels despite increasing Rh123 accumulation [1] [2]. These findings suggest that this compound may reduce MRP2 activity through both functional inhibition and modest down-regulation of protein expression, while other monoglycerides may employ distinct mechanisms ranging from protein down-regulation to purely functional inhibition without affecting expression.

Bidirectional Transport Studies

To further characterize the effects of this compound on MRP2 function, bidirectional transport studies using specific MRP2 substrates such as estradiol 17β-D-glucuronide (E₂17βG) should be conducted. These experiments measure the apparent permeability (Papp) of the substrate in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across Caco-2 cell monolayers. The efflux ratio (ER) is then calculated as Papp(B-A)/Papp(A-B). A significant decrease in the efflux ratio following this compound treatment would provide additional evidence of MRP2 inhibition. Published data indicate that this compound (1000 μM) significantly reduces the efflux ratio of E₂17βG, corroborating findings from the Rh123 accumulation assay [1] [2].

The following diagram illustrates the proposed mechanism of this compound action on MRP2:

G A This compound Treatment B Cellular Uptake A->B C MRP2 Protein Expression B->C Modest Down-regulation D MRP2 Transport Function B->D Functional Inhibition E Rhodamine 123 Accumulation C->E D->E F Enhanced Intracellular Drug Retention E->F

Figure 2: Proposed mechanism of this compound action on MRP2 function and Rh123 accumulation.

Troubleshooting and Optimization

Common Issues and Solutions
  • High Background Fluorescence: This may result from incomplete washing or non-specific binding of Rh123. Ensure thorough washing with ice-cold PBS after the accumulation period, and consider optimizing the number and volume of washes. Incorporating 0.1% bovine serum albumin (BSA) in wash buffers may help reduce non-specific binding [4].
  • Low Signal-to-Noise Ratio: This could indicate insufficient Rh123 accumulation. Verify that the Rh123 solution is fresh and properly stored protected from light. Consider optimizing the Rh123 concentration (typically 2.5-10 μM) and incubation time (30-60 minutes) for specific cell types and experimental conditions [3] [4].
  • High Variability Between Replicates: This often stems from inconsistent cell handling or incomplete monolayer formation. Ensure Caco-2 cells are fully differentiated (14-21 days post-seeding) and maintain consistent passage numbers. Use gentle but consistent washing and harvesting techniques across all samples [1] [2].
  • Cytotoxicity Concerns: Always include viability assays (MTS/LDH) alongside accumulation studies, particularly when testing new concentrations of this compound or other monoglycerides. Maintain solvent concentrations below cytotoxic thresholds (typically ≤0.5% for DMSO) [1].
Assay Optimization Strategies
  • Concentration Optimization: For initial studies with this compound, conduct a dose-response evaluation ranging from 100-1000 μM, as this range has been established as non-cytotoxic in Caco-2 cells [1] [2].
  • Time Course Studies: The optimal pre-treatment duration with this compound may vary. While 24-hour pre-treatment is standard for detecting potential effects on protein expression, shorter time points (1-4 hours) may be sufficient for detecting direct inhibition of transport function.
  • Dye Loading Conditions: Protect Rh123 from light throughout the experiment to prevent photobleaching. Conduct preliminary time course experiments to determine the optimal accumulation period that provides robust signal while maintaining linearity [4].

Applications in Drug Development

The this compound Rh123 accumulation assay serves as a valuable tool in pharmaceutical sciences and drug development, particularly in:

  • Screening Lipid-Based Excipients: The assay enables systematic evaluation of various monoglycerides and other lipid excipients for their potential to inhibit intestinal efflux transporters, thereby identifying formulations that may enhance oral drug bioavailability [1] [2].
  • Mechanistic Studies of Transport Inhibition: By combining Rh123 accumulation data with Western blot analysis and bidirectional transport studies, researchers can elucidate the precise mechanisms through which lipid excipients modulate efflux transporters [1] [2].
  • Assessment of Drug-Drug Interactions: The assay platform can be adapted to screen new chemical entities for potential interactions with MRP2 and other efflux transporters, providing important safety information during drug development.
  • Personalized Medicine Applications: The assay could potentially be used to evaluate interindividual variations in transporter susceptibility to modulation by lipid excipients, contributing to personalized formulation strategies.

Conclusion

The Rh123 accumulation assay provides a robust, reproducible method for evaluating the effects of this compound and related lipid excipients on MRP2 efflux transporter function. When properly optimized and executed, this fluorescence-based approach yields quantitative data on transporter inhibition that can guide the development of lipid-based formulations with enhanced oral bioavailability. The combination of this functional assay with protein expression analysis and bidirectional transport studies offers a comprehensive framework for elucidating the mechanisms through which monoglycerides modulate drug transport pathways.

References

Application Notes and Protocols: Investigating 1-Monopalmitin Effects on Estradiol 17β-D-Glucuronide Transport and MRP2 Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Experimental Background

The oral delivery of hydrophobic drugs continues to present significant challenges in pharmaceutical development due to limited aqueous solubility and poor membrane permeability. Despite market popularity of oral formulations, bioavailability issues frequently hinder drug development efforts. Lipid-based excipients have emerged as a promising strategy to enhance drug bioavailability, with monoglycerides demonstrating particular potential. These excipients are believed to facilitate drug uptake by modulating the activity of apical membrane intestinal efflux transporters, particularly Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), which actively pumps substrates back into the intestinal lumen following absorption. MRP2 recognizes diverse substrates, including estradiol 17β-D-glucuronide (E₂17βG), a well-characterized model compound for MRP2 transport studies [1] [2].

Estradiol 17β-D-glucuronide (E₂17βG) is a glucuronidated metabolite of 17β-estradiol formed in the liver via uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated metabolism [3]. This conjugate serves as a high-affinity substrate for MRP2 and is also transported by organic anion transporting polypeptides (OATPs) on the basolateral membrane of hepatocytes [4]. E₂17βG is not only important for studying transporter activity but also has clinical relevance as a potent cholestatic agent implicated in intrahepatic cholestasis of pregnancy (ICP) [5] [3]. Understanding compounds that modulate E₂17βG transport therefore has significant implications for both drug delivery and toxicity prevention.

1-Monopalmitin (also known as 1-monopalmitoyl-rac-glycerol) is a monoglyceride lipid excipient that has demonstrated potential for enhancing oral drug bioavailability. Previous research indicates that this compound, along with structurally related monoglycerides including 1-monoolein and 1-monostearin, can attenuate MRP2 transport activity in intestinal epithelial models [1] [2]. This application note provides detailed methodologies for investigating the effects of this compound on E₂17βG transport and MRP2 protein expression using the human intestinal Caco-2 cell line, which naturally expresses MRP2 and serves as a well-established model of intestinal transport.

Experimental Findings & Data Summary

Key Experimental Results from Monoglyceride Studies

Initial screening studies evaluated the effects of various monoglycerides on MRP2 function and expression. The results demonstrated that this compound, 1-monoolein, and 1-monostearin all significantly modulate MRP2 activity, though through potentially different mechanisms [1] [2]. The following table summarizes the key findings from these investigations:

Table 1: Summary of Monoglyceride Effects on MRP2 Activity and Expression in Caco-2 Cells

Monoglyceride Maximum Non-Toxic Concentration Effect on Rh123 Accumulation Effect on E₂17βG Efflux Ratio Effect on MRP2 Protein Expression
This compound 1000 μM Significant Increase Significant Decrease 19% Decrease
1-Monoolein 500 μM Significant Increase Significant Decrease 35% Decrease
1-Monostearin 1000 μM Significant Increase Significant Decrease No Significant Change
MK-571 (Control) 50 μM Significant Increase Significant Decrease Not Measured

The data reveal that all three monoglycerides significantly enhanced Rhodamine 123 (Rh123) accumulation and reduced E₂17βG efflux ratio, indicating inhibition of MRP2 transport function. However, Western blot analysis showed differential effects on MRP2 protein expression: this compound and 1-monoolein downregulated MRP2 expression by 19% and 35% respectively, while 1-monostearin did not significantly alter protein levels despite producing similar functional effects [1] [2]. This suggests that this compound and 1-monoolein may reduce MRP2 activity through both functional inhibition and protein downregulation, whereas 1-monostearin likely acts solely through functional modulation without affecting protein expression.

Quantitative Data from Functional Assays

The functional assays provided quantitative measures of monoglyceride effects on MRP2 activity. The following table presents the detailed numerical data from accumulation and transport studies:

Table 2: Quantitative Results from Functional Assays of MRP2 Activity

Assay Type Treatment Concentration Result (vs. Control) Statistical Significance
Rh123 Accumulation This compound 1000 μM Increased p < 0.05
1-Monoolein 500 μM Increased p < 0.05
1-Monostearin 1000 μM Increased p < 0.05
MK-571 50 μM Increased p < 0.05
E₂17βG Bidirectional Transport This compound 1000 μM Decreased Efflux Ratio p < 0.05
1-Monoolein 500 μM Decreased Efflux Ratio p < 0.05
1-Monostearin 1000 μM Decreased Efflux Ratio p < 0.05
MK-571 50 μM Decreased Efflux Ratio p < 0.05
Western Blot (MRP2 Expression) This compound 1000 μM 19% Reduction p < 0.05
1-Monoolein 500 μM 35% Reduction p < 0.05
1-Monostearin 1000 μM No Significant Change Not Significant

The Rh123 accumulation assay measures intracellular fluorescence, with increased values indicating reduced MRP2 efflux activity. The E₂17βG bidirectional transport study calculates the efflux ratio (Papp,B-A/Papp,A-B), where decreased values suggest inhibition of MRP2-mediated transport [1]. The positive control MK-571, a specific MRP2 inhibitor, consistently produced the expected effects, validating the experimental approaches.

Protocol 1: Cytotoxicity Assessment of Monoglycerides in Caco-2 Cells

Purpose and Principle

This protocol aims to determine the non-cytotoxic concentration ranges of this compound and other monoglycerides in Caco-2 cells following 24-hour exposure. Determining appropriate non-toxic concentrations is essential for ensuring that subsequent transport studies measure specific transporter inhibition rather than general cellular toxicity. The protocol employs two complementary colorimetric assays: the MTS assay for measuring mitochondrial function (metabolic activity) and the LDH assay for measuring membrane integrity (cytotoxicity) [1] [2].

Materials and Reagents
  • Cell line: Caco-2 cells (ATCC HTB-37)
  • Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 100 U/mL penicillin, and 100 μg/mL streptomycin
  • Test compounds: this compound (purity ≥99%), 1-monoolein (purity ≥99%), 1-monostearin (purity ≥99%)
  • Solvent: DMSO (final concentration ≤0.5% in treatment media)
  • Assay kits: MTS assay kit (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) and LDH assay kit (e.g., CytoTox 96 Non-Radioactive Cytotoxicity Assay)
  • Equipment: CO₂ incubator, biological safety cabinet, spectrophotometric microplate reader, 96-well tissue culture plates
Experimental Procedure
  • Cell Culture and Seeding:

    • Maintain Caco-2 cells in complete DMEM at 37°C in a 5% CO₂ humidified atmosphere.
    • Passage cells at 80-90% confluence using standard trypsinization procedures.
    • Seed cells in 96-well plates at a density of 1.0 × 10⁴ cells/well in 100 μL complete medium.
    • Culture for 24 hours to allow cell attachment before treatment.
  • Monoglyceride Treatment:

    • Prepare stock solutions of this compound, 1-monoolein, and 1-monostearin in DMSO.
    • Dilute stocks in serum-free DMEM to achieve final concentrations (typically 0-2000 μM range).
    • Ensure DMSO concentration does not exceed 0.5% in all treatment conditions.
    • Remove culture medium from 96-well plates and add 100 μL of treatment medium per well.
    • Include vehicle controls (0.5% DMSO in serum-free DMEM) and blank wells (medium without cells).
    • Incubate plates for 24 hours at 37°C in 5% CO₂.
  • MTS Assay for Metabolic Activity:

    • Following 24-hour treatment, add 20 μL of MTS reagent directly to each well.
    • Incubate for 1-4 hours at 37°C in 5% CO₂.
    • Measure absorbance at 490 nm using a microplate reader.
    • Calculate cell viability as percentage of vehicle control.
  • LDH Assay for Membrane Integrity:

    • Following 24-hour treatment, collect 50 μL of supernatant from each well.
    • Transfer to a fresh 96-well plate and add 50 μL of LDH assay reagent.
    • Incubate for 30 minutes in the dark at room temperature.
    • Measure absorbance at 490 nm using a microplate reader.
    • Calculate cytotoxicity as percentage of total LDH release (using lysed cells as 100% control).
Data Analysis and Interpretation
  • Calculate mean and standard deviation for each treatment group (n ≥ 6).
  • Determine the non-cytotoxic concentration range for each monoglyceride, defined as concentrations maintaining >80% metabolic activity (MTS assay) and <10% cytotoxicity (LDH assay) compared to vehicle controls.
  • Previous studies established that Caco-2 cells remain viable when treated with this compound and 1-monostearin at concentrations ≤1000 μM, and 1-monoolein at concentrations ≤500 μM [1] [2].

Protocol 2: Rhodamine 123 Accumulation Studies

Purpose and Principle

This protocol measures the accumulation of Rhodamine 123 (Rh123), a fluorescent MRP2 substrate, in Caco-2 cells following treatment with this compound. Increased intracellular Rh123 accumulation indicates inhibition of MRP2-mediated efflux activity. This assay provides a rapid, sensitive method for screening potential MRP2 modulators [1] [2].

Materials and Reagents
  • Cell line: Caco-2 cells (passage 35-45)
  • Culture medium: As described in Protocol 1
  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
  • Substrate: Rhodamine 123 (prepare 10 μM working solution in HBSS)
  • Inhibitor control: MK-571 (50 μM in HBSS)
  • Test compound: this compound (at non-cytotoxic concentration determined in Protocol 1)
  • Equipment: Fluorescence microplate reader, 24-well tissue culture plates, cell culture incubator
Experimental Procedure
  • Cell Culture and Treatment:

    • Seed Caco-2 cells in 24-well plates at a density of 2.0 × 10⁵ cells/well.
    • Culture for 14-21 days to allow full differentiation and MRP2 expression, changing medium every 2-3 days.
    • Treat differentiated monolayers with this compound (1000 μM) or vehicle control (0.5% DMSO in HBSS) for 24 hours. Include MK-571 (50 μM) as a positive control for MRP2 inhibition.
  • Rh123 Accumulation Assay:

    • Following treatment, wash cell monolayers twice with pre-warmed HBSS.
    • Add 300 μL of Rh123 working solution (10 μM in HBSS) to each well.
    • Incubate for 60 minutes at 37°C in 5% CO₂.
    • Following incubation, remove Rh123 solution and wash cells three times with ice-cold HBSS.
    • Add 500 μL of lysis buffer (0.1% Triton X-100 in PBS) to each well.
    • Shake plates for 15 minutes at room temperature to complete cell lysis.
  • Fluorescence Measurement:

    • Transfer 200 μL of lysate from each well to a black 96-well plate.
    • Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm.
    • Determine protein concentration of lysates using a standard BCA protein assay.
    • Normalize fluorescence readings to protein content (fluorescence units/μg protein).
Data Analysis and Interpretation
  • Calculate mean normalized fluorescence for each treatment group (n ≥ 4).
  • Express results as fold-increase compared to vehicle control.
  • Statistical analysis (one-way ANOVA with post-hoc test) should demonstrate significant increase (p < 0.05) in Rh123 accumulation in this compound-treated cells compared to vehicle control.
  • Previous studies showed that this compound treatment (1000 μM, 24 hours) significantly increased Rh123 accumulation to a similar extent as the specific MRP2 inhibitor MK-571 [1] [2].

Protocol 3: Estradiol 17β-D-Glucuronide Bidirectional Transport Studies

Purpose and Principle

This protocol characterizes the bidirectional transport of E₂17βG across Caco-2 cell monolayers to directly assess MRP2 functional activity. The assay measures apparent permeability (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (Papp,B-A/Papp,A-B) provides a specific measure of MRP2-mediated transport, with decreased ratios indicating MRP2 inhibition [1] [2].

Materials and Reagents
  • Cell line: Caco-2 cells (passage 35-45)
  • Culture medium: As described in Protocol 1
  • Transport buffer: HBSS with 10 mM HEPES, pH 7.4
  • Radiolabeled substrate: [³H]-Estradiol 17β-D-glucuronide (10 nM in transport buffer)
  • Cold substrate: Non-labeled E₂17βG for mass balance
  • Test compound: this compound (1000 μM in transport buffer)
  • Inhibitor control: MK-571 (50 μM in transport buffer)
  • Equipment: 12-well Transwell plates (0.4 μm pore size, 1.12 cm² surface area), liquid scintillation counter, shaking water bath
Experimental Procedure
  • Cell Culture and Monolayer Integrity:

    • Seed Caco-2 cells on 12-well Transwell inserts at a density of 1.0 × 10⁵ cells/insert.
    • Culture for 21-28 days, changing medium every 2-3 days, to form fully differentiated monolayers.
    • Verify monolayer integrity by measuring transepithelial electrical resistance (TEER) before experiments (acceptable TEER >300 Ω·cm²).
  • Bidirectional Transport Assay:

    • Pre-treat monolayers with this compound (1000 μM), MK-571 (50 μM), or vehicle control for 24 hours before transport studies.
    • For apical-to-basolateral (A-B) transport:
      • Add [³H]-E₂17βG (10 nM) in transport buffer to the apical chamber.
      • Add fresh transport buffer to the basolateral chamber.
    • For basolateral-to-apical (B-A) transport:
      • Add [³H]-E₂17βG (10 nM) in transport buffer to the basolateral chamber.
      • Add fresh transport buffer to the apical chamber.
    • Incubate plates at 37°C with gentle shaking (50-60 rpm).
    • Sample 100 μL from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed transport buffer.
    • At experiment termination, collect samples from donor chambers to determine initial concentration.
  • Sample Analysis and Calculation:

    • Add samples to scintillation vials with 5 mL scintillation cocktail.
    • Measure radioactivity using a liquid scintillation counter.
    • Calculate apparent permeability (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A × C₀) where dQ/dt is the transport rate (mol/s), A is the membrane surface area (cm²), and C₀ is the initial donor concentration (mol/mL).
    • Calculate efflux ratio as Papp,B-A / Papp,A-B.
Data Analysis and Interpretation
  • Calculate mean Papp values and efflux ratios for each treatment group (n ≥ 3).
  • Compare efflux ratios between this compound-treated cells and vehicle controls.
  • Statistical significance (p < 0.05) should be determined using one-way ANOVA with appropriate post-hoc testing.
  • Previous studies demonstrated that this compound treatment (1000 μM, 24 hours) significantly decreases E₂17βG efflux ratio, indicating inhibition of MRP2-mediated transport [1] [2].

Protocol 4: Western Blot Analysis of MRP2 Protein Expression

Purpose and Principle

This protocol evaluates the effect of this compound on MRP2 protein expression in Caco-2 cells using Western blot analysis. This technique helps determine whether changes in MRP2 transport activity result from altered protein expression or functional modulation alone [1] [2].

Materials and Reagents
  • Cell line: Caco-2 cells (as previously described)
  • Lysis buffer: RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors
  • Primary antibody: Mouse monoclonal anti-MRP2 antibody (e.g., M₂III-6 clone)
  • Secondary antibody: HRP-conjugated anti-mouse IgG
  • Loading control: Anti-β-actin antibody
  • Electrophoresis system: Mini-PROTEAN Tetra Cell system or equivalent
  • Transfer system: Wet or semi-dry transfer apparatus
  • Detection system: Enhanced chemiluminescence (ECL) substrate and imaging system
Experimental Procedure
  • Cell Treatment and Protein Extraction:

    • Culture Caco-2 cells in 6-well plates until fully differentiated (21-28 days).
    • Treat cells with this compound (1000 μM), 1-monoolein (500 μM), 1-monostearin (1000 μM), or vehicle control for 24 hours.
    • Wash cells twice with ice-cold PBS.
    • Add RIPA lysis buffer (200 μL/well) and incubate on ice for 30 minutes.
    • Scrape cells and transfer lysates to microcentrifuge tubes.
    • Centrifuge at 14,000 × g for 15 minutes at 4°C.
    • Collect supernatant and determine protein concentration using BCA assay.
  • Gel Electrophoresis and Protein Transfer:

    • Prepare samples with Laemmli buffer (40 μg protein per lane).
    • Denature samples at 95°C for 5 minutes.
    • Load samples onto 4-20% gradient SDS-polyacrylamide gels.
    • Run electrophoresis at 100-120 V for 60-90 minutes.
    • Transfer proteins to PVDF membranes using wet transfer system (100 V, 60 minutes) or semi-dry system (25 V, 30 minutes).
  • Immunodetection:

    • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
    • Incubate with primary anti-MRP2 antibody (dilution according to manufacturer's recommendation) overnight at 4°C.
    • Wash membranes 3× with TBST for 10 minutes each.
    • Incubate with HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.
    • Wash membranes 3× with TBST for 10 minutes each.
    • Develop using ECL substrate and capture images using chemiluminescence imaging system.
    • Strip membranes and re-probe with anti-β-actin antibody for loading control.
Data Analysis and Interpretation
  • Quantify band intensities using image analysis software (e.g., ImageJ).
  • Normalize MRP2 band intensity to β-actin for each sample.
  • Express results as percentage change compared to vehicle control.
  • Calculate mean and standard deviation for each treatment group (n ≥ 3).
  • Previous studies showed that this compound treatment reduces MRP2 protein expression by approximately 19%, while 1-monoolein reduces expression by 35%, and 1-monostearin shows no significant effect [1] [2].

Data Interpretation & Technical Notes

Key Findings and Implications
  • Increased Rh123 Accumulation: this compound treatment (1000 μM, 24 hours) significantly enhanced intracellular accumulation of the MRP2 substrate Rh123, indicating reduced efflux activity [1] [2].

  • Decreased E₂17βG Efflux Ratio: In bidirectional transport studies, this compound treatment significantly reduced the basolateral-to-apical versus apical-to-basolateral transport ratio of E₂17βG, confirming specific inhibition of MRP2-mediated efflux [1] [2].

  • Reduced MRP2 Protein Expression: Western blot analysis revealed that this compound downregulated MRP2 protein expression by approximately 19%, suggesting that both functional inhibition and reduced expression contribute to the observed transport effects [1] [2].

These findings have important implications for drug formulation strategies, suggesting that this compound may enhance oral bioavailability of MRP2 substrate drugs by reducing intestinal efflux. However, the potential for drug-drug interactions must be carefully evaluated, particularly for drugs with narrow therapeutic indices.

Comparison with Other Monoglycerides

The effects of this compound should be considered in the context of other monoglycerides:

  • 1-Monoolein shows more pronounced downregulation of MRP2 protein expression (35% reduction) but requires lower concentrations (≤500 μM) due to greater cytotoxicity [1] [2].

  • 1-Monostearin produces similar functional inhibition of MRP2 transport activity but does not significantly alter protein expression, suggesting different mechanisms of action [1] [2].

Table 3: Mechanism Comparison of Monoglyceride Effects on MRP2

Monoglyceride Primary Mechanism Secondary Mechanism Potency
This compound Functional Inhibition Protein Downregulation Moderate
1-Monoolein Protein Downregulation Functional Inhibition High
1-Monostearin Functional Inhibition None Moderate
Technical Considerations and Limitations
  • Caco-2 Model Limitations: While Caco-2 cells are a well-established intestinal model, they may not fully recapitulate in vivo physiology, particularly with respect to transporter expression patterns.

  • Solubility Challenges: Monoglycerides have limited aqueous solubility, requiring appropriate vehicle controls and careful preparation of treatment solutions.

  • Concentration Considerations: The effects observed at 1000 μM this compound may not be relevant at lower concentrations, requiring dose-response evaluation for specific applications.

  • Specificity Issues: MRP2 substrates often interact with other transporters; therefore, additional studies with specific inhibitors or transporter-overexpressing cells may be needed to confirm MRP2-specific effects.

Graphical Representation of Experimental Workflows

Experimental Workflow for Assessing MRP2 Modulation

workflow Experimental Workflow for MRP2 Modulation Studies Start Start: Caco-2 Cell Culture Cytotoxicity Protocol 1: Cytotoxicity Assessment (MTS/LDH Assays) Start->Cytotoxicity Subset1 Determine Non-Toxic Concentration Range Cytotoxicity->Subset1 Accumulation Protocol 2: Rh123 Accumulation Study Subset1->Accumulation Subset2 Initial MRP2 Functional Screening Accumulation->Subset2 Transport Protocol 3: E₂17βG Bidirectional Transport Subset2->Transport Subset3 Confirm MRP2-Mediated Transport Inhibition Transport->Subset3 Western Protocol 4: Western Blot Analysis Subset3->Western Subset4 Mechanistic Investigation of Protein Expression Western->Subset4 End Data Integration and Interpretation Subset4->End

MRP2 Transport Mechanism and Monoglyceride Effects

mechanism MRP2 Transport Mechanism and Monoglyceride Inhibition Substrate E₂17βG or Rh123 in Cytoplasm MRP2 MRP2 Transporter (Apical Membrane) Substrate->MRP2 Normal Transport Extrusion Substrate Extrusion into Lumen MRP2->Extrusion Accumulation Increased Intracellular Substrate Accumulation MRP2->Accumulation Reduced Efflux Monopalmitin This compound Inhibition1 Functional Inhibition Monopalmitin->Inhibition1 Inhibition2 Protein Expression Downregulation Monopalmitin->Inhibition2 Inhibition1->MRP2 Blocks ReducedMRP2 Reduced MRP2 Protein Levels Inhibition2->ReducedMRP2 ReducedMRP2->MRP2 Reduces

References

Comprehensive Analytical Methods for 1-Monopalmitin Analysis by GC-MS and LC-MS: Protocols for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Physicochemical Properties

1-Monopalmitin (1-monopalmitoylglycerol or 1-glyceryl palmitate) is a monoacylglycerol lipid consisting of glycerol esterified with palmitic acid at the sn-1 position. This amphiphilic molecule serves important roles in biological systems as both a metabolic intermediate and signaling molecule. In analytical chemistry, this compound presents specific challenges due to its relatively low volatility, potential for isomerization, and presence in complex biological matrices at low concentrations. Mass spectrometry coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS) provides powerful platforms for the sensitive detection and accurate quantification of this compound across various sample types, including biological fluids, tissues, and food products. The analytical approaches differ significantly between these techniques, with GC-MS typically requiring chemical derivatization to enhance volatility, while LC-MS methods analyze the compound directly or with simpler preparation workflows [1] [2].

The significance of this compound analysis extends to multiple research domains. In metabolomics studies, this compound has been identified as a potential biomarker for metabolic disorders, including Type 2 diabetes mellitus, where altered lipid metabolism is a hallmark feature. In pharmaceutical research, understanding the absorption, distribution, metabolism, and excretion of monoacylglycerols is important for drug formulation strategies. Furthermore, in food science and quality control, this compound serves as an indicator of lipid hydrolysis and product freshness. The protocols outlined in this application note have been optimized to address the specific analytical challenges presented by these diverse applications, with particular emphasis on sensitivity, reproducibility, and specificity in complex matrices [3] [4].

Sample Preparation Protocols

Extraction and Cleanup Methods

Proper sample preparation is critical for successful analysis of this compound, particularly when working with complex biological matrices. The extraction efficiency and cleanup thoroughness directly impact method sensitivity, accuracy, and instrument performance. For tissue samples, serum, plasma, or food matrices, protein precipitation and lipid extraction represent the foundational steps. Approximately 100 μL of serum or tissue homogenate should be mixed with 825 μL of a cold methanol-deionized water mixture (8:1, v/v) to precipitate proteins, followed by vortex mixing for 30 seconds and ultrasonication at 25-28°C for 10 minutes. Subsequent centrifugation at 12,000×g for 10 minutes at 4°C separates the supernatant containing the lipids, which can then be transferred to a clean tube for further processing [5].

Table 1: Comparison of Solid-Phase Extraction (SPE) Methods for this compound Cleanup

SPE Type Stationary Phase Mechanism Best For Elution Solvent
E-HyCu Chemically-modified carbon fibers Simultaneous removal of multiple matrix components Complex food matrices with monoacylglycerols, tocopherols, sterols Toluene:acetonitrile (blend ratio per method)
Z-Sep+ Zirconium dioxide + C18 chemically bonded Lewis acid-base interaction + reversed-phase High lipid samples, fatty acid removal Acetonitrile
Z-Sep/C18 Zirconium dioxide + C18 mixed Dual mechanism for comprehensive cleanup Agricultural products, brown rice extracts Acetonitrile
C18 Octadecyl silica Reversed-phase hydrophobicity Simple matrices, serum samples Methanol or acetonitrile
Carbon/NH2 Carbon + aminopropyl Mixed-mode: hydrophobicity and ion exchange Multi-residue analysis, polar interferences Toluene:acetonitrile (1:3, v/v)

For challenging matrices rich in lipids, such as brown rice, avocado, or high-fat animal tissues, recent advances in SPE sorbents have demonstrated remarkable effectiveness in removing interfering compounds that cause matrix enhancement effects. The Z-Sep series, which incorporates zirconium dioxide, exhibits particular affinity for monoacylglycerols through Lewis acid-base interactions, while E-HyCu utilizes chemically modified carbon fibers to remove monoacylglycerols, tocopherols, and sterols in a single step. These sorbents can dramatically reduce matrix effects that otherwise compromise detection limits and quantification accuracy in mass spectrometry [4].

Derivatization for GC-MS Analysis

For GC-MS analysis, chemical derivatization is essential to increase the volatility and thermal stability of this compound. The most common approach involves silylation, which replaces active hydrogens on hydroxyl groups with trimethylsilyl groups. Following extraction and cleanup, the dried extract should be reconstituted in 100 μL of bis(trimethylsilyl)-trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) and heated at 70-80°C for 20-40 minutes. This reaction produces the trimethylsilyl (TMS) derivative of this compound, which exhibits excellent chromatographic behavior with sharp peaks and minimal tailing. Alternative derivatization approaches include using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% TMCS in pyridine hydrate, which may offer advantages for certain complex matrices [5] [4].

After derivatization, the samples should be cooled to room temperature and transferred to GC vials with low-volume inserts to minimize evaporation losses. The derivatives are typically stable for 24-48 hours when stored in a cool, dry environment, though immediate analysis is recommended for optimal results. For quantitative applications, internal standards should be added prior to the derivatization step to account for potential variations in derivatization efficiency. Suitable internal standards for this compound analysis include deuterated analogs (e.g., this compound-d₃₁) or structurally similar monoacylglycerols not expected to be present in the sample (e.g., 1-monobehenin) [5].

GC-MS Analysis Methods

Instrument Parameters and Chromatography

GC-MS analysis of this compound requires optimization of both the chromatographic separation and mass spectrometric detection parameters to achieve the necessary sensitivity and specificity. The following protocol has been validated for the analysis of this compound in biological samples:

Chromatographic System:

  • Column: DB-5ms or equivalent low-polarity stationary phase (30 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Inlet Temperature: 250°C
  • Carrier Gas: Helium, constant flow at 1.1 mL/min
  • Oven Temperature Program: 60°C (hold 1 min), ramp at 10°C/min to 325°C (hold 10 min)
  • Injection Volume: 1-2 μL, split mode (split ratio 10:1) or splitless for enhanced sensitivity
  • Transfer Line Temperature: 290°C [4] [5]

Mass Spectrometric Detection:

  • Ionization Mode: Electron ionization (EI) at 70 eV
  • Ion Source Temperature: 250°C
  • Solvent Delay: 6-8 minutes to protect the filament
  • Data Acquisition: Full scan mode (m/z 50-650) for qualitative analysis, selected ion monitoring (SIM) for quantitative applications
  • Quadrupole Temperature: 150°C [4]
Fragmentation Patterns and Spectral Interpretation

Under EI conditions, the TMS derivative of this compound produces a characteristic fragmentation pattern that enables confident identification. The molecular ion [M]⁺• for this compound-TMS (C₂₂H₄₆O₄Si₂) appears at m/z 430, though it may have low abundance. More diagnostic fragments include the base peak at m/z 371 [M - 59]⁺, resulting from loss of •CH₂OTMS, and prominent ions at m/z 313 [M - 117]⁺, 129 [C₆H₁₃O₂Si]⁺, and 103 [C₅H₁₁OSi]⁺. The fragmentation pattern provides structural information about both the glycerol backbone and the fatty acyl chain, with the palmitoyl moiety contributing ions at m/z 257 [C₁₆H₃₃O₂]⁺, 239 [C₁₆H₃₁O]⁺, and 129 [C₅H₁₁OSi]⁺ [2].

Table 2: Characteristic Fragmentation of this compound-TMS in GC-MS (EI Mode)

m/z Relative Abundance Fragment Assignment Structural Significance
430 Low Molecular ion [M]⁺• Intact molecule
371 High (Base peak) [M - •CH₂OTMS]⁺ Loss of terminal TMS-oxymethyl group
313 Medium [M - C₇H₁₅O₂]⁺ Complex rearrangement fragment
257 Medium [C₁₆H₃₃O₂]⁺ Palmitic acid-related fragment
239 Low [C₁₆H₃₁O]⁺ Dehydrated palmitoyl fragment
129 High [C₅H₁₁OSi]⁺ TMS-glycerol fragment
103 Medium [C₅H₁₁OSi]⁺ TMS-related fragment
73 Very High [C₃H₉Si]⁺ Trimethylsilyl group

For quantitative applications, the ions at m/z 371 and 313 provide the best sensitivity and specificity when used in SIM mode. The quantitation ion (m/z 371) should be combined with at least one qualifying ion (m/z 313 or 129) to maintain adequate confidence in compound identification. The use of a deuterated internal standard (e.g., monitoring m/z 374 for this compound-d₃₁) corrects for potential matrix effects and variations in instrument response [3].

LC-MS Analysis Methods

Electrospray Ionization and Chromatographic Separation

LC-MS methods for this compound analysis offer the advantage of analyzing the underivatized compound, simplifying sample preparation and preserving labile functional groups. Both reversed-phase and normal-phase chromatography can be employed, with reversed-phase C18 columns being most common for biological applications. The following protocol has been optimized for sensitive detection of this compound:

Chromatographic Conditions:

  • Column: C18 reversed-phase (e.g., 100 × 2.1 mm, 1.7-1.8 μm particle size)
  • Mobile Phase A: Water with 5-10 mM ammonium acetate or formic acid
  • Mobile Phase B: Methanol or acetonitrile
  • Gradient Program: 70% B to 95% B over 10-15 minutes, hold at 95% B for 5 minutes
  • Flow Rate: 0.2-0.3 mL/min
  • Column Temperature: 40-45°C
  • Injection Volume: 5-10 μL [1] [2]

Mass Spectrometric Conditions (ESI Positive Mode):

  • Ionization Mode: Electrospray ionization (ESI) positive
  • Source Temperature: 300-350°C
  • Ion Spray Voltage: 4500-5500 V
  • Nebulizer Gas: 40-60 psi
  • Drying Gas: 8-12 L/min
  • Detection Mode: Multiple reaction monitoring (MRM) for highest sensitivity
  • Precursor Ion: [M+NH₄]⁺ at m/z 330.3 or [M+H]⁺ at m/z 313.3 [2]
Tandem Mass Spectrometry and Fragmentation Pathways

Under ESI positive mode conditions, this compound primarily forms ammonium adducts [M+NH₄]⁺ at m/z 330.3, which provide excellent sensitivity and predictable fragmentation patterns. When subjected to collision-induced dissociation (CID), these adducts undergo neutral loss of ammonia [M+NH₄ - NH₃]⁺ to form the protonated molecule at m/z 313.3, followed by loss of water to yield m/z 295.3. The most characteristic and abundant fragment results from the neutral loss of the palmitic acid moiety, producing the ion at m/z 129.1, which corresponds to the protonated glycerol backbone minus two water molecules [C₃H₅O₂]⁺. Additional fragments include m/z 239.2 [C₁₆H₃₁O]⁺ from the palmitoyl chain and m/z 57.0 [C₄H₉]⁺ [2].

For maximum sensitivity in quantitative applications, MRM transitions should be optimized using standard solutions. The transition 330.3 → 129.1 provides the highest sensitivity for this compound quantification, while the transition 330.3 → 313.3 serves as a confirmatory transition. The declustering potential, collision energy, and cell exit potential should be optimized for each instrument configuration. Typical collision energies range from 15-25 eV for the primary transition and 10-15 eV for the confirmatory transition. Normal-phase LC separation can be employed as an alternative to reversed-phase chromatography, particularly when analyzing this compound alongside other lipid classes, as it provides class-based separation that can reduce ion suppression effects [2].

Data Interpretation and Method Validation

Spectral Interpretation and Metabolite Identification

Proper interpretation of mass spectral data is essential for confident identification of this compound in complex samples. For GC-MS data, the retention index should fall within a characteristic range (approximately 22-25 minutes under the conditions described), and the mass spectrum should match reference standards with a similarity index of >800/1000. The relative abundance of key fragment ions (m/z 371, 313, 129, 103) should vary by less than 20% compared to the standard analyzed under identical conditions. For LC-MS applications, the retention time should match the standard within ±0.1 minutes, and the relative abundance of MRM transitions should match within ±25% [3] [4].

When identifying this compound in metabolomic studies, additional confidence can be achieved through accurate mass measurement using high-resolution mass spectrometry. The theoretical monoisotopic mass of protonated this compound [M+H]⁺ is C₁₉H₃₉O₄⁺ = 331.2848, while the ammonium adduct [M+NH₄]⁺ is C₁₉H₄₂NO₄⁺ = 348.3113. Mass accuracy of ≤5 ppm is generally required for confident identification. In MS/MS experiments, the fragment ions should also match theoretical masses within this tolerance, with the most characteristic fragments appearing at m/z 313.2737 [M+H-H₂O]⁺, 295.2632 [M+H-2H₂O]⁺, and 129.0546 [C₃H₅O₂]⁺ [3].

Method Validation Parameters

For quantitative applications, method validation should establish accuracy, precision, linearity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. Typical performance characteristics for well-validated methods include accuracy of 85-115% across the calibration range, precision with ≤15% relative standard deviation (RSD), and linearity with correlation coefficient (R²) ≥0.995. The LOD for this compound in biological matrices typically ranges from 0.1-1 ng/mL for LC-MS/MS methods and 1-10 ng/mL for GC-MS methods, while LOQ values are generally 3-5 times higher [3].

Table 3: Quantitative Performance Characteristics for this compound Analysis

Validation Parameter GC-MS (SIM Mode) LC-MS/MS (MRM Mode) Acceptance Criteria
Linearity Range 10-1000 ng/mL 1-500 ng/mL R² ≥ 0.995
Limit of Detection 1-10 ng/mL 0.1-1 ng/mL S/N ≥ 3:1
Limit of Quantification 5-25 ng/mL 0.5-5 ng/mL S/N ≥ 10:1, accuracy 80-120%, precision ≤20% RSD
Intra-day Precision ≤12% RSD ≤10% RSD n=6 replicates at low, medium, high concentrations
Inter-day Precision ≤15% RSD ≤12% RSD n=18 over 3 days at low, medium, high concentrations
Accuracy 85-110% 90-110% Across calibration range
Extraction Recovery 70-95% 80-105% Consistent across concentrations
Matrix Effect ±20% ±15% Ion suppression/enhancement assessment

Applications in Research

The analytical methods described in this application note support diverse research applications where this compound serves as a biomarker, metabolic intermediate, or quality indicator. In type 2 diabetes research, this compound has been identified as a potential biomarker, with significantly altered levels in patient plasma compared to healthy controls. In one comprehensive metabolomics study, this compound was among ten metabolites identified as potential biomarkers for type 2 diabetes mellitus, demonstrating the value of targeted analysis in clinical research [3].

In nutritional science and animal physiology, GC-MS-based metabolomics has been employed to investigate the effects of early weaning and dietary interventions on metabolic profiles. Research in piglets has demonstrated that abrupt weaning causes significant changes across multiple metabolic pathways, including glycerophospholipid metabolism and fatty acid metabolism, in which this compound plays a role. Dietary supplementation with L-glutamine was shown to partially normalize these metabolic disturbances, highlighting the importance of precise this compound quantification in understanding metabolic responses to nutritional interventions [5].

The following workflow diagram illustrates the complete analytical process for this compound analysis:

Start Sample Collection (Serum/Tissue/Food) SP1 Homogenization & Protein Precipitation Start->SP1 SP2 Lipid Extraction (Methanol/Water) SP1->SP2 SP3 Cleanup (SPE) E-HyCu, Z-Sep, or C18 SP2->SP3 SP4 Concentration & Drying (Nitrogen Stream) SP3->SP4 GC1 Derivatization (BSTFA + 1% TMCS) SP4->GC1 For GC-MS LC1 Reconstitution in LC-Compatible Solvent SP4->LC1 For LC-MS GC2 GC-MS Analysis (DB-5ms Column, EI) GC1->GC2 GC3 Data Acquisition (Full Scan/SIM Mode) GC2->GC3 End Data Analysis & Interpretation GC3->End LC2 LC-MS Analysis (C18 Column, ESI+) LC1->LC2 LC3 Data Acquisition (Full Scan/MRM Mode) LC2->LC3 LC3->End

Diagram 1: Complete analytical workflow for this compound analysis showing both GC-MS and LC-MS pathways

Troubleshooting and Technical Notes

Several technical challenges may arise during this compound analysis. Matrix effects represent a common issue in mass spectrometry, where co-eluting compounds alter the ionization efficiency of the target analyte. These effects can be minimized through effective sample cleanup using Z-Sep or E-HyCu SPE sorbents, which specifically remove interfering lipids. Additionally, the use of stable isotope-labeled internal standards corrects for residual matrix effects that persist despite cleanup procedures. For GC-MS analysis, incomplete derivatization can reduce sensitivity and produce multiple peaks for a single compound; this can be addressed by ensuring complete dryness of samples before derivatization, fresh derivatization reagents, and adequate reaction time and temperature [4] [6].

Isomer separation presents another challenge, as this compound and 2-monopalmitin isomers may co-elute under standard chromatographic conditions. While these isomers often fragment similarly in mass spectrometry, chromatographic resolution can be achieved using specialized columns or optimized temperature programs. For GC-MS, moderately polar columns (35%-phenyl equivalent) operated with shallow temperature gradients can provide partial resolution. In LC-MS, HILIC (hydrophilic interaction liquid chromatography) columns often provide better isomer separation than reversed-phase columns. When isomer-specific quantification is required, method development should include verification of chromatographic resolution using authentic standards of both positional isomers [2].

Conclusion

The analytical protocols described herein provide robust methods for the identification and quantification of this compound using both GC-MS and LC-MS platforms. The complementary nature of these techniques offers researchers flexibility in method selection based on available instrumentation, required sensitivity, and sample complexity. GC-MS provides excellent separation efficiency and reproducible spectral libraries, while LC-MS enables analysis of underivatized samples with typically higher sensitivity and faster analysis times. Proper sample preparation incorporating advanced SPE materials such as zirconium dioxide-based sorbents or chemically modified carbon fibers significantly enhances method performance by reducing matrix effects. These optimized protocols support diverse research applications in metabolomics, pharmaceutical development, and food science where this compound serves as an important analytical target.

References

1-Monopalmitin hydrolysis optimization cation-exchange resin

Author: Smolecule Technical Support Team. Date: February 2026

Cation-Exchange Resin Troubleshooting Guide

The table below outlines common problems you might encounter, their likely causes, and recommended solutions.

Problem & Symptoms Potential Causes Recommended Solutions

| Resin Fouling [1] • Reduced capacity • Poor effluent quality • Requires more rinsing | • Organic Fouling: Accumulation of organic substances. • Inorganic Fouling: Silica, iron, manganese oxides [1] [2]. • Suspended Solids: Blocking resin pores [2]. | • Organic Clean: Warm 2-5% NaOH; for severe cases, 4% NaOH at ~40°C [2]. Brine squeeze (NaCl solution) at elevated temp can be effective [1]. • Inorganic Clean: Soak in 10-15% HCl for 5-12 hrs for iron; use complexing agents (citric acid, EDTA) [2]. • Prevention: Pretreatment (activated carbon, clarification) [1]. | | Inadequate Regeneration [1] • Low ion exchange capacity • Poor process efficiency | • Incorrect regenerant conc., flow rate, or contact time [1]. • Channeling: Uneven flow paths in resin bed [1]. • Calcium Sulfate Scaling: From improper H₂SO₄ regeneration [1] [2]. | • Follow manufacturer's regenerant guidelines (concentration, flow) [1]. • Ensure proper backwashing to redistribute resin bed [1]. • For CaSO₄ scale, soak in 10% HCl solution [2]. Use step-wise regeneration with H₂SO₄ [2]. | | Oxidation Damage [1] • Resin degradation • Reduced capacity • Resin bead fragmentation | Contact with oxidizing agents (e.g., chlorine) [1]. | • Pre-treat feed with activated carbon or UV irradiation [1]. • Use higher cross-linked resins if oxidants are unavoidable [1]. | | Resin Loss/Migration [1] • Visible resin beads in effluent • Decreased system capacity | • Mechanical failure of underdrain screens [1]. • Excessive backwashing flow rate [1]. • Bead fragmentation from osmotic shock or oxidants [1]. | • Inspect and repair column underdrain screens [1]. • Control backwash flow rate to avoid resin loss [1]. | | Binding Issues in Chromatography [3] • Target molecule does not bind. • Binds too weakly/elutes too early. • Binds too strongly/elutes late. | • Incorrect pH: Sample pH not suitable for target charge. • High Ionic Strength: Competing ions prevent binding. • Incorrect Buffer. | • Adjust sample pH: for Cation-Exchange, use a pH below the protein's pI [4] [3]. • Desalt or dilute sample with start buffer to lower ionic strength [3]. • Ensure correct buffer containers and composition [3]. |

Frequently Asked Questions (FAQs)

Resin Selection & Preparation

Q1: What is the principle behind cation-exchange chromatography? Cation-exchange chromatography separates molecules based on their net positive surface charge. The resin has negatively charged functional groups (e.g., sulfonate -SO₃⁻). Molecules with a net positive charge at the working pH will bind to these sites. Elution is typically achieved by increasing the ionic strength or changing the pH of the buffer, which disrupts the electrostatic interactions [4].

Q2: How should a new resin be prepared before its first use? New resins contain impurities and should be pre-treated [2]:

  • Backwash: Rinse with clean water at a 50-70% bed expansion rate until the effluent is clear.
  • Acid Wash: Pass 2 bed volumes of a 4-5% HCl solution at 2 m/h, then soak for 4-8 hours. Drain and rinse with water to neutral pH.
  • Base Wash: Pass 2 bed volumes of a 2-5% NaOH solution at 2 m/h, then soak for 4-8 hours. Drain and rinse with water to neutral pH. For better results, the acid and base cycles can be repeated 2-3 times [2].
Regeneration & Cleaning

Q3: How do I regenerate a cation-exchange resin? The regeneration protocol depends on the resin type and application. A general method for a strong acid cation resin involves [5]:

  • Backwash to remove trapped solids and reclassify the bed.
  • Introduce Regenerant (e.g., dilute HCl for H⁺ form resins) slowly at a specified concentration (e.g., 5-vol% is effective) [5]. Contact time is critical.
  • Slow Rinse with water to displace the regenerant through the bed.
  • Fast Rinse with water until the effluent reaches the desired pH and conductivity.

Q4: My resin is heavily fouled with organics. Is there a stronger cleaning method? Yes, for severe organic fouling, a method using an oxidizing agent like sodium hypochlorite can be effective. A patented technique suggests [6]:

  • Conditioning: First, treat the resin with a warm (up to 49°C) solution of 1-25% sodium chloride containing 0.1-5% sodium hydroxide for 15 minutes to 3 hours.
  • Oxidizing Clean: Then, contact the resin with a 0.1-12.5% oxidizing agent solution for 15 minutes to 5 hours. Free radical scavengers (e.g., 4-oxo-TEMPO) can be added to this solution to protect the resin's functional groups from degradation [6].

Experimental Workflow for Resin Maintenance

The following diagram outlines a logical workflow for diagnosing and treating common cation-exchange resin issues.

resin_troubleshooting Start Start: Performance Issue Step1 Check for Fouling (Reduced capacity, high pressure) Start->Step1 Step2 Check Regeneration (Poor effluent after regen) Start->Step2 Step3 Check Physical Integrity (Resin loss, fine particles) Start->Step3 Step4 Check Feed Quality (Oxidants, high solids) Start->Step4 OrganicFoul Treat Organic Fouling Warm NaOH (2-4%) Brine Squeeze Step1->OrganicFoul Suspected InorganicFoul Treat Inorganic Fouling HCl (10-15%) or Citric Acid/EDTA Step1->InorganicFoul Suspected Channeling Correct Channeling Proper backwash Check flow distribution Step2->Channeling Channeling Scaling Remove Scale Soak in 10% HCl Step2->Scaling Scaling ResinLoss Address Resin Loss Inspect underdrain screens Control backwash rate Step3->ResinLoss Resin Loss Oxidation Prevent Oxidation Pretreat feed (Carbon, UV) Use oxidant-resistant resin Step4->Oxidation Oxidation Present End Monitor Performance & Document OrganicFoul->End InorganicFoul->End Channeling->End Scaling->End ResinLoss->End Oxidation->End

Key Optimization Considerations for Your Research

Since specific data for 1-Monopalmitin hydrolysis was not found, you will need to experimentally determine the optimal conditions. Focus on these key parameters, using the troubleshooting guide above to resolve any issues that arise:

  • Resin Selection: Screen different cation-exchange resins (e.g., gel vs. macroporous, varying cross-linkage). The physical and chemical structure of the resin can significantly impact its catalytic efficiency and stability in your specific reaction mixture.
  • Process Conditions: Systematically vary and optimize the reaction temperature, resin loading (catalyst amount), and water concentration (for hydrolysis). These factors directly influence reaction kinetics and equilibrium.
  • Regeneration Protocol: Develop a dedicated regeneration protocol for your used resin after each hydrolysis batch. Test different regenerant types (e.g., HCl, H₂SO₄), concentrations, and contact times to find what best restores the resin's catalytic activity without causing damage.

References

Amberlite resin selection 1-Monopalmitin synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Amberlite IR-120: Performance & Selection Guide

The core issue in 1-Monopalmitin synthesis is the significant variance in performance between different batches of Amberlite IR-120 resin [1]. The table below summarizes the key findings from the search results to guide your resin selection.

Resin Batch / Type Reaction Role Reaction Conditions Key Outcomes / Performance
Amberlite IR120b1 Hydrolysis catalyst 85°C, 15 minutes [1] 74.2% yield of this compound [1]
Amberlite IR120b2 Hydrolysis catalyst 85°C, 15 minutes [1] Drastically lower yield of 3.4% of this compound [1]
Amberlite IR-120 H+ Acid catalyst Reflux in Water/ACN [2] Effective, reusable catalyst for other syntheses (e.g., quinazolinones) [2]

Troubleshooting Guide & FAQs

Here are solutions to common problems you might encounter during your experiment.

Low Yield of this compound
  • Problem: The yield of the final product is unsatisfactory.
  • Solution:
    • Verify Resin Batch: Check the batch number of your Amberlite IR-120 resin. The search results show that different batches (e.g., IR120b1 vs. IR120b2) can have vastly different catalytic activities [1].
    • Test a New Batch: If yields are consistently low, the issue may be the resin batch itself. Sourcing a different batch for testing is recommended [1].
    • Confirm Reaction Setup: Ensure the hydrolysis step is performed under solvent-free conditions at 85°C for 15 minutes for optimal results [1].
Resin Recovery and Reuse
  • Problem: Uncertainty about how to clean and recycle the catalyst for subsequent experiments.
  • Solution: A general procedure for recycling Amberlite IR-120 H+ (which may also apply to IR-120) is as follows [2]:
    • After the reaction, filter the resin from the reaction mixture.
    • Wash the resin thoroughly with fresh water (2-3 times).
    • Dry the cleaned resin in a vacuum oven at 50°C.
    • The dried resin can then be reused in another reaction cycle [2].

Experimental Protocol: this compound Synthesis

This is a detailed two-step, solvent-free method for synthesizing this compound, adapted from the search results [1]. The workflow below illustrates the complete process.

workflow Palmitic Acid Palmitic Acid Step 1: Esterification Step 1: Esterification Palmitic Acid->Step 1: Esterification Intermediate: 1,2-Acetonide-3-palmitoyl glycerol Intermediate: 1,2-Acetonide-3-palmitoyl glycerol Step 1: Esterification->Intermediate: 1,2-Acetonide-3-palmitoyl glycerol Solketal Solketal Solketal->Step 1: Esterification Novozym 435 Novozym 435 Novozym 435->Step 1: Esterification Step 2: Hydrolysis Step 2: Hydrolysis Intermediate: 1,2-Acetonide-3-palmitoyl glycerol->Step 2: Hydrolysis Final Product: this compound Final Product: this compound Step 2: Hydrolysis->Final Product: this compound Resin Recovery Resin Recovery Step 2: Hydrolysis->Resin Recovery Filter Amberlite IR-120 Resin Amberlite IR-120 Resin Amberlite IR-120 Resin->Step 2: Hydrolysis 1-Pentanol 1-Pentanol 1-Pentanol->Step 2: Hydrolysis Microwave Irradiation Microwave Irradiation Microwave Irradiation->Step 1: Esterification 2 hours Conventional Heating Conventional Heating Conventional Heating->Step 1: Esterification 24 hours Wash with Water Wash with Water Resin Recovery->Wash with Water Dry at 50°C Dry at 50°C Wash with Water->Dry at 50°C Reuse Reuse Dry at 50°C->Reuse

Step 1: Synthesis of 1,2-Acetonide-3-palmitoyl glycerol
  • Reaction: Esterification of palmitic acid with solketal (4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane).
  • Catalyst: Novozym 435 (immobilized lipase).
  • Conditions: This step can be performed using:
    • Microwave Irradiation: 2 hours for a 52% yield.
    • Conventional Heating: 24 hours for a similar yield [1].
Step 2: Hydrolysis to this compound
  • Reaction: Cleavage of the acetonide protecting group from the intermediate.
  • Catalyst: Amberlite IR-120 resin.
  • Hydrolytic Reagent: 1-Pentanol (provided the best yield) [1].
  • Conditions: Solvent-free, 85°C, 15 minutes [1].
  • Expected Outcome: This optimized hydrolysis step can achieve a high yield of up to 86.1% [1].

Key Technical Notes

  • Solvent-Free Advantage: This method is environmentally friendly and reduces production costs, which is beneficial for industrial applications, especially in the food industry [1].
  • Resin is a Variable: Treat the resin not just as a generic reagent, but as a critical variable in your experimental optimization. Always document the batch number and be prepared to screen different sources if necessary [1].

References

1-Monopalmitin cell viability concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Concentration Optimization for 1-Monopalmitin

The following table summarizes the key viability and optimization data for this compound in Caco-2 cells from a peer-reviewed study [1]:

Parameter Details & Quantitative Data
Cell Line Tested Caco-2 cells [1]
Viability Assays Used MTS assay & LDH assay [1]
Maximum Non-cytotoxic Concentration ≤ 1000 µM [1]
Treatment Duration 24 hours [1]

| Key Experimental Findings | • Significant increase in Rhodamine 123 accumulation. • Decrease in estradiol 17β-D-glucuronide efflux ratio. • 19% decrease in MRP2 protein expression. [1] |

Detailed Experimental Protocol

Based on the study and general best practices for cell viability assays, here is a methodological overview you can adapt.

  • Cell Culture: Use Caco-2 cells. Seed cells in a 96-well flat-bottom tissue culture plate at a density optimized for your specific sub-line and experimental duration (e.g., ( 1.0 \times 10^4 ) cells/well is a common starting point) [2].
  • Treatment:
    • Prepare a stock solution of this compound. Due to low aqueous solubility, it will likely require dissolution in DMSO followed by dilution in a buffer like PBS [2].
    • Critical: The final concentration of DMSO in the cell culture medium should be kept below 1% (v/v) to avoid solvent toxicity [2].
    • Treat cells with this compound across a range of concentrations (e.g., 10 µM to 1000 µM) for 24 hours. Include control wells: a negative control (medium only) and a vehicle control (medium with the same concentration of DMSO as your highest treatment group) [1] [2].
  • Viability Assessment (MTS Assay Principle):
    • After the 24-hour treatment, add the MTS reagent directly to the culture medium. A typical volume is 10 µL of reagent per 100 µL of medium [3].
    • Incubate the plate for 1-4 hours at 37°C in a humidified CO₂ incubator. Monitor for color change [3].
    • Measure the absorbance at 490 nm using a microplate reader. The amount of formazan dye produced is directly proportional to the number of metabolically active (viable) cells [3].

The workflow below outlines the key experimental steps.

Start Start Experiment Seed Seed Caco-2 cells in 96-well plate Start->Seed Prep Prepare this compound stocks (DMSO/PBS) Seed->Prep Treat Treat cells for 24 hours (Include DMSO control) Prep->Treat Assay Add MTS reagent and incubate Treat->Assay Measure Measure absorbance at 490nm Assay->Measure Analyze Analyze cell viability data Measure->Analyze End End Analyze->End

Troubleshooting & FAQs

Here are answers to common technical challenges:

  • Q: My dose-response curves are inconsistent between replicates. What could be wrong?

    • A: This is often due to evaporation from the outer wells of the 96-well plate during incubation, known as the "edge effect." To prevent this, avoid using the perimeter wells for critical treatments and fill them with sterile PBS or water. Use plates designed to minimize evaporation and ensure the incubator has adequate humidity [2].
  • Q: The vehicle control (DMSO) is showing toxic effects on my cells.

    • A: Strictly limit the final DMSO concentration to less than 1% (v/v). Higher concentrations can compromise cell membrane integrity and induce toxicity. Always include a vehicle control with the same DMSO concentration as your test groups to accurately attribute any effects to the compound being studied [2].
  • Q: Why is it important to use both MTS and LDH assays for viability?

    • A: The MTS assay measures mitochondrial metabolic activity, indicating healthy, proliferating cells. The LDH assay measures the release of lactate dehydrogenase from cells with damaged membranes, indicating cytotoxicity. Using both provides a more comprehensive picture of cell health—one for viability and the other for cytotoxicity [1].

Key Technical Considerations

  • Assay Validation: Before running your main experiment, perform a cell titration to determine the optimal seeding density that keeps cells in the exponential growth phase throughout the assay and provides a strong, linear signal [3] [2].
  • Data Interpretation: A decrease in MRP2 protein expression suggests that this compound may enhance the bioavailability of co-administered drugs by inhibiting efflux transporters [1]. This is a key finding for drug development applications.

References

1-Monopalmitin solubility issues in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Stock Preparation Data

The table below summarizes the fundamental physicochemical properties and stock preparation guidelines for 1-Monopalmitin.

Property Value / Guideline Conditions / Notes
Molecular Formula C₁₉H₃₈O₄ -
Molecular Weight 330.50 g/mol -
Appearance White to off-white solid powder [1]
Melting Point 75°C [2]
Recommended Solvents DMSO, Ethanol, Corn Oil [1]
Typical Solubility ~50 mg/mL (~151.28 mM) In DMSO or Ethanol [1]
Common Stock Concentration 10-50 mM Prepared in DMSO [1]

Detailed Experimental Protocols

In Vitro Cell Culture Treatment Preparation

For cell-based assays, you can prepare the working solution as follows [1]:

  • Prepare a DMSO stock solution at a concentration of 25 mg/mL.
  • Dilute this stock solution in corn oil to achieve the final working concentration. For example, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil and mix evenly.
  • The final formulation will be a clear solution, typically used at concentrations around 2.5 mg/mL (7.56 mM) for treatment [1].
Solvent-Free Synthesis of this compound

For a greener, solvent-free synthesis, a chemoenzymatic two-step method can be used [3]:

  • Enzymatic Esterification: Palmitic acid is esterified with solketal using Novozym 435 (a immobilized lipase) as a catalyst. This step can be performed using conventional heating or is more efficiently completed in 2 hours using microwave irradiation.
  • Hydrolysis: The intermediate product (1,2-acetonide-3-palmitoyl glycerol) is hydrolyzed to yield this compound. This is catalyzed by a cation-exchange resin with 1-pentanol as the hydrolytic reagent in solvent-free conditions. The reaction is completed in 15 minutes at 85°C.

This method achieved a high yield of 86.1% for the hydrolysis step, demonstrating its efficiency [3].

Troubleshooting Common Issues

  • Low Solubility in Aqueous Buffers: this compound has high logP (4.36), indicating low water solubility [2] [1]. Always prepare stock solutions in organic solvents like DMSO first, then dilute into the aqueous cell culture medium. The final DMSO concentration in cell assays should typically be kept below 0.1-1.0% to avoid cytotoxicity.
  • Precipitation During Dilution: If precipitation occurs when diluting the stock solution into the cell culture medium, ensure the stock solution is fresh and properly dissolved by vortexing or brief sonication before use. You may also try adding the diluent slowly while vortexing.

Frequently Asked Questions (FAQs)

Q1: What is the biological activity of this compound that justifies its use in research? this compound is identified as a bitter melon extract with two key documented activities. It inhibits P-glycoprotein (P-gp) activity in intestinal Caco-2 cells, which is relevant for drug absorption studies [2] [1]. More recently, it was shown to promote apoptosis in non-small cell lung cancer (NSCLC) cells (A549 and SPC-A1) by activating the PI3K/Akt pathway [4].

Q2: Are there any stability concerns for stock solutions? Yes. For long-term storage, this compound powder should be kept at -20°C. Once dissolved in DMSO, stock solutions are best used fresh but can be stored at -80°C for up to 6 months or at -20°C for 1 month. It is crucial to avoid repeated freeze-thaw cycles to maintain stability and prevent precipitation [1].

Q3: Why choose solvent-free synthesis methods? Solvent-free synthesis, like the chemoenzymatic method described, aligns with green chemistry principles. It reduces environmental impact from solvent waste, lowers production costs, and complies with strict regulations, particularly in industries like food and pharmaceuticals [3].

The following diagram outlines the experimental workflow for preparing this compound treatment solutions from powder, incorporating key troubleshooting points.

Start This compound Powder Step1 Select Solvent Start->Step1 Step2_DMSO Dissolve in DMSO (~50 mg/mL, ~151 mM) Step1->Step2_DMSO Step2_EtOH Dissolve in Ethanol (~50 mg/mL, ~151 mM) Step1->Step2_EtOH Step2_Oil Prepare for in vivo use Step1->Step2_Oil Step3_DMSO Vortex/Sonicate until clear Step2_DMSO->Step3_DMSO Step3_EtOH Vortex until clear Step2_EtOH->Step3_EtOH Step3_Oil Sequentially dilute DMSO stock into Corn Oil Step2_Oil->Step3_Oil Sequential addition      Step4_DMSO Dilute into cell culture medium for assay Step3_DMSO->Step4_DMSO Trouble_Precip Precipitation? - Ensure fresh stock - Sonicate/vortex well - Add diluent slowly Step3_DMSO->Trouble_Precip Step4_EtOH Use as required (evaporate if needed) Step3_EtOH->Step4_EtOH Step4_Oil Clear solution ready for in vivo studies Step3_Oil->Step4_Oil Trouble_Cells Cytotoxicity? - Keep final DMSO < 0.1-1.0% Step4_DMSO->Trouble_Cells

References

overcoming 1-Monopalmitin cytoprotective autophagy

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts and Mechanism

  • Mechanism of Action: 1-Monopalmitin promotes cancer cell death (apoptosis) by activating the PI3K/Akt pathway. Interestingly, this same pathway also triggers a cytoprotective autophagy—a cellular recycling process that helps the cancer cells survive the treatment, thereby reducing the drug's effectiveness [1].
  • The Strategy: The cytoprotective autophagy can be overcome by inhibiting the autophagy process itself. Using autophagy inhibitors like Chloroquine (CQ) in combination with 1-Mono has been shown to enhance cancer cell death [1].

The relationship between 1-Mono, the PI3K/Akt pathway, and autophagy is summarized in the diagram below.

G OneMono This compound (1-Mono) PI3K_Akt Activation of PI3K/Akt Pathway OneMono->PI3K_Akt Apoptosis Induces Apoptosis PI3K_Akt->Apoptosis Autophagy Triggers Autophagy PI3K_Akt->Autophagy EnhancedDeath Enhanced Cancer Cell Death Apoptosis->EnhancedDeath Survival Cytoprotective Effect (Cell Survival) Autophagy->Survival Inhibitor Autophagy Inhibitor (e.g., CQ) Inhibitor->Survival Blocks Inhibitor->EnhancedDeath

Diagram 1: Mechanism of this compound and Autophagy Inhibition.

Experimental Protocol for Combination Treatment

This protocol provides a detailed methodology for testing the combination of this compound with an autophagy inhibitor in a cell-based assay, using A549 or SPC-A1 non-small cell lung cancer (NSCLC) cell lines [1].

G Start Plate NSCLC cells (A549 or SPC-A1) Step1 Pre-treat with Autophagy Inhibitor (e.g., CQ) Start->Step1 Step2 Treat with this compound (1-Mono) Step1->Step2 Step3 Incubate (e.g., 24-48 hours) Step2->Step3 Step4 Assay Cell Viability (MTT/XTT Assay) Step3->Step4 Step5 Analyze Apoptosis (Flow Cytometry, Caspase-3) Step3->Step5 Step6 Monitor Autophagy (LCB-I/II, p62 Western Blot) Step3->Step6 Result Compare Results vs. Control and Single Treatments Step4->Result Step5->Result Step6->Result

Diagram 2: Workflow for testing 1-Mono and Autophagy Inhibitor combination.

Key Details:
  • Cell Lines: A549 and SPC-A1 human non-small cell lung cancer (NSCLC) cells [1].
  • Inhibitor Concentration: Chloroquine (CQ) was used in the research. A typical working concentration is in the range of 10-50 µM [1].
  • 1-Mono Treatment: Follow the established effective concentration from your own or literature dose-response curves.
  • Experimental Groups: Ensure you include these groups for a complete analysis:
    • Untreated control
    • 1-Mono alone
    • Autophagy inhibitor alone
    • 1-Mono + Autophagy inhibitor

Autophagy Inhibitors: Selection Guide

The table below compares common pharmacological inhibitors used to block autophagy at different stages.

Inhibitor Primary Target / Mechanism Effect in Combination with 1-Mono Key Considerations
Chloroquine (CQ) / Hydroxychloroquine (HCQ) Lysosome (inhibits autophagosome degradation) [2] Dramatically enhanced cytotoxicity [1] Well-known, clinically available; off-target effects possible.
3-Methyladenine (3-MA) Class III PI3K (VPS34) (inhibits autophagosome formation) [2] Significantly improves sensitivity to various therapies [2] Early-stage inhibitor; widely used but not highly specific.
SAR405 VPS34 kinase (inhibits autophagosome formation) [2] Shown to reduce tumor cell proliferation with Everolimus [2] More specific than 3-MA; use if VPS34-specific inhibition is needed.

| ULK1 Inhibitors (e.g., SBI0206965) | ULK1 kinase (inhibits autophagy initiation) [2] | Sensitizes cancer cells to chemotherapeutic agents [2] | Targets the very first step; potential for novel combination strategies. |

Frequently Asked Questions (FAQs)

Q1: Why should I target cytoprotective autophagy instead of just increasing the 1-Mono dose? Increasing the drug dose can lead to off-target toxicity and may not efficiently kill the resistant cell population that survives via autophagy. Combining a lower, more specific dose of 1-Mono with an autophagy inhibitor like CQ is a more strategic approach to overcome this specific resistance mechanism, potentially leading to better efficacy and a lower risk of severe side effects [1] [2].

Q2: How can I confirm that autophagy is truly cytoprotective in my experiment? The gold standard is to use a genetic approach. If knocking down (siRNA/CRISPR) a key autophagy gene (e.g., ATG5 or ATG7) enhances 1-Mono-induced cell death, this provides strong evidence that the observed autophagy is indeed cytoprotective. Pharmacological inhibitors can be used for initial screening, but genetic validation is more specific [2].

Q3: Are there any other pathways I should monitor when using this combination? Yes, it is crucial. Since 1-Mono's pro-apoptotic effect works through the PI3K/Akt pathway, you should confirm that this signaling is still activated. Use Western blotting to check for phosphorylation of Akt. Furthermore, monitor apoptosis markers like cleaved Caspase-3 and PARP to quantitatively assess the enhanced cell death from the combination treatment [1].

Q4: My combination treatment isn't working. What could be wrong?

  • Inhibitor Efficacy: First, verify that your autophagy inhibitor is working correctly in your system. Run a control using a known autophagy inducer (e.g., serum starvation) and check standard markers like LC3-I to LC3-II conversion and p62 degradation.
  • Timing and Dosing: The sequence of treatment is critical. Pre-treatment or concurrent treatment with the autophagy inhibitor is often necessary to block the survival response before it is fully established. Re-optimize the dose and treatment schedule for both compounds [1].
  • Cell Line Variability: Response can vary between different cancer cell lines. Confirm the phenomenon in the specific cell model you are using.

References

enhancing 1-Monopalmitin cytotoxicity combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

1-Monopalmitin Fact Sheet for Researchers

The table below summarizes key information on this compound from recent studies.

Aspect Details
Basic Description A monoglyceride (glycerol ester of palmitic acid); active compound found in natural plants like Mougeotia nummuloides and Spirulina major. [1] [2]
Molecular Formula C19H38O4 [2]
Proposed Mechanism in Lung Cancer (NSCLC) Promotes apoptosis and induces G2/M cell cycle arrest via the PI3K/Akt pathway. It also suppresses Inhibitor of Apoptosis Proteins (IAPs) and induces cytoprotective autophagy. [1]
Relevant Combination Therapy Finding Preclinical studies on other agents (statin drugs) show enhanced inhibition of cell growth and cytotoxicity when combined with chemotherapy, providing a rationale for exploring similar combination strategies. [3]

Experimental Protocols & Troubleshooting

Here are detailed methodologies and solutions for common experimental challenges, presented in a Q&A format.

Q1: What is a standard protocol for assessing this compound's cytotoxicity in combination therapy?

This protocol is adapted from established in vitro cytotoxicity and cell proliferation assays [1] [3].

  • Cell Lines & Culture: Use relevant cancer cell lines (e.g., A549 and SPC-A1 for NSCLC [1]). Culture cells in recommended media (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
  • Compound Preparation: Prepare this compound and chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel) stock solutions in appropriate solvents. Aliquot and store at -80°C. Include solvent vehicle controls in all experiments.
  • Treatment Setup:
    • Plate cells in 96-well plates at a density of ~1-2 x 104 cells/well.
    • After cell adhesion, treat with a range of concentrations of:
      • This compound alone
      • Chemotherapy drug alone
      • Combination of this compound and chemotherapy drug
    • Incubate for 24-72 hours.
  • Viability & Cytotoxicity Assessment:
    • Cell Proliferation: After 72 hours, determine cell proliferation by trypan blue exclusion and manual counting with a hemocytometer [3].
    • Cytotoxicity Assay (Chromium-51 Release): This method quantitatively measures cell lysis [3].
      • Label Target Cells: Incubate target cells (e.g., a sensitive leukemia cell line like Phebo) with 200 µCi of Sodium Chromate-51 (51Cr) for 90 minutes. Wash cells three times to remove unincorporated radioactivity.
      • Coat Plate: Add radiolabeled target cells to a 96-well plate.
      • Add Effector Cells: Add pre-treated (e.g., for 72 hours) or untreated YT-INDY (or your relevant cytotoxic cells) to the targets at a 40:1 effector-to-target (E:T) ratio.
      • Incubate & Measure: Centrifuge plates and incubate for 4 hours. Harvest supernatant and measure 51Cr release using a gamma counter.
      • Calculate % Lysis: Use the formula: % Specific Lysis = (Test cpm - Spontaneous cpm) / (Maximum cpm - Spontaneous cpm) * 100
Q2: The cytotoxic effect of this compound seems weaker than expected. What could be the reason?

This is a common challenge in drug testing. The 2023 study on this compound provides a key insight and a potential solution [1].

  • Potential Cause: The study found that this compound induces cytoprotective autophagy in lung cancer cells. This means the cells activate a survival mechanism that partially counteracts the drug's apoptosis-promoting effects.
  • Recommended Solution:
    • Confirm the Phenomenon: Investigate autophagy markers (e.g., LC3-I/II conversion via Western blot) in your cells after this compound treatment.
    • Use an Autophagy Inhibitor: Co-treat your cells with this compound and a known autophagy inhibitor, such as Chloroquine.
    • Expected Outcome: The 2023 study demonstrated that Chloroquine "dramatically enhanced this compound-induced cytotoxicity," leading to a much stronger anti-cancer effect [1].
Q3: How can I confirm that the PI3K/Akt pathway is involved in this compound's action?

You can use specific pharmacological inhibitors to block the pathway and observe the effects [1].

  • Inhibitor Test:
    • Pre-treat or co-treat your cancer cells with well-characterized PI3K/Akt pathway inhibitors, such as LY294002 or Wortmannin.
    • Then, add this compound.
  • Expected Result: If this compound's activity depends on the PI3K/Akt pathway, these inhibitors should partially attenuate its anti-proliferative and pro-apoptotic effects. This would confirm the pathway's involvement.

Technical Support Visuals

Based on the gathered data, here is a diagram illustrating the signaling pathway of this compound.

This compound's Signaling Pathway in NSCLC

The DOT code below generates a flow diagram depicting the mechanism of this compound in non-small cell lung cancer (NSCLC) cells, as revealed by a 2023 study [1].

MonopalmitinPathway Figure 1: this compound's Proposed Mechanism in NSCLC Cells cluster_main MP This compound PI3K_Akt PI3K/Akt Pathway Activation MP->PI3K_Akt Apoptosis Induces Apoptosis & G2/M Cell Cycle Arrest PI3K_Akt->Apoptosis IAPs Suppresses IAPs PI3K_Akt->IAPs Autophagy Induces Cytoprotective Autophagy PI3K_Akt->Autophagy CQ Chloroquine (Autophagy Inhibitor) CQ->Autophagy Enhances Cytotoxicity LY_Wort LY294002 / Wortmannin (PI3K/Akt Inhibitors) LY_Wort->PI3K_Akt Attenuates Effect

This diagram illustrates the dual role of PI3K/Akt pathway activation: it mediates both the desired pro-apoptotic effects and an undesired cytoprotective autophagy. The dashed lines show how inhibitors can be used to probe this mechanism.

References

scaling up 1-Monopalmitin production challenges

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods & Scaling Challenges

The table below summarizes two enzymatic approaches for synthesizing 1-Monopalmitin, their specific scaling challenges, and potential solutions.

Method Key Feature Scaling Challenge Potential Solution
Transesterification (Vinyl Palmitate + Glycerol) [1] Novozym 435 catalyst; no silica gel for glycerol absorption [1] High raw material cost (vinyl palmitate); potential enzyme inactivation [1] Optimize enzyme recycling; use solvent-free system; consider alternative acyl donors
Esterification & Deprotection (1,2-Acetonide Glycerol + Palmitic Acid) [1] Novozym 435 for esterification; Amberlyst-15 for deprotection [1] Multi-step process; handling of acid catalyst (Amberlyst-15) [1] Ensure proper quenching and catalyst removal; streamline steps for continuous processing

Troubleshooting FAQs for Production

Here are some frequently encountered issues and their solutions.

Q1: How can I improve the low yield of this compound?

  • Problem: The final yield after purification is unsatisfactory.
  • Solution:
    • Optimize Reaction Conditions: Systematically adjust key parameters such as temperature (typically 50-70°C), enzyme concentration (5-10% by weight of substrates), and molar ratio of substrates (e.g., glycerol to vinyl palmitate). Using vinyl esters as acyl donors can shift the equilibrium toward synthesis and improve yields [1].
    • Enhance Product Recovery: Implement repeated crystallization steps from suitable solvents like hexane or ethyl acetate to obtain a pure product. On a larger scale, explore continuous crystallization techniques for better efficiency [1].

Q2: The reaction mixture becomes heterogeneous, leading to poor conversion. What should I do?

  • Problem: The immiscibility of glycerol and hydrophobic substrates (like vinyl palmitate or palmitic acid) limits molecular contact with the enzyme.
  • Solution:
    • Employ Surfactants or Co-solvents: Introduce food-grade surfactants or small amounts of compatible organic solvents (e.g., tert-butanol) to create a homogeneous or micro-emulsion system. This increases the interfacial area and can significantly boost reaction rates and conversion [1].
    • Use a Solvent-Free System: With vigorous agitation, it is possible to run the reaction in a solvent-free system. This is advantageous for scaling up as it reduces solvent recovery and disposal costs [1].

Q3: The immobilized enzyme (Novozym 435) loses activity too quickly. How can I extend its lifespan?

  • Problem: Enzyme stability is crucial for economical large-scale production.
  • Solution:
    • Control Water Activity: Both transesterification and esterification reactions require precise control of water content in the system. Too much water can favor hydrolysis, while too little can dehydrate the enzyme.
    • Avoid Impurities: Ensure substrates are free from peroxides and other impurities that can denature the enzyme. Pre-treatment of fatty acids or esters may be necessary.
    • Implement Enzyme Reuse Cycles: Design a process for easy recovery and washing of the immobilized enzyme between batches to regenerate its activity. Novozym 435 is known for its robustness and can often be reused for multiple cycles [1].

Detailed Experimental Protocol

Here is a detailed, scalable protocol for the synthesis of this compound via the transesterification route.

1. Materials

  • Substrates: Glycerol (anhydrous), Vinyl Palmitate
  • Catalyst: Immobilized lipase (e.g., Novozym 435)
  • Solvents: For purification (e.g., hexane, ethyl acetate)
  • Equipment: Jacketed reactor with temperature control and mechanical stirring, vacuum filtration system, rotary evaporator, crystallization vessel

2. Procedure

  • Reaction Setup: Charge the reactor with glycerol and vinyl palmitate at a pre-optimized molar ratio (e.g., 1:1 to 1:3:1). Add Novozym 435 (5-10% by total substrate weight). Start mechanical agitation to keep the enzyme suspended and ensure good mixing [1].
  • Incubation: Maintain the reaction temperature between 50°C and 70°C and monitor the reaction progress (e.g., by TLC or GC). The reaction time can vary from several hours to over 24 hours [1].
  • Enzyme Removal: After the reaction is complete, stop the agitation and allow the enzyme to settle, or use a mesh filter. Recover the enzyme by vacuum filtration. Wash the enzyme beads with solvent for potential reuse [1].
  • Solvent Evaporation: Concentrate the reaction mixture using a rotary evaporator under reduced pressure to remove any volatile components or solvents [1].
  • Purification (Crystallization):
    • Dissolve the crude product in a warm suitable solvent (e.g., hexane).
    • Cool the solution slowly to 4°C (or lower) to induce crystallization.
    • Collect the crystals by filtration and wash them with cold solvent.
    • Repeat the crystallization process to achieve high purity (e.g., >95%) [1].
  • Drying: Dry the purified this compound crystals under vacuum to remove residual solvent. Characterize the final product by GC-MS, NMR, or HPLC [1].

The following diagram illustrates the core workflow and quality control points for this synthesis method.

G Start Start Synthesis Step1 Charge Reactor: Glycerol, Vinyl Palmitate, Novozym 435 Start->Step1 Step2 Incubate with Agitation (50-70°C, several hours) Step1->Step2 QC1 Monitor Reaction (TLC/GC Analysis) Step2->QC1 Step3 Filter to Recover Enzyme Step4 Concentrate Reaction Mixture Step3->Step4 Step5 Purify by Crystallization (Dissolve in warm hexane, cool slowly) Step4->Step5 Step6 Collect Crystals by Filtration Step5->Step6 Step7 Dry Product under Vacuum Step6->Step7 QC2 Check Purity (GC-MS/NMR/HPLC) Step7->QC2 End Final Product: This compound QC1->Step3 QC2->End

Key Takeaways for Scaling Up

  • Method Selection: The enzymatic transesterification route is generally preferred for its simplicity and efficiency, though raw material costs need consideration. The esterification/deprotection pathway is a viable, safer alternative to some chemical methods [1].
  • Critical Parameters: Success in scaling up hinges on effective mixing to overcome substrate immiscibility, precise temperature control, and a robust purification strategy like repeated crystallization [1].
  • Economic Viability: The cost of the enzyme (Novozym 435) is a major factor. Its reusability and stability over multiple batches are critical for making the process economically feasible on a large scale [1].

References

1-Monopalmitin analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for 1-Monopalmitin

Different analytical techniques can be used for this compound, each with its own advantages. The table below summarizes three methods identified in the current literature.

Method Key Principle Reported Performance Application Context

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) [1] | Reversed-phase separation with mass spectrometric detection. Distinguishes between 1-MG and 2-MG isomers. | LOD: 0.8 mg/L (as C16:0 MG) LOQ: 1.7 mg/L (as C16:0 MG) Accuracy: <20% deviation from target [1] | Analysis of monoacylglycerols in commercial food emulsifiers (E 471). | | Quantitative Proton Nuclear Magnetic Resonance (qHNMR) [2] | Quantification based on unique proton signals of analytes without need for identical reference standards. | Suitable for quantifying 1-MG, 2-MG, DG, TG, free fatty acids, and glycerol simultaneously. Method was qualified for accuracy, precision, and robustness. [2] | Quantitative profiling of glycerides in marketed pharmaceutical excipients. | | High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD) [3] [4] | Separation of sn-2 monoglycerides (like sn-2 monopalmitin) followed by ELSD detection. | LOD: 0.19 µg LOQ: 0.38 µg Linearity: r=0.999 (1-200 µg) Precision: SD=1.10 [4] | Determination of sn-2 monopalmitin in infant formulas after enzymatic hydrolysis of triglycerides. |

Method Validation & Protocols

For any analytical method, demonstrating that it is suitable for its intended use requires rigorous validation. Here are the core validation parameters and specific protocols for the HPLC-MS method.

Key Validation Parameters

For a method to be considered validated, several performance characteristics must be tested [5] [6]:

  • Accuracy: The closeness of agreement between the accepted reference value and the value found. It is typically reported as % recovery, with an acceptance criterion of 98–102% for pharmaceutical analysis [5].
  • Precision: The degree of agreement among individual test results from multiple samplings. It is measured as % Relative Standard Deviation (%RSD). Acceptance criteria are often <5% RSD for individual analytes and <1% for specific ratios in complex matrices [7] [5].
  • Linearity: The ability of the method to obtain test results proportional to the analyte concentration. It is demonstrated by a calibration curve with a correlation coefficient (r²) > 0.99 or even >0.999 [7] [5] [6].
  • Range: The interval between the upper and lower concentrations of analyte that have been demonstrated to be determined with precision, accuracy, and linearity [6].
  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected (LOD) or quantified with acceptable precision and accuracy (LOQ). LOD is typically a signal-to-noise ratio of 3:1, and LOQ is 10:1 [6].
  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components [6].
Detailed HPLC-MS Protocol for this compound [1]

The following workflow outlines the key steps for the HPLC-MS method, from sample preparation to data analysis:

  • Sample Preparation: Weigh and dissolve the emulsifier or sample in tert-Butyl Methyl Ether (TBME). Prepare calibration standards using the C16:0 representatives of each lipid class (e.g., this compound for 1-MG) [1].
  • Chromatographic Separation:
    • Column: Reversed-phase C18 column (e.g., 150 mm x 3 mm, 3 µm).
    • Mobile Phase: Gradient elution using a mixture of acetonitrile/water with ammonium formate and TBME with formic acid.
    • Separation: The method separates 29 analytes, including this compound, its isomer 2-monopalmitin, other MGs, DGs, TGs, and free fatty acids, within 21 minutes [1].
  • Detection & Quantitation:
    • Detection: Single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
    • Quantitation Strategy: A response factor (RF) system is used. The system is calibrated using only the C16:0 representative of each lipid class. The peak areas of other fatty acid homologs within the same class (e.g., 1-monoolein) are then converted using pre-determined, class-specific response factors. This strategy has been validated to provide reliable results without calibrating every single compound [1].

Troubleshooting Guide & FAQs

Problem Possible Cause Suggested Solution

| Poor Chromatographic Peak Shape | - Column degradation

  • Inappropriate mobile phase pH | - Flush and regenerate the C18 column. [1]
  • Ensure mobile phase additives (e.g., formic acid, ammonium formate) are fresh and correctly prepared. [1] | | Incomplete Separation of 1-MG and 2-MG Isomers | - Suboptimal gradient elution program | - Re-optimize the gradient of the organic solvent (e.g., TBME) in the mobile phase to improve resolution of positional isomers. [1] | | Low Recovery or Inaccurate Quantification | - Inefficient extraction
  • Incorrect application of response factors | - For complex matrices, ensure complete lipid extraction. Using TBME as a solvent is reported to be effective. [1]
  • Verify that the correct, pre-determined response factors (RF) for each lipid class are being applied in calculations. [1] | | Incomplete Enzymatic Hydrolysis (for sn-2 position analysis) | - Incorrect lipase activity, pH, or incubation time | - Optimize hydrolysis conditions: Use pancreatic lipase, ensure Tris-HCl buffer at pH 8.0, add bile salts, and incubate at 40°C for 5-10 minutes. [3] |
Frequently Asked Questions

Q1: Can I use this HPLC-MS method to analyze other monoacylglycerols besides this compound? A1: Yes. The method was developed to separate and quantify 29 different glycerides and fatty acids. By using the described response factor system, you can reliably quantify other MGs (like 1-monoolein) and DGs as long as you have the C16:0 representative for calibration [1].

Q2: My laboratory doesn't have an MS detector. What are my alternatives for analyzing this compound? A2: While MS provides excellent specificity, other techniques are available:

  • HPLC-ELSD: This is a robust alternative for pure compounds or simpler mixtures, as the ELSD response is less dependent on the analyte's chemical structure compared to UV detection [3].
  • qHNMR: This is a powerful "calibration-free" technique that can simultaneously quantify 1-MG, 2-MG, diglycerides, triglycerides, free fatty acids, and glycerol without the need for identical chemical standards [2].

Q3: How do I confirm that my this compound standard has not degraded? A3: Purity and stability can be checked using:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to check for the presence of degradation products like free fatty acids or diglycerides [3].
  • qHNMR: This method can directly quantify the amount of free fatty acid present in a sample, providing a direct measure of hydrolytic degradation [2].

References

1-Monopalmitin anticancer activity comparison other monoglycerides

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Activity of Selected Monoglycerides

Monoglyceride Cancer Model / Cell Line Key Findings / Proposed Mechanism Experimental Data

| 1-Monopalmitin (Glyceryl Palmitate) | Lung Cancer (A549, SPC-A1) [1] [2] | - Induces apoptosis and G2/M cell cycle arrest.

  • Activates PI3K/Akt pathway; inhibition of this pathway reduces the effect.
  • Induces protective autophagy.
  • Inhibits P-glycoprotein (P-gp). | - IC50: 50.12 μg/mL (A549), 58.30 μg/mL (SPC-A1) [1] [2].
  • Doses: 12.5-50 μg/mL for 48h induced apoptosis [2].
  • 50 μg/mL induced G2/M arrest and autophagy [1] [2]. | | MAG-DHA (Docosahexaenoic Acid Monoglyceride) | Lung Cancer (A549, H1299) [3] | - Enhances efficacy of carboplatin chemotherapy.
  • Suppresses EGFR and ERK signaling pathways. | - In vitro: Combined treatment reduced cell proliferation and invasion [3].
  • In vivo (mouse xenograft): Combined treatment reduced tumor growth [3]. | | Various Monoglycerides (e.g., Monoolein, Monocaprin) | Human Leukemic Cells [4] | - Induce apoptosis in cancer cells.
  • Spare normal peripheral blood mononuclear cells (selective toxicity). | - Treatment caused rapid apoptosis in leukemic cells [4]. | | This compound, 1-Monoolein | Intestinal Transport (Caco-2 cells) [5] | - Inhibit efflux activity of MRP2 protein, potentially increasing drug absorption. | - Increased accumulation of marker compounds (Rhodamine 123, estradiol glucuronide) [5]. |

Detailed Experimental Protocols

The key experiments cited in the guide involved the following standardized methodologies:

  • Cell Culture and Viability Assays: Human cancer cell lines (e.g., A549, SPC-A1 for lung cancer; various leukemic cell lines) are cultured under standard conditions. To assess viability, cells are treated with a range of monoglyceride concentrations for 24-48 hours. Cell viability is typically measured using assays like MTS, which quantifies the metabolic activity of living cells, and half-maximal inhibitory concentration (IC50) values are calculated [1] [2] [4].

  • Apoptosis and Cell Cycle Analysis: After treatment, apoptosis is detected using:

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates early apoptotic, late apoptotic, and necrotic cells.
    • Caspase-3 Activation & PARP Cleavage: Assessed via Western blotting as key markers of apoptosis execution.
    • TUNEL Assay: Detects DNA fragmentation in apoptotic cells. For cell cycle analysis, treated cells are stained with PI and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases [1] [6] [2].
  • Protein Expression Analysis (Western Blotting): This technique is used to probe changes in protein levels. Key proteins analyzed include:

    • Apoptosis-related: Cleaved caspase-3, PARP, and Inhibitor of Apoptosis Proteins (IAPs).
    • Cell cycle-related: p21 and Cyclin D1.
    • Pathway-related: Phosphorylated and total proteins in pathways like PI3K/Akt and EGFR/ERK [1] [3].
  • Autophagy Detection: Induction of autophagy is measured by monitoring the conversion of the protein LC3-I to its lipidated form, LC3-II (an autophagy marker) and the degradation of p62 protein via Western blot [1].

  • Efflux Transporter Inhibition Assays: In Caco-2 cell models, the inhibitory effect on efflux transporters like P-gp and MRP2 is evaluated by measuring the increased intracellular accumulation of fluorescent substrate dyes such as Rhodamine 123 [5].

Mechanisms of Action in Cancer Pathways

The experimental data suggests that monoglycerides like this compound and MAG-DHA exert their anticancer effects through specific molecular pathways. The diagram below illustrates these mechanisms for this compound.

G 1 1 MP Can be enhanced by autophagy inhibitors PI3K_Akt Activation of PI3K/Akt Pathway MP->PI3K_Akt Leads to Apoptosis Induces Apoptosis PI3K_Akt->Apoptosis Triggers G2M_Arrest G2/M Phase Cell Cycle Arrest PI3K_Akt->G2M_Arrest Triggers Autophagy Induces Protective Autophagy PI3K_Akt->Autophagy Triggers IAPs Inhibits IAPs Protein Expression Apoptosis->IAPs Via Caspase Activates Caspase-3, PARP Cleavage Apoptosis->Caspase Via p21 Upregulates p21 G2M_Arrest->p21 Via CyclinD1 Downregulates Cyclin D1 G2M_Arrest->CyclinD1 Via Autophagy->1 LY_Wort PI3K Inhibitors (LY294002, Wortmannin) LY_Wort->PI3K_Akt Inhibits

Interpretation of Key Findings

  • Distinct and Shared Pathways: While this compound appears to act through the PI3K/Akt pathway, MAG-DHA targets the EGFR/ERK axis. This indicates that different monoglycerides may have unique molecular targets, yet both can converge on inhibiting cancer cell survival and proliferation [1] [3].
  • Cytoprotective Autophagy: The finding that this compound induces protective autophagy is significant. It suggests that combining this compound with autophagy inhibitors (like Chloroquine) could be a viable strategy to enhance its cancer-killing efficacy [1].
  • Selective Toxicity: The ability of certain monoglycerides to induce apoptosis in cancer cells while sparing normal cells is a crucial finding for therapeutic development, as it points to a potentially favorable safety profile [4].
  • Overcoming Drug Resistance: The inhibitory effects of this compound and similar compounds on efflux transporters like P-gp and MRP2 highlight their potential as adjuvants to improve the absorption and efficacy of other co-administered chemotherapeutic drugs [2] [5].

References

The PI3K/Akt Pathway & LY294002 as a Validation Tool

Author: Smolecule Technical Support Team. Date: February 2026

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates diverse cellular functions including survival, growth, proliferation, and metabolism [1]. It is activated by various stimuli like receptor tyrosine kinases. The core mechanism involves PI3K generating a lipid second messenger (PIP3), which leads to the phosphorylation and activation of Akt by upstream kinases. The pathway is tightly regulated by phosphatases like PTEN, and its dysregulation is implicated in numerous human diseases, including cancer [1].

LY294002 is a potent, synthetic chemical inhibitor of PI3K. It has been extensively used in basic research to probe the function of the PI3K/Akt pathway. By inhibiting PI3K, LY294002 prevents the phosphorylation and activation of Akt, which can lead to inhibited cell proliferation and the induction of apoptosis in various cancer cell types [2] [3].

The diagram below illustrates how LY294002 acts on this pathway.

G GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  PTEN dephosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt (Inactive) PIP3->Akt PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt Apoptosis Promoted Apoptosis pAkt->Apoptosis Inhibits Survival Cell Survival & Growth pAkt->Survival mTORC2 mTORC2 mTORC2->pAkt Phosphorylates (Ser473) PTEN PTEN LY294002 LY294002 (Inhibitor) LY294002->PI3K Inhibits

Experimental Data for LY294002

While data for 1-Monopalmitin is unavailable, the table below summarizes quantitative data for LY294002 from published studies, demonstrating its effects across different experimental models. This can serve as a reference for the kind of data you would gather for a compound of interest.

Cell Line / Model Experimental Context LY294002 Concentration / Dose Key Observed Effects Citation
Nasopharyngeal Carcinoma (CNE-2Z) In vitro & in vivo (mouse xenograft) 10-75 µM (in vitro); 10-75 mg/kg (in vivo) Inhibited cell proliferation; induced apoptosis via caspase-9 activation; reduced tumor growth. [2]
Pancreatic Cancer (AsPC-1, PANC-1) In vitro & in vivo (mouse xenograft) 10-50 µM (in vitro); 25 mg/kg (in vivo) Enhanced cisplatin-induced apoptosis & growth inhibition; reduced Akt phosphorylation. [3]
Acute Myeloid Leukemia (HL-60) In vitro (combination with PHI) 10-40 µM Synergistically inhibited cell viability; induced apoptosis; reduced phosphorylation of Akt, mTOR, and p70S6K. [4]
Gemcitabine-Resistant Pancreatic Cancer (PK59, KLM1-R) In vitro Not specified in excerpt Paradoxically enhanced Akt phosphorylation (Ser473); this effect was abolished by wortmannin (another PI3K inhibitor). [5]

Standard Experimental Protocols for Pathway Validation

Researchers commonly use a suite of methodologies to validate the action of a compound on the PI3K/Akt pathway. The workflow below outlines a typical experimental process for inhibitor validation.

G Start Cell Culture & Treatment (Use relevant cell lines) Viability Cell Viability/Proliferation Assay (e.g., MTT/MTS) Start->Viability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Flow Cytometry) Start->ApoptosisAssay WB Western Blot Analysis (Detect p-Akt (Ser473), total Akt) Start->WB Data Data Analysis & Validation Viability->Data ApoptosisAssay->Data WB->Data InVivo In Vivo Validation (Mouse xenograft models) InVivo->Data Data->InVivo If in vitro data is promising

Here are the detailed methodologies for the key experiments cited:

  • Cell Viability/Proliferation Assay (e.g., MTT/MTS):
    • Method: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., LY294002 from 0-75 µM) for 24-96 hours. MTT or MTS reagent is added, which is metabolized by living cells to a colored formazan product. The optical density (OD) is measured at ~490 nm, which is directly proportional to the number of viable cells [2] [3] [4].
  • Apoptosis Assay (Annexin V/Propidium Iodide staining):
    • Method: After treatment, cells are collected and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is externalized to the outer leaflet of the plasma membrane during early apoptosis. PI stains DNA in cells with compromised membrane integrity (late apoptosis/necrosis). The percentage of cells in early and late apoptosis is then quantified using flow cytometry [2] [4].
  • Western Blot Analysis:
    • Method: Treated cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is incubated with specific primary antibodies (e.g., against phosphorylated Akt (Ser473), total Akt, cleaved caspase-3) followed by horseradish peroxidase (HRP)-conjugated secondary antibodies. Protein bands are visualized using chemiluminescence, allowing for assessment of pathway inhibition (reduced p-Akt) and downstream effects (e.g., caspase activation) [2] [5] [3].

Interpretation and Research Recommendations

The provided data for LY294002 shows a consistent theme: effective inhibition of the PI3K/Akt pathway leads to reduced cell proliferation and increased apoptosis. However, the paradoxical activation of Akt in gemcitabine-resistant pancreatic cancer cells [5] highlights that cellular context and resistance mechanisms are critical factors that can influence the outcome, a crucial consideration when testing any new compound.

Since this compound was not featured in the current scientific literature, I suggest you:

  • Verify the compound name: Ensure that "this compound" is the standard nomenclature used in biomedical research.
  • Explore related compounds: Investigate whether other monoacylglycerols or related lipid molecules have known effects on the PI3K/Akt pathway.
  • Conduct novel research: Your intended guide may be based on proprietary or very recent, unpublished data. Using the experimental frameworks and validation standards outlined above will be crucial for objectively presenting your findings.

References

1-Monopalmitin Wortmannin PI3K inhibition validation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison at a Glance

The table below objectively compares the core characteristics and experimental findings for 1-Monopalmitin and the PI3K inhibitor Wortmannin in the context of this validation.

Aspect This compound (1-Mono) Wortmannin
Primary Role in Study Compound under investigation Pharmacological tool for pathway validation [1]
Observed Effect on PI3K/Akt Activates the PI3K/Akt pathway [1] Inhibits the PI3K/Akt pathway [2]
Impact on Cell Viability Suppresses cancer cell proliferation, induces apoptosis [1] Induces rapid apoptosis in sensitive cells (e.g., iPSCs) [2]
Key Experimental Finding Co-treatment with Wortmannin or LY294002 partially reverses 1-Mono's anti-proliferative and pro-apoptotic effects [1] Serves as a control to confirm that 1-Mono's effects are dependent on PI3K/Akt activity [1]
Interpretation Kills cancer cells via a PI3K/Akt-dependent mechanism (likely indirect/compensatory activation) [1] Confirms pathway-specificity of 1-Mono; its inhibition protects cells from 1-Mono-induced death [1]

Detailed Experimental Evidence and Protocol

The core validation comes from a 2023 study in Environmental Toxicology that investigated the effects of this compound on non-small cell lung cancer (NSCLC) cell lines A549 and SPC-A1 [1].

  • Experimental Workflow: The researchers first treated the cancer cells with this compound to confirm its anti-proliferative and pro-apoptotic effects. They then co-treated the cells with both this compound and a PI3K inhibitor (either Wortmannin or LY294002). The key measurement was whether blocking the PI3K/Akt pathway would diminish this compound's cytotoxic effects [1].
  • Critical Results: The co-treatment with Wortmannin or LY294002 partially attenuated this compound-mediated anticancer activities. This result was crucial because it demonstrated that this compound's ability to kill cancer cells is functionally dependent on the PI3K/Akt pathway [1].
  • Mechanistic Insight: The study concluded that this compound induces a state of "cytoprotective autophagy" in the cancer cells. This means the cell activates a survival mechanism in response to the stress from this compound, and this survival signal is routed through the PI3K/Akt pathway. Therefore, when the pathway is inhibited, the cells become more vulnerable to this compound's lethal effects [1].

Experimental Protocol Summary

For researchers looking to replicate or build upon this validation, the core methodology is as follows [1]:

  • Cell Culture: Use relevant cancer cell lines (e.g., A549 or SPC-A1 for NSCLC) and maintain them in standard conditions.
  • Compound Treatment:
    • Treat cells with this compound to establish a baseline for its cytotoxic effects.
    • In parallel, set up co-treatment groups with this compound and a PI3K inhibitor (e.g., Wortmannin or LY294002).
  • Assess Key Phenomena:
    • Cell Proliferation/Viability: Measure using assays like MTS.
    • Apoptosis: Analyze using methods to detect caspase activation.
    • Autophagy: Investigate using a specific autophagy inhibitor like Chloroquine to see if it enhances this compound's cytotoxicity.
  • Data Interpretation: A positive validation is confirmed if the PI3K inhibitor reduces the anti-cancer effects of this compound, indicating pathway dependence.

PI3K/AKT Signaling Pathway Diagram

The diagram below illustrates the essential components of the PI3K/AKT signaling pathway, which is central to understanding the mechanism of this compound and Wortmannin.

This diagram illustrates the standard PI3K/AKT signaling pathway and the points of intervention for the compounds discussed [1] [3] [4]. Wortmannin acts as a direct inhibitor of PI3K, preventing the downstream activation of AKT [2]. The action of This compound is shown to be dependent on this pathway, though its specific molecular target may be upstream or parallel to PI3K, leading to an context-dependent activation of AKT that ultimately signals cell death [1].

Key Interpretation for Your Research

The finding that this compound's cell-killing effect is dependent on PI3K/Akt pathway activity, even though it activates the pathway, is a critical nuance. It suggests that this compound does not directly inhibit PI3K like Wortmannin but likely causes an cellular stress response that hijacks the survival pathway, ultimately leading to apoptosis, potentially through induced cytoprotective autophagy [1].

This contrasts with the straightforward pathway inhibition used by classic tool compounds like Wortmannin, which is essential for apoptosis in other cell types like iPSCs [2].

References

1-Monopalmitin Mendelian randomization IBS validation

Author: Smolecule Technical Support Team. Date: February 2026

Primary Research Findings

A 2024 MR study published in BMC Gastroenterology identified 1-palmitoylglycerol (1-Monopalmitin) as one of several blood metabolites with a potential causal relationship with IBS [1].

The key finding for this compound is summarized in the table below:

Metabolite Odds Ratio (OR) 95% Confidence Interval (CI) p-value Effect on IBS Risk
1-palmitoylglycerol (this compound) 1.49 1.07 - 2.07 Information Missing Increased [1]
Stearate 0.74 0.59 - 0.92 Information Missing Decreased [1]
Arginine 1.36 1.07 - 1.74 Information Missing Increased [1]
1-palmitoylglycerophosphoinositol 0.84 0.71 - 0.99 Information Missing Decreased [1]

This finding indicates that a genetic predisposition to higher levels of this compound is associated with a 49% increased odds of developing IBS, suggesting it is a potential risk factor [1].

Experimental Protocols from the Identified Study

The MR study employed a standardized two-sample MR design. The following workflow outlines the key steps, from genetic instrument selection to causal inference [1].

cluster_assumptions Underlying MR Assumptions Start Start: Study Design GWAS Obtain GWAS Summary Data Start->GWAS SNP Select Genetic Instruments (SNPs) GWAS->SNP MR Perform MR Analysis SNP->MR Sense Conduct Sensitivity Analyses MR->Sense Validate Validate Findings Sense->Validate End Report Causal Estimate Validate->End A1 1. SNPs associated with metabolite A2 2. SNPs independent of confounders A3 3. SNPs affect IBS only via metabolite

The specific methodological details corresponding to the workflow are as follows [1]:

  • Data Sources:
    • Exposure (Metabolites): Genetic associations for 486 blood metabolites were sourced from a metabolomics genome-wide association study (GWAS) of 7,824 European individuals.
    • Outcome (IBS): IBS genetic association data were obtained from a large-scale GWAS meta-analysis (including UK Biobank data) comprising 40,548 individuals of European ancestry.
  • Instrumental Variable (IV) Selection:
    • Single Nucleotide Polymorphisms (SNPs) associated with the metabolites at a significance threshold of (p < 1 × 10^{-5}) were selected.
    • SNPs were clumped to ensure independence (linkage disequilibrium threshold (r^2 < 0.01) within a 500 kb window).
    • The strength of the instruments was checked using the F-statistic, and SNPs with an F-statistic less than 10 were excluded to avoid weak instrument bias.
  • MR Analysis & Causality Estimation:
    • The primary causal effect was estimated using the Inverse-Variance Weighted (IVW) method.
    • Methods including MR-Egger regression and the Weighted Median method were used as supplementary analyses to test the robustness of the results.
  • Sensitivity and Validation Analyses:
    • Sensitivity Analyses: These were performed to ensure the validity of the findings and included:
      • Cochran’s Q test: To assess heterogeneity among the SNP-specific causal estimates.
      • MR-Egger intercept test and MR-PRESSO: To test for and correct horizontal pleiotropy (where a genetic variant influences the outcome through pathways other than the exposure).
      • Leave-one-out analysis: To determine if the overall result was driven by a single influential SNP.
    • Validation: The significant findings for the metabolites were replicated using an independent IBS GWAS dataset from the FinnGen consortium (9,323 cases and 301,931 controls), followed by a meta-analysis of the two results.

Interpretation and Context for Researchers

  • Biological Role of this compound: this compound is a monoglyceride. While the provided MR study does not delve deeply into the mechanism, another source notes it is a bitter melon extract that can inhibit P-glycoprotein (P-gp) activity in intestinal cells [2]. P-gp is a critical transporter affecting drug and toxin efflux in the gut, suggesting a plausible biological pathway through which this compound might influence IBS pathophysiology.
  • Comparative Evidence: In the context of this study, this compound showed one of the strongest effect sizes among the identified metabolites for increasing IBS risk (OR=1.49). For comparison, the study also found a causal relationship between genetic liability to insomnia and increased IBS risk (OR=2.70 in a meta-analysis) [3]. This highlights that while this compound is a significant risk factor, its estimated effect is moderate compared to other established factors.
  • Research Implications: This finding provides a preliminary genetic validation for this compound as a potential biomarker or therapeutic target for IBS. However, it is an initial step that requires further investigation, including functional studies to elucidate the exact biological mechanisms in the gut.

References

1-Monopalmitin cytotoxic activity different cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxic Activity of 1-Monopalmitin on Cancer Cell Lines

The following table summarizes the key quantitative data from recent studies:

Cancer Cell Line Cancer Type IC50 Value Experimental Model Key Findings Citation
A549 Non-Small Cell Lung Cancer (NSCLC) 50.12 μg/mL In vitro Induced G2/M arrest & caspase-dependent apoptosis; activated PI3K/Akt pathway. [1]
SPC-A1 Non-Small Cell Lung Cancer (NSCLC) 58.30 μg/mL In vitro Induced G2/M arrest & caspase-dependent apoptosis; activated PI3K/Akt pathway. [1]
H460 Lung Cancer 176.75 μg/mL In vitro Lower susceptibility compared to A549 and SPC-A1 cells. [2]
H1299 Lung Cancer 165.53 μg/mL In vitro Lower susceptibility compared to A549 and SPC-A1 cells. [2]
HBE (Normal) Normal Human Bronchial Epithelium 161.34 μg/mL In vitro Demonstrated significantly lower toxicity, indicating selective cytotoxicity against cancer cells. [2]

Detailed Experimental Protocols

The data in the table above was generated using standardized laboratory methods. Here is a detailed breakdown of the key protocols:

  • Cell Viability Assay (MTT Assay)

    • Purpose: To measure the reduction in cell viability (cytotoxicity) after treatment with this compound.
    • Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with a range of concentrations of this compound (e.g., 0-200 μg/mL) for a set period, typically 48 hours. After treatment, 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) is added. Living cells convert MTT into purple formazan crystals. These crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to untreated control cells [3].
    • IC50 Determination: The IC50 value, which is the concentration of a drug that reduces cell viability by 50%, is extrapolated from a dose-response curve generated using the viability data from the MTT assay [3].
  • Mechanism of Action Studies

    • Cell Cycle Analysis: To assess if this compound causes arrest at a specific phase of the cell cycle (e.g., G2/M), often performed using flow cytometry after staining DNA with propidium iodide [2] [1].
    • Apoptosis Detection: The induction of programmed cell death is confirmed by measuring the activation of executioner caspases (like Caspase-3) and the cleavage of key substrates such as PARP protein. This is typically done using Western blot analysis [2] [1].
    • Pathway Inhibition: To confirm the involvement of a specific signaling pathway like PI3K/Akt, researchers use specific inhibitors (e.g., LY294002 or Wortmannin). If the cytotoxic effect of this compound is reduced in the presence of the inhibitor, it confirms the pathway's role [1].

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects through multiple mechanisms, with the PI3K/Akt pathway playing a central role. The diagram below illustrates this process and the experimental workflow.

G cluster_0 Experimental Workflow cluster_1 Mechanism of Action in Cancer Cells Seed Seed cancer cells (e.g., A549, SPC-A1) Treat Treat with This compound Seed->Treat MTT MTT Assay Treat->MTT Analysis Mechanistic Analysis MTT->Analysis MP This compound PI3K PI3K/Akt Pathway Activation MP->PI3K G2M G2/M Cell Cycle Arrest PI3K->G2M Apoptosis Caspase-Dependent Apoptosis PI3K->Apoptosis Autophagy Protective Autophagy PI3K->Autophagy Down1 p21 ↑, Cyclin D1 ↓ G2M->Down1 Down2 Caspase-3 ↑, PARP Cleavage ↑ IAPs ↓ Apoptosis->Down2

The research indicates that this compound's anti-cancer activity is primarily mediated by activating the PI3K/Akt signaling pathway. This activation triggers three key downstream events [2] [1]:

  • G2/M Cell Cycle Arrest: It halts the cell division cycle at the G2/M phase, preventing cancer cells from proliferating. This is associated with upregulation of p21 and downregulation of Cyclin D1 proteins.
  • Caspase-Dependent Apoptosis: It induces programmed cell death by activating key proteins like Caspase-3 and promoting the cleavage of PARP, while simultaneously inhibiting proteins (IAPs) that would otherwise block cell death.
  • Protective Autophagy: The compound also induces autophagy, a process where the cell degrades its own components. In this context, autophagy acts as a survival mechanism for the cancer cells. Studies show that using autophagy inhibitors (like Chloroquine) alongside this compound enhances its cancer-killing effect [1].

Furthermore, this compound is an inhibitor of P-glycoprotein (P-gp), a pump that often causes resistance to chemotherapy by expelling drugs from cancer cells. By inhibiting P-gp, this compound can increase the accumulation and efficacy of other co-administered chemotherapeutic agents [4] [2].

Conclusion and Research Implications

Future studies should focus on in vivo models to validate these effects in a whole organism and explore its potential in combination therapies, especially given its ability to counteract a key mechanism of drug resistance.

References

×

Physical Description

White powder; [Sigma-Aldrich MSDS]

XLogP3

6.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

330.27700969 Da

Monoisotopic Mass

330.27700969 Da

Heavy Atom Count

23

UNII

U9H9OM3S75

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 6 of 24 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 18 of 24 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

32899-41-5
68002-70-0
542-44-9
26657-96-5
19670-51-0

Wikipedia

Glyceryl 1-palmitate

Use Classification

Cosmetics -> Emollient

General Manufacturing Information

Hexadecanoic acid, 2,3-dihydroxypropyl ester: ACTIVE
Hexadecanoic acid, monoester with 1,2,3-propanetriol: ACTIVE

Dates

Last modified: 08-15-2023
Long et al. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects Nature Chemical Biology, doi: 10.1038/nchembio.129, published online 23 November 2008 http://www.nature.com/naturechemicalbiology

Explore Compound Types